molecular formula C45H73NO15 B1243021 alpha-Solanine CAS No. 51938-42-2

alpha-Solanine

Cat. No.: B1243021
CAS No.: 51938-42-2
M. Wt: 868.1 g/mol
InChI Key: ZGVSETXHNHBTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Solanine is a natural product found in Solanum tuberosum and Solanum marinasense with data available.
alpha-Solanine is found in alcoholic beverages. alpha-Solanine is an alkaloid from potato (Solanum tuberosum) and very many other Solanum species (Solanaceae). Responsible for the teratogenicity of sprouting potatoes.
A mixture of alpha-chaconine and alpha-solanine, found in SOLANACEAE plants.

Properties

IUPAC Name

2-[5-hydroxy-6-(hydroxymethyl)-2-[(10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl)oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73NO15/c1-19-6-9-27-20(2)31-28(46(27)16-19)15-26-24-8-7-22-14-23(10-12-44(22,4)25(24)11-13-45(26,31)5)57-43-40(61-41-37(54)35(52)32(49)21(3)56-41)39(34(51)30(18-48)59-43)60-42-38(55)36(53)33(50)29(17-47)58-42/h7,19-21,23-43,47-55H,6,8-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVSETXHNHBTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H73NO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860251
Record name Solanid-5-en-3-yl 6-deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

868.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White odorless solid; [MSDSonline], Solid
Record name Solanine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7185
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name alpha-Solanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034202
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

DECOMP ABOUT 212 °C; USUALLY AMORPHOUS & GUMMY BUT HAS BEEN CRYSTALLIZED; SOL IN WATER /SOLANINE HYDROCHLORIDE/, READILY SOL IN HOT ALC, PRACTICALLY INSOL IN WATER (25 MG/L @ PH 6.0), ETHER, CHLOROFORM
Details The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 1124
Record name SOLANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3539
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

SLENDER NEEDLES FROM 85% ALC

CAS No.

20562-02-1
Record name Solanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3539
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name alpha-Solanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034202
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

286 °C
Record name alpha-Solanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034202
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

alpha-solanine natural sources and biosynthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Alpha-Solanine – Biosynthetic Architecture, Extraction Methodologies, and Pharmacological Implications

Executive Summary Alpha-solanine is a trisaccharide steroidal glycoalkaloid (SGA) predominant in the Solanaceae family, acting as a critical phytoanticipin against herbivores and pathogens.[1] While historically viewed through the lens of toxicity (acetylcholinesterase inhibition), recent investigations have repositioned alpha-solanine as a potent bioactive agent with significant chemotherapeutic potential, particularly in inducing apoptosis via the mitochondrial pathway. This guide provides a rigorous technical analysis of its biosynthetic origins, optimized extraction protocols for high-purity isolation, and its emerging pharmacological profile.

Part 1: Botanical Origins & Distribution

Alpha-solanine is not uniformly distributed within the plant matrix.[2] Its accumulation is tissue-specific and highly responsive to environmental stressors such as light (greening) and mechanical injury.

Primary Source: Solanum tuberosum (Potato).[1][3][4][5][6] Secondary Sources: Solanum nigrum (Black Nightshade), Solanum lycopersicum (Tomato – minor/transient), Solanum melongena (Eggplant).

Table 1: Comparative Concentration of Alpha-Solanine in Solanum tuberosum Tissues

Tissue TypeConcentration Range (mg/kg Fresh Weight)Notes
Sprouts 2,000 – 4,000Primary Extraction Target. Highest biosynthetic activity.
Flowers 3,000 – 5,000High purity, but low biomass yield.
Green Skin 300 – 1,000Elevated by chlorophyll synthesis (light exposure).
Tubers (Flesh) 10 – 150Generally safe for consumption (<200 mg/kg limit).
Leaves 400 – 1,000High variance based on cultivar and maturity.

Part 2: The Biosynthetic Pathway

The biosynthesis of alpha-solanine represents a metabolic bifurcation from the primary phytosterol pathway. The critical divergence occurs at Cycloartenol , where the pathway splits between membrane sterols (sitosterol/campesterol) and the cholesterol backbone required for SGAs.

Key Genetic Regulators:

  • SSR2 (Sterol Side Chain Reductase 2): The "switch" gene that diverts cycloartenol toward cholesterol synthesis rather than alkyl-phytosterols.[7]

  • GAME Clusters (Glycoalkaloid Metabolism): A co-expressed gene cluster (Chr 7 and 12) responsible for remodeling the cholesterol backbone into the aglycone Solanidine .

  • SGTs (Sterol Glycosyltransferases): The enzymes responsible for the stepwise addition of sugar moieties.

    • SGT1 (Solanidine Galactosyltransferase): Commits solanidine to the alpha-solanine pathway.[4][7]

    • SGT2 (Solanidine Glucosyltransferase): Commits solanidine to the alpha-chaconine pathway (competitor).

Pathway Visualization:

Biosynthesis Acetyl Acetyl-CoA MVA Mevalonate Acetyl->MVA MVA Pathway Cyclo Cycloartenol MVA->Cyclo Squalene Synthase Chol Cholesterol Cyclo->Chol SSR2 Solanidine Solanidine (Aglycone) Chol->Solanidine GAME Cluster GammaSol gamma-Solanine (+Galactose) Solanidine->GammaSol SGT1 (Commitment) GammaChac gamma-Chaconine (+Glucose) Solanidine->GammaChac SGT2 (Competition) BetaSol beta-Solanine (+Glucose) GammaSol->BetaSol Glucosyltransferase AlphaSol alpha-Solanine (+Rhamnose) BetaSol->AlphaSol SGT3 (Rhamnosyltransferase) HMGR HMGR1 SSR2 SSR2 (Switch to Cholesterol) GAME GAME6, 8, 11, 4, 12 (Hydroxylation/Oxidation) SGT1 SGT1 (Galactosyltransferase) SGT2 SGT2 (Glucosyltransferase)

Figure 1: Biosynthetic pathway of alpha-solanine in Solanum tuberosum. Note the critical role of SSR2 in cholesterol synthesis and SGT1 in committing the aglycone to the solanine branch.

Part 3: Analytical Workflows (Extraction & Quantification)

Accurate quantification requires preventing the hydrolysis of the glycosidic bonds. The following protocol uses a weak acid extraction followed by Solid Phase Extraction (SPE) cleanup to ensure compatibility with LC-MS/MS.

Protocol: High-Purity Isolation from Potato Sprouts

  • Lyophilization: Freeze-dry plant tissue to prevent enzymatic degradation (e.g., by endogenous glycosidases). Grind to a fine powder.

  • Extraction:

    • Solvent: 5% Acetic Acid (v/v) in water. (Alternative: 70% Methanol).

    • Ratio: 1:10 (w/v).

    • Condition: Shake for 2 hours at room temperature.

    • Why: Acidic conditions protonate the basic nitrogen in solanidine, increasing solubility and extraction efficiency.

  • Clarification: Centrifuge at 10,000 x g for 15 mins. Collect supernatant.

  • SPE Cleanup (Oasis HLB):

    • Conditioning: 3 mL Methanol -> 3 mL Water.

    • Loading: Apply supernatant.

    • Wash: 3 mL 10% Methanol (removes polar impurities/sugars).

    • Elution: 3 mL Methanol containing 0.1% Formic Acid.

  • Quantification (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.[8]

    • Detection: MRM Mode (Transition m/z 868.5 -> 398.3 for alpha-solanine).

Workflow Visualization:

Extraction Sample Lyophilized Tissue Extract Acid Extraction (5% Acetic Acid) Sample->Extract Centrifuge Centrifugation (10,000g) Extract->Centrifuge SPE_Load SPE Load (HLB Cartridge) Centrifuge->SPE_Load Supernatant SPE_Wash Wash (10% MeOH) SPE_Load->SPE_Wash Remove Sugars SPE_Elute Elution (MeOH + 0.1% FA) SPE_Wash->SPE_Elute Isolate SGAs LCMS LC-MS/MS (MRM Analysis) SPE_Elute->LCMS

Figure 2: Optimized extraction and purification workflow for steroidal glycoalkaloids.

Part 4: Pharmacological & Toxicological Mechanisms

For drug development professionals, alpha-solanine presents a "double-edged" profile. Its mechanism of action is primarily driven by its amphiphilic nature, allowing it to interact with membrane sterols.

1. Membrane Disruption (Toxicity & Antimicrobial): Alpha-solanine complexes with cholesterol in animal cell membranes (or ergosterol in fungi). This complexation causes the formation of pores, leading to leakage of cytoplasmic contents and cell death.

  • Relevance: Potential as a topical antifungal or synergistic adjuvant to permeabilize cells for other drugs.

2. Acetylcholinesterase (AChE) Inhibition: It reversibly inhibits AChE, leading to acetylcholine accumulation in synapses.

  • Relevance: Neurotoxic at high doses; however, controlled inhibition is a target mechanism for Alzheimer's therapeutics (though alpha-solanine's specificity is generally too low for this monotherapy).

3. Anticancer Potential (Apoptosis Induction): Recent studies indicate alpha-solanine triggers apoptosis in HepG2 (liver), PANC-1 (pancreas), and melanoma cells.

  • Mechanism: It reduces the Bcl-2/Bax ratio. This destabilizes the mitochondrial membrane potential (

    
    ), triggering the release of Cytochrome c and activating the Caspase-3 cascade.
    
  • Anti-Metastasis: Suppresses Matrix Metalloproteinases (MMP-2/9), inhibiting cancer cell migration.

References

  • Itkin, M., et al. (2013).[7] Biosynthesis of antinutritional alkaloids in solanaceous crops is mediated by clustered genes. Science, 341(6142), 175-179.

  • McCue, K. F., et al. (2007).[7] The primary in vivo steroidal alkaloid glucosyltransferase from potato. Phytochemistry, 68(22-24), 2731-2742.

  • Sawai, S., et al. (2014).[1][7] Sterol side chain reductase 2 is a key enzyme in the biosynthesis of cholesterol, the common precursor of toxic steroidal glycoalkaloids in potato. The Plant Cell, 26(9), 3763-3774.

  • Friedman, M. (2006).[1] Potato glycoalkaloids and metabolites: roles in the plant and in the diet. Journal of Agricultural and Food Chemistry, 54(23), 8655-8681.

  • Chao, J., et al. (2020). Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates. Foods, 9(4), 458.

Sources

Alpha-Solanine: Structural Characterization, Chemical Properties, and Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alpha-solanine is a steroidal glycoalkaloid (SGA) predominantly found in the Solanaceae family (Solanum tuberosum, Solanum nigrum).[1] While historically categorized as an antinutritional toxin responsible for cholinergic poisoning, recent investigations have repositioned it as a potent bioactive agent with significant chemotherapeutic potential. This guide provides a rigorous technical analysis of alpha-solanine, moving beyond basic descriptions to explore its stereochemical architecture, extraction kinetics, and dualistic mechanism of action (cytotoxicity vs. therapeutic apoptosis).

Chemical Identity & Stereochemical Architecture

Alpha-solanine is a trisaccharide derivative of the aglycone solanidine . Its amphiphilic nature—comprising a hydrophilic oligosaccharide chain and a lipophilic steroidal backbone—dictates its membrane-disrupting capabilities.

Structural Composition[2][3][4]
  • Aglycone: Solanidine ((22R,25S)-solanid-5-en-3

    
    -ol). A hexacyclic steroid alkaloid containing a tertiary nitrogen in an indolizidine ring system fused to a cholestane skeleton.
    
  • Glycosidic Moiety: Solatriose , a branched trisaccharide linked to the 3

    
    -hydroxyl group of solanidine.[2]
    
    • Core:

      
      -D-Galactose (linked to aglycone).[2]
      
    • Branch 1:

      
      -D-Glucose (linked to C3 of Galactose).
      
    • Branch 2:

      
      -L-Rhamnose (linked to C2 of Galactose).
      
Physicochemical Properties Table[5]
PropertyValue / CharacteristicExperimental Context
Molecular Formula C

H

NO

Molecular Weight 868.06 g/mol Monoisotopic mass: 867.50
Melting Point ~285°C (Decomposes)High thermal stability; survives frying/baking.
Solubility Soluble in hot ethanol, dilute acetic acid.Basic nitrogen allows protonation in acidic pH.
Insolubility Water (neutral pH), Ether, Chloroform.Requires acidification for aqueous extraction.
pKa ~6.66Weak base; exists as cation at physiological gastric pH.
Optical Rotation

Measured in pyridine.

Biosynthesis & Natural Occurrence[1]

The biosynthesis of alpha-solanine occurs in the cytosol of Solanaceae cells, tightly regulated by glycosyltransferases (SGTs). Understanding this pathway is critical for genetic engineering and metabolic flux analysis.

Biosynthetic Pathway Diagram

Biosynthesis cluster_legend Key Cholesterol Cholesterol Solanidine Solanidine (Aglycone) Cholesterol->Solanidine Multi-step (P450s, Transaminases) GammaSolanine Gamma-Solanine (Solanidine + Gal) Solanidine->GammaSolanine UDP-Galactose AlphaSolanine Alpha-Solanine (Solanidine + Solatriose) GammaSolanine->AlphaSolanine UDP-Glucose & UDP-Rhamnose SGT1 SGT1 (Galactosyltransferase) SGT1->GammaSolanine SGT2 SGT2 (Glucosyltransferase) SGT2->AlphaSolanine Adds Glc SGT3 SGT3 (Rhamnosyltransferase) SGT3->AlphaSolanine Adds Rha Precursor Precursor Intermediate Intermediate Final Product Final Product

Figure 1: Biosynthetic pathway of alpha-solanine showing sequential glycosylation of solanidine by SGT enzymes.[2][3][4]

Extraction & Purification Protocol

Expert Insight: Standard organic solvent extraction (e.g., pure methanol) is often inefficient due to the compound's polarity and matrix binding. The most robust protocols utilize acid-assisted extraction to protonate the nitrogen (forming a soluble salt), followed by alkaline precipitation to recover the free base.

Validated Workflow (Potato Peel Matrix)
  • Homogenization:

    • Lyophilize potato peels and grind to fine powder (<0.5 mm).

    • Why: Maximizes surface area and disrupts cell walls.

  • Acidic Extraction:

    • Suspend powder in 5% Acetic Acid (aq) (1:10 w/v ratio).

    • Sonicate for 30 min at room temperature.

    • Centrifuge at 4000 x g for 15 min; collect supernatant.

    • Mechanism:[5][6][7][8] Acetic acid protonates the tertiary amine (

      
      ), rendering the alkaloid water-soluble.
      
  • Alkaline Precipitation:

    • Adjust supernatant pH to 10-11 using concentrated Ammonium Hydroxide (

      
      ).
      
    • Heat in a water bath at 70°C for 30 min, then cool to 4°C overnight.

    • Mechanism:[5][6][7][8] Deprotonation returns the molecule to its hydrophobic free-base form, causing precipitation.

  • Purification (Solid Phase Extraction - SPE):

    • Redissolve precipitate in 1% Formic Acid/Methanol.

    • Load onto a C18 SPE cartridge (pre-conditioned with Methanol then Water).

    • Wash: 10% Methanol (removes polar sugars/acids).

    • Elute: 80% Methanol containing 0.1% Formic Acid.

    • Evaporate solvent to obtain purified alpha-solanine crystals.

Analytical Characterization (HPLC-MS)

For drug development and toxicology, LC-MS is superior to HPLC-UV due to the lack of a strong chromophore in the solanidine backbone.

Recommended LC-MS/MS Conditions
ParameterCondition / Setting
Column C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.7µm)
Mobile Phase A Water + 0.1% Formic Acid (Proton source)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 10 min.
Flow Rate 0.3 mL/min
Ionization ESI Positive Mode (

)
Precursor Ion m/z 868.5
Product Ions (Quant) m/z 398.3 (Solanidine aglycone fragment)
Product Ions (Qual) m/z 722.5 (Loss of Rhamnose), m/z 560.4 (Loss of Rha+Glu)

Mechanism of Action: Toxicology & Oncology

Alpha-solanine exhibits a "Dr. Jekyll and Mr. Hyde" profile: it is a neurotoxin at systemic doses but a targeted apoptotic agent in cancer models.

Toxicological Mechanism (Cholinergic Crisis)

The compound acts as a reversible acetylcholinesterase (AChE) inhibitor . The steroidal structure mimics the choline ester, binding to the enzyme's active site. This prevents acetylcholine breakdown, leading to synaptic accumulation and overstimulation of muscarinic/nicotinic receptors (SLUDGE syndrome).

Anticancer Mechanism (Mitochondrial Apoptosis)

In cancer cells (e.g., HepG2, PC-3), alpha-solanine destabilizes the mitochondrial membrane.

  • Membrane Permeabilization: The saponin moiety complexes with membrane cholesterol, forming pores.

  • Ca

    
     Influx:  Disruption of the mitochondrial membrane potential (
    
    
    
    ) triggers Calcium release into the cytosol.
  • Signaling: Elevated Ca

    
     activates Calpain and Caspase-3, while downregulating Bcl-2 (anti-apoptotic) and upregulating Bax (pro-apoptotic).
    
Mechanistic Pathway Diagram[6][11]

Mechanism Solanine Alpha-Solanine (Extracellular) Membrane Cell Membrane (Cholesterol Complexation) Solanine->Membrane Permeabilization VEGF VEGF Pathway (Angiogenesis) Solanine->VEGF Inhibition Mitochondria Mitochondria (Loss of Potential) Membrane->Mitochondria Ca2+ Influx CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase Caspase-3 Activation CytochromeC->Caspase Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis VEGF->Apoptosis Reduced Survival

Figure 2: Dual anticancer mechanism showing mitochondrial disruption and VEGF inhibition pathways.

Pharmacokinetics (ADME)

Understanding the ADME profile is crucial for translating in vitro potency to in vivo efficacy.

  • Absorption: Poorly absorbed from the GI tract due to its large molecular size and hydrophilicity of the sugar moiety. Bioavailability is estimated at <5% for the intact glycoalkaloid.[9][10]

  • Metabolism:

    • Hydrolysis: Acid hydrolysis in the stomach and enzymatic hydrolysis by gut microbiota cleave the sugar chain, releasing Solanidine .

    • Hepatic: Solanidine is metabolized primarily by CYP2D6 (and to a lesser extent CYP3A4). This makes it a potential biomarker for CYP2D6 activity.

  • Distribution: Solanidine has a high volume of distribution and accumulates in the liver, kidney, and spleen due to its lipophilicity.

  • Excretion: Slow elimination. The half-life (

    
    ) of solanidine is prolonged (10–20+ hours), leading to potential bioaccumulation with chronic exposure.
    

References

  • PubChem. (2025). Alpha-Solanine Compound Summary. National Library of Medicine. [Link]

  • Friedman, M. (2006).[2] Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet. Journal of Agricultural and Food Chemistry. [Link]

  • Ordóñez-Vásquez, A., et al. (2019). Toxicity, Teratogenicity and Anti-cancer Activity of α-solanine: A Perspective on Anti-cancer Potential. International Journal of Pharmacology. [Link]

  • Itkin, M., et al. (2013).[3] Biosynthesis of Antinutritional Alkaloids in Solanaceous Crops. Science. [Link]

  • EFSA Panel on Contaminants in the Food Chain. (2020). Risk assessment of glycoalkaloids in feed and food, in particular in potatoes and potato-derived products. EFSA Journal. [Link]

Sources

Alpha-Solanine: Historical Paradigms, Mechanistic Toxicity, and Teratogenic Protocols

[1]

Part 1: Executive Context & Historical Pivot[2]

Introduction

Alpha-solanine is a steroidal glycoalkaloid (SGA) indigenous to the Solanaceae family, most notably Solanum tuberosum (potato).[1][2][3][4][5][6][7][8] While historically viewed merely as a marker of poor post-harvest storage (greening), it represents a complex toxicological agent with a dual mechanism of action: acetylcholinesterase (AChE) inhibition and membrane disruption. This guide synthesizes the historical trajectory of solanine research with modern, self-validating experimental protocols for assessing its teratogenic potential.

The Renwick Hypothesis (1972)

The modern era of solanine research was ignited by J.H.[9] Renwick’s controversial 1972 hypothesis. Renwick proposed a direct correlation between the consumption of "blighted" potatoes (infected with Phytophthora infestans) and the incidence of neural tube defects (NTDs) such as anencephaly and spina bifida.[10]

  • The Claim: Renwick postulated that 95% of NTDs could be prevented by avoiding potatoes during early pregnancy.[11]

  • The Fallout: This led to widespread public alarm and the "potato avoidance" trials.

  • The Scientific Correction: Subsequent epidemiological studies and animal models failed to replicate the magnitude of Renwick’s claims in humans. However, this failure was instructive: it revealed the critical importance of species-specificity in toxicology. Rats, the standard model, were largely resistant to solanine teratogenicity, whereas hamsters (and humans) showed significantly higher sensitivity.[9]

Part 2: Molecular Mechanisms of Toxicity

The toxicity of alpha-solanine is not singular; it operates through two distinct, synergistic pathways.[3] Understanding this duality is essential for drug development and safety pharmacology.

Pathway A: Cholinergic Toxicity

The aglycone moiety (solanidine) reversibly inhibits acetylcholinesterase (AChE). This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in a cholinergic toxidrome (sweating, bronchoconstriction, bradycardia).

Pathway B: Membrane Disruption

The carbohydrate side chain (solatriose) confers saponin-like properties. Alpha-solanine complexes with membrane sterols (cholesterol), causing the formation of pores, loss of transmembrane potential, and eventual cell lysis. This mechanism is the primary driver of its embryotoxic effects.

Mechanistic Visualization

The following diagram illustrates the dual-pathway toxicity profile of alpha-solanine.

SolanineMechanismSolanineAlpha-Solanine(Glycoalkaloid)AChEAcetylcholinesterase(Enzyme)Solanine->AChE TargetsCholesterolMembrane Sterols(Cholesterol)Solanine->Cholesterol BindsInhibitionEnzyme InhibitionAChE->Inhibition Reversible BindingACh_AccumAcetylcholineAccumulationInhibition->ACh_AccumNeuroToxCholinergic Crisis(Neurotoxicity)ACh_Accum->NeuroToxComplexSterol ComplexationCholesterol->ComplexLysisMembrane Lysis(Pore Formation)Complex->LysisTeratoEmbryotoxicity &TeratogenicityLysis->Terato Cell Death inNeural Crest

Figure 1: Dual mechanistic pathways of Alpha-Solanine leading to neurotoxicity and teratogenicity.[1]

Part 3: The Species-Specificity Paradox & Protocol

Why Hamsters?

Early validation of the Renwick hypothesis failed because researchers used rats. Rats possess a high capacity for hydrolyzing alpha-solanine into less toxic metabolites and have poor gastrointestinal absorption of the intact glycoalkaloid.

  • The Solution: The Syrian Golden Hamster is the "Gold Standard" for solanine teratogenicity. They exhibit a metabolic profile and gastric acidity closer to humans, allowing for significant absorption of the intact toxin.

Protocol: The Golden Hamster Teratogenicity Assay

This protocol is designed to assess Craniorachischisis (neural tube defects) induction.

Objective: Determine the teratogenic threshold of Alpha-Solanine (pure) vs. Solanidine (aglycone).

Experimental Workflow:

  • Acclimatization: Female Syrian Golden Hamsters (100-120g).

  • Mating: 1:1 pairing. The presence of sperm in the vaginal smear is designated Gestational Day 0 (GD0) .

  • Dosing (Critical Step):

    • Timing: Single dose on GD 7 or GD 8 (The critical window for neural tube closure).

    • Route: Gastric Intubation (Gavage).[2] Note: Do not mix with feed due to palatability issues (bitter taste).

    • Vehicle: 5% Ethanol in distilled water or 1% Carboxymethylcellulose (CMC).

  • Dose Groups:

    • Control (Vehicle only).

    • Low Dose: 50 mg/kg.[12]

    • High Dose: 200 mg/kg (Approaching maternal toxicity).[9]

  • Harvest:

    • Sacrifice dams on GD 15 .

    • Perform Caesarean section.

  • Evaluation (Self-Validating Step):

    • Maternal Validation: Weigh liver and kidneys. Calculate Corrected Maternal Weight Change (Body weight minus gravid uterus weight). If maternal weight loss >10%, teratogenic effects may be secondary to maternal toxicity.[9]

    • Fetal Validation: Stain skeletons with Alizarin Red S to visualize cranial ossification defects.

Experimental Workflow Diagram

HamsterProtocolStartMating(GD 0)DoseGastric Intubation(GD 7-8)Start->Dose Critical WindowMonitorMonitor MaternalWeight/SignsDose->MonitorSacrificeC-Section(GD 15)Monitor->SacrificeValidationValidation Check:Mat. Wt Loss > 10%?Sacrifice->ValidationAnalysisFetal Morphometrics& StainingValidValid TeratogenicEndpointAnalysis->ValidValidation->Analysis NoConfoundConfounded Result(Maternal Toxicity)Validation->Confound Yes

Figure 2: Step-by-step workflow for the Syrian Golden Hamster Teratogenicity Assay.

Part 4: Quantitative Toxicity Profile[2]

The following data highlights the extreme variance in species sensitivity. Note the narrow margin of safety for humans compared to rats.

SpeciesRouteLD50 (mg/kg)Toxicological Notes
Rat Oral~590Highly resistant; poor absorption.[9]
Mouse IP30 - 42Moderate sensitivity via injection.[9][12]
Hamster Oral~100-200*Teratogenic dose range, not necessarily lethal.[9]
Rabbit IP~20Highly sensitive to membrane disruption.[9][12]
Human Oral3 - 6 Lethal Dose. Toxic symptoms appear at 2-5 mg/kg.[9][12]

Table 1: Comparative acute toxicity values for Alpha-Solanine.

Part 5: References

  • Renwick, J. H. (1972). "Hypothesis: Anencephaly and Spina Bifida are Usually Preventable by Avoidance of a Specific but Unidentified Substance Present in Certain Potato Tubers." British Journal of Preventive & Social Medicine.[5]

  • Friedman, M. (2006). "Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet." Journal of Agricultural and Food Chemistry.

  • Gawley, A. et al. (2016). "Solanine Toxicity (LD50) and Mechanism." Toxicon / AAT Bioquest Database.

  • Langkilde, S. et al. (2009). "A 28-day repeat dose toxicity study of steroidal glycoalkaloids, alpha-solanine and alpha-chaconine in the Syrian Golden hamster." Food and Chemical Toxicology.

  • McGehee, D. S. et al. (2000). "Cholinesterase Inhibition by Potato Glycoalkaloids." Anesthesiology.

Technical Deep Dive: Preliminary In-Vitro Anticancer Effects of Alpha-Solanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alpha-solanine (α-solanine) is a trisaccharide glycoalkaloid derived primarily from Solanum tuberosum (potato) and Solanum nigrum (nightshade).[1] While historically noted for its toxicity (acetylcholinesterase inhibition), recent pharmacological profiling has repositioned it as a potent antineoplastic agent. Its mechanism of action is pleiotropic, simultaneously targeting mitochondrial integrity, metastatic cascades (MMP suppression), and autophagic flux. This guide provides a rigorous technical analysis of its in-vitro efficacy, detailing the causal molecular pathways and providing validated protocols for replication in drug discovery workflows.

Chemical Profile & Handling

For reproducible in-vitro data, precise handling of the compound is critical due to its steroidal nature and solubility profile.

  • IUPAC Name: (3β)-Solanid-5-en-3-yl O-α-L-rhamnopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-β-D-galactopyranoside

  • Molecular Weight: 868.06 g/mol

  • Solubility: Insoluble in water. Soluble in hot ethanol and acetic acid.

    • Lab Standard: Dissolve in DMSO (Dimethyl Sulfoxide) to create a stock solution (typically 10–20 mM).

    • Working Solution: Dilute stock in culture medium. Ensure final DMSO concentration is < 0.1% to avoid solvent cytotoxicity.

  • Storage: -20°C, protected from light (photosensitive).

Mechanistic Pathways: The Molecular Logic

Alpha-solanine does not rely on a single target; rather, it destabilizes cancer cell survival through three convergent pathways.

Mitochondrial Apoptosis (The Intrinsic Route)

The primary mode of cytotoxicity is the disruption of the mitochondrial membrane potential (


). Alpha-solanine alters the Bcl-2/Bax rheostat:
  • Bcl-2 (Anti-apoptotic): Downregulated.[1][2]

  • Bax (Pro-apoptotic): Upregulated.[1][3]

  • Causality: This shift triggers Cytochrome c release, activating the Caspase-9

    
     Caspase-3 executioner cascade. In HepG2 cells, this is further amplified by the upregulation of ASK1  (Apoptosis Signal-regulating Kinase 1).
    
Metastatic Blockade (MMP & EMT Inhibition)

Metastasis requires the degradation of the Extracellular Matrix (ECM). Alpha-solanine inhibits this via:

  • MMP Suppression: Direct downregulation of MMP-2 and MMP-9 activity (confirmed via Zymography).

  • Signaling Blockade: Inhibition of the PI3K/Akt/mTOR and JNK pathways reduces the transcriptional activity of NF-

    
    B , a master regulator of EMT (Epithelial-Mesenchymal Transition).
    
Autophagic Flux (The Dual-Edge)

Alpha-solanine induces autophagy, evidenced by LC3-II accumulation.[4] While often a survival mechanism, in this context, it frequently leads to "autophagic cell death" due to excessive cellular stress and ER stress induction.

Visualization: Signaling Pathway Integration

The following diagram illustrates the convergence of these pathways.

G Solanine Alpha-Solanine Bcl2 Bcl-2 (Anti-apoptotic) Solanine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Solanine->Bax Induces PI3K PI3K/Akt Solanine->PI3K Inhibits ERStress ER Stress Solanine->ERStress Induces Mito Mitochondrial Dysfunction Bcl2->Mito Loss of Protection Bax->Mito Pore Formation Casp3 Caspase-3 Activation Mito->Casp3 Cytochrome c Apoptosis APOPTOSIS Casp3->Apoptosis NFkB NF-κB (Nuclear) PI3K->NFkB Downregulates MMP MMP-2 / MMP-9 NFkB->MMP Transcription Metastasis METASTASIS (Inhibited) MMP->Metastasis ECM Degradation LC3 LC3-II Accumulation ERStress->LC3 LC3->Apoptosis Autophagic Death

Caption: Figure 1. Convergent mechanisms of Alpha-Solanine inducing apoptosis and inhibiting metastasis via PI3K/Akt and Mitochondrial pathways.

Experimental Validation: Protocols & Causality

To validate the effects described above, the following protocols are recommended. These are designed to be self-validating systems.

Cytotoxicity Screening (MTT/CCK-8 Assay)

Why: Determines the IC50 (half-maximal inhibitory concentration) to establish a therapeutic window.

  • Cell Seeding: 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Serial dilutions of α-solanine (e.g., 0, 5, 10, 20, 40, 80 µM).

  • Incubation: 24h, 48h, and 72h time points (Time-dependency is critical).

  • Readout: Add MTT (5 mg/mL) or CCK-8 reagent. Incubate 4h. Dissolve formazan crystals in DMSO (if using MTT). Read Absorbance at 570 nm (MTT) or 450 nm (CCK-8).

  • Validation: Include a "Vehicle Control" (0.1% DMSO) to rule out solvent toxicity.

Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)

Why: Distinguishes between necrotic cells (PI positive only) and apoptotic cells (Annexin V positive).

  • Protocol:

    • Treat cells with IC50 concentration for 24h.

    • Harvest cells (trypsinize gently to preserve surface markers).

    • Wash with cold PBS. Resuspend in Binding Buffer.

    • Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 min in dark.

    • Flow Cytometry Analysis:

      • Q1 (Annexin-/PI+): Necrotic.[2]

      • Q2 (Annexin+/PI+): Late Apoptotic.

      • Q3 (Annexin-/PI-): Live.

      • Q4 (Annexin+/PI-): Early Apoptotic.

  • Expected Result: Significant shift from Q3 to Q4/Q2 compared to control.

Metastatic Potential (Transwell Invasion Assay)

Why: Mimics in vivo invasion through the extracellular matrix.

  • Preparation: Coat the upper chamber of Transwell inserts (8 µm pore size) with Matrigel (diluted 1:8).

  • Seeding: Seed cells in serum-free medium in the upper chamber (with or without α-solanine).

  • Chemoattractant: Add medium containing 10-20% FBS to the lower chamber.

  • Incubation: 24h.

  • Analysis: Wipe non-invaded cells from top. Fix and stain invaded cells (Crystal Violet). Count under microscope.

Visualization: Experimental Workflow

Workflow cluster_0 Viability Screening cluster_1 Mechanism Validation Start Cell Culture (HepG2, A549, etc.) MTT MTT/CCK-8 Assay Start->MTT IC50 Determine IC50 MTT->IC50 Flow Flow Cytometry (Annexin V/PI) IC50->Flow Treat @ IC50 West Western Blot (Bax/Bcl-2/MMP) IC50->West Trans Transwell (Invasion) IC50->Trans

Caption: Figure 2. Step-wise experimental validation workflow for assessing alpha-solanine efficacy.

Data Synthesis: Quantitative Efficacy

The following table summarizes reported IC50 values across various histological subtypes, demonstrating the broad-spectrum potential of α-solanine.

Cancer TypeCell LineIC50 (Approx.[5][6][7] 24h)Primary Mechanism ObservedReference
Liver HepG2~14.5 µg/mL (~16.7 µM)G2/M Arrest, Mitochondrial Apoptosis[1, 2]
Lung A54912 - 18 µg/mLAutophagy & Apoptosis Synergy[3, 5]
Melanoma A20589.2 - 18.4 µMMMP-2/9 Inhibition, PI3K/Akt Suppression[4]
Prostate DU145~32 µMROS Induction, P38 MAPK Activation[1]
Colon RKO~19 - 25 µMG0/G1 Arrest, Caspase-3 Activation[7]
Pancreatic PANC-1Dose-dependent*VEGF Downregulation, Angiogenesis Block[6]

*Note: Molecular Weight used for conversion: ~868 g/mol . 10 µg/mL


 11.5 µM.

Challenges & Future Directions

While in-vitro results are promising, translation to clinical application faces specific hurdles:

  • Bioavailability: Glycoalkaloids are poorly absorbed in the gut. Formulation strategies (e.g., liposomal encapsulation) are required.

  • Toxicity Window: The therapeutic dose is close to the toxic dose (cholinesterase inhibition). In-vivo studies must carefully monitor neurological side effects.

  • Solubility: High hydrophobicity requires excipients for in-vivo delivery.

References

  • Toxicity, Teratogenicity and Anti-cancer Activity of α-solanine. Science Alert. [Link]

  • Updated aspects of alpha-solanine as a potential anticancer agent. NIH / PubMed. [Link]

  • α-Solanine Inhibits Proliferation, Invasion, and Migration in JEG-3 Cells. MDPI. [Link]

  • α-Solanine inhibits human melanoma cell migration and invasion by reducing MMP-2/9. PubMed. [Link]

  • Human Lung Cancer (A549) Cell Line Cytotoxicity. MDPI. [Link]

  • Antitumor Efficacy of α-Solanine against Pancreatic Cancer. PLOS One. [Link][8]

  • α-Solanine inhibits growth and metastatic potential of human colorectal cancer cells. NIH / PubMed. [Link]

Sources

Alpha-Solanine: Mechanisms of Steroidal Glycoalkaloid Defense and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alpha-solanine (


-solanine) is a trisaccharide steroidal glycoalkaloid (SGA) synthesized primarily by Solanum tuberosum (potato) as a constitutive and inducible defense metabolite.[1][2][3] Unlike simple phytoalexins, 

-solanine functions through a dual-action mechanism: membrane disruption via sterol complexation and acetylcholinesterase (AChE) inhibition. This guide provides a technical deep-dive into its biosynthetic regulation, synergistic efficacy with

-chaconine, and validated protocols for extraction and quantification using LC-MS/MS.

Part 1: Biosynthesis and Regulation

The biosynthesis of


-solanine is a non-mevalonate pathway derivative that branches from cholesterol synthesis. The pathway is tightly regulated by the GAME (Glycoalkaloid Metabolism) gene cluster.
The Solanidane Skeleton Formation

Unlike spirosolane alkaloids (e.g., tomatine),


-solanine possesses a solanidane skeleton.[3] The critical divergence point occurs post-cholesterol synthesis, mediated by the enzyme SSR2  (Sterol Side Chain Reductase 2).[3]
Glycosylation Pathway

The biological activity of


-solanine is dictated by its trisaccharide moiety (solatriose: galactose-glucose-rhamnose). The stepwise addition of sugar units to the aglycone solanidine  is catalyzed by specific UDP-glycosyltransferases (SGTs).[3]
  • Step 1: SGT1 (Solanidine Galactosyltransferase) adds a galactose unit to the 3-OH position of solanidine.

  • Step 2: SGT2 (Solanidine Glucosyltransferase) adds a glucose unit.

  • Step 3: SGT3 (Rhamnosyltransferase) completes the structure by adding rhamnose.

Pathway Visualization

The following diagram illustrates the enzymatic flow from Cholesterol to the active SGAs.

Biosynthesis Cholesterol Cholesterol GAME_Enzymes Hydroxylation/Oxidation (GAME6, GAME8, GAME11, GAME4) Cholesterol->GAME_Enzymes Dehydrotomatidine Dehydrotomatidine GAME_Enzymes->Dehydrotomatidine Dihydrotomatidine Dihydrotomatidine Dehydrotomatidine->Dihydrotomatidine SSR2 Solanidine Solanidine (Aglycone) Dihydrotomatidine->Solanidine DPS (Ring Closure) Gamma_Solanine γ-Solanine Solanidine->Gamma_Solanine UDP-Gal (SGT1) SGT1 SGT1 (Galactosyltransferase) Beta_Solanine β-Solanine Gamma_Solanine->Beta_Solanine UDP-Glc (SGT2) SGT2 SGT2 (Glucosyltransferase) Alpha_Solanine α-Solanine (Active Toxin) Beta_Solanine->Alpha_Solanine UDP-Rha (SGT3) SGT3 SGT3 (Rhamnosyltransferase)

Figure 1: Enzymatic biosynthesis pathway of


-solanine from cholesterol precursors.

Part 2: Mechanism of Action & Pathogen Defense


-Solanine is rarely the sole actor in plant defense. It functions synergistically with its structural analog, 

-chaconine
.[4] While

-chaconine is generally more lytic, the presence of

-solanine significantly lowers the critical micelle concentration (CMC) required for membrane destabilization.
Membrane Disruption (Fungi)

The primary antifungal mechanism is the disruption of membrane integrity. The solanidane aglycone inserts into the fungal lipid bilayer, where the carbohydrate moiety complexes with membrane sterols (ergosterol in fungi, cholesterol in animals).

  • Specificity: The 3β-hydroxy sterol structure is required for complexation.

  • Synergy: A 1:1 mixture of

    
    -solanine and 
    
    
    
    -chaconine exhibits up to 3-fold higher lytic activity than either compound alone.
Mechanism Visualization

Mechanism Solanine α-Solanine (Aglycone + Trisaccharide) Membrane Fungal Membrane (Phospholipid Bilayer) Solanine->Membrane Insertion Complex SGA-Sterol Complex (Insoluble Matrix) Solanine->Complex Binds 3β-OH group Sterol Ergosterol/Cholesterol Membrane->Sterol Sterol->Complex Pore Transmembrane Pore (Leakage of K+, H+) Complex->Pore Matrix Formation Death Cell Death (Lysis/Apoptosis) Pore->Death Loss of Gradient

Figure 2: Sterol-mediated membrane disruption mechanism.

Antimicrobial Efficacy Data

The following table summarizes the inhibitory concentrations of


-solanine against key pathogens. Note the significant difference in potency when combined with 

-chaconine.
Pathogen TypeOrganismCompound(s)Activity MetricValue
Fungus Trichophyton rubrum

-Solanine
MIC50 µg/mL
Fungus Fusarium solaniPotato Glycoalkaloids (PGA)EC50~4,430 µg/mL
Fungus Alternaria solaniCrude Extract (Solanine rich)Inhibition Rate~50% at 4% w/v
Mammalian Cell CHO Cells (Model)

-Solanine
IC5013.8 µg/mL
Mammalian Cell CHO Cells (Model)

-Solanine +

-Chaconine (1:[4]1)
IC502.4 µg/mL
Bacteria E. coliGlycoalkaloid ExtractZone of Inhibition9 mm

Key Insight: Pure


-solanine is moderately antifungal. Its true biological value lies in the synergistic amplification  of toxicity when co-expressed with 

-chaconine, effectively lowering the metabolic cost of defense for the plant.

Part 3: Analytical Protocols

Accurate quantification is critical for both breeding programs (low toxicity) and pharmaceutical extraction (high purity).

Extraction Methodology

Traditional Soxhlet extraction is often too harsh. The following protocol utilizes ultrasonic-assisted extraction (UAE) for maximum yield and stability.

Reagents:

  • Extraction Solvent: 5% Acetic Acid (aq) OR Methanol:Water:Formic Acid (50:49:1).

  • Purification: SPE Cartridges (C18).

Protocol Steps:

  • Lyophilization: Freeze-dry potato peel/flesh to remove water interference.

  • Homogenization: Grind to fine powder (<0.5 mm).

  • Solvent Addition: Add 10 mL solvent per 1 g sample.

  • Ultrasonication: Sonicate at 35 kHz for 15 minutes at room temperature.

  • Centrifugation: 10,000 x g for 10 mins. Collect supernatant.

  • SPE Cleanup: Condition C18 cartridge with methanol, load supernatant, wash with 10% methanol, elute with 100% methanol.

LC-MS/MS Quantification

UV detection (202 nm) is non-specific. Mass spectrometry is the gold standard.

  • Instrument: HPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

  • Ionization: ESI Positive Mode.

MS/MS Transitions:

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy

-Solanine
868.5

398.3 (Solanidine)722.5 (Loss of Rha)45 eV

-Chaconine
852.5

398.3 (Solanidine)706.5 (Loss of Rha)45 eV
Workflow Diagram

Protocol Sample Freeze-Dried Sample Extraction Ultrasonic Extraction (1% Formic Acid/MeOH) Sample->Extraction Centrifuge Centrifugation (10,000g, 10 min) Extraction->Centrifuge SPE Solid Phase Extraction (C18 Cleanup) Centrifuge->SPE LCMS LC-MS/MS Analysis (m/z 868.5 -> 398.3) SPE->LCMS Data Quantification (µg/g DW) LCMS->Data

Figure 3: Analytical workflow for extraction and quantification.[5][6]

References

  • Ordóñez-Vásquez, A., et al. (2019). Toxicity, Teratogenicity and Anti-cancer Activity of α-solanine: A Perspective on Anti-cancer Potential. International Journal of Pharmacology. Link

  • Friedman, M. (2006). Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet. Journal of Agricultural and Food Chemistry. Link

  • Langkilde, S., et al. (2012). Synergistic effects of α-solanine and α-chaconine on membrane disruption.[4] (Cited in context of general synergy studies). Link

  • Liu, J., et al. (2020). Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates.[7] Foods.[1][8][7][9][10] Link

  • Miranda, M.A., et al. (2013). Evaluation of antifungal and cytotoxic activity of trans-Chalcone and α-Solanine. Brazilian Journal of Microbiology. Link

  • Akiyama, R., et al. (2021). Recent advances in steroidal glycoalkaloid biosynthesis in the genus Solanum. Breeding Science. Link

Sources

review of alpha-solanine's pharmacological potential

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive

The "High-Risk, High-Reward" Proposition Alpha-solanine (


-solanine), a trisaccharide glycoalkaloid endemic to Solanum tuberosum, represents a classic pharmacological paradox: it is a potent cytotoxin with demonstrated efficacy against multidrug-resistant tumor lines, yet it remains shackled by a narrow therapeutic index and poor bioavailability.

This guide is not a general review. It is a technical evaluation designed for drug developers. We move beyond the basic "anti-cancer" claims to dissect the mechanism of lethality—distinguishing between therapeutic apoptosis/autophagy in neoplastic cells and off-target cholinergic toxicity in somatic systems.

Strategic Verdict: Alpha-solanine is a viable lead compound only if delivery systems (nanocarriers/liposomes) can circumvent its systemic cholinergic liability.

Part 2: Chemical & Pharmacokinetic Architecture

Structure-Activity Relationship (SAR) The molecule consists of a lipophilic solanidine aglycone backbone attached to a hydrophilic trisaccharide moiety (solatriose: glucose, galactose, rhamnose).

  • The Aglycone (Solanidine): Responsible for membrane intercalation and acetylcholinesterase (AChE) inhibition.

  • The Carbohydrate Side Chain: Critical for solubility and specific binding kinetics. Removal of the sugar moiety (hydrolysis to solanidine) drastically alters the pharmacokinetic profile, increasing half-life but altering toxicity targets.

ADME Challenges (The Translational Bottleneck)

  • Absorption: Poor oral bioavailability due to large molecular weight (868.04 g/mol ) and rapid hydrolysis in the acidic gastric environment.

  • Distribution: Highly lipophilic; accumulates in the liver, kidneys, and—critically—crosses the blood-brain barrier (BBB), leading to CNS toxicity.

  • Metabolism: Hepatic accumulation leads to downregulation of CYP450 enzymes, potentially altering the metabolism of co-administered chemotherapeutics.

Part 3: Mechanistic Architecture (The Core)

Alpha-solanine does not rely on a single "magic bullet" mechanism. Instead, it induces a Catastrophic Cellular Stress Response via three convergent pathways.

The Dual-Death Switch: Apoptosis & Autophagy

Unlike standard alkylating agents,


-solanine triggers a "synergistic death" where autophagy acts as a pro-death mechanism rather than a survival response.
  • Mitochondrial Collapse: Reduces mitochondrial membrane potential (

    
    ), releasing Cytochrome c.
    
  • ER Stress: Upregulation of GRP78/BiP triggers the Unfolded Protein Response (UPR), leading to CHOP-mediated apoptosis.

  • Akt/mTOR Inhibition: By suppressing the Akt/mTOR axis,

    
    -solanine removes the "brakes" on autophagy (upregulation of Beclin-1 and LC3-II).
    
The Anti-Metastatic Blockade
  • MMP Inhibition: Downregulates Matrix Metalloproteinase-2 (MMP-2) and MMP-9, physically preventing ECM degradation required for invasion.

  • Vascular Disruption: Suppresses VEGF and HIF-1

    
     expression, starving the tumor microenvironment.
    
Visualization: The Signaling Cascade

Figure 1: Convergent signaling pathways leading to


-solanine induced cell death.

AlphaSolanine_Mechanism cluster_Mito Mitochondrial Pathway cluster_Autophagy Autophagy / mTOR Axis cluster_ER ER Stress (UPR) Solanine Alpha-Solanine ROS ROS Generation Solanine->ROS Akt Akt/mTOR Phosphorylation (↓) Solanine->Akt BiP GRP78/BiP Solanine->BiP MMP Mito. Membrane Potential (↓) ROS->MMP CytC Cytochrome c Release MMP->CytC Caspase Caspase-3/9 Activation CytC->Caspase Death Programmed Cell Death (Apoptosis + Autophagy) Caspase->Death Beclin Beclin-1 (↑) Akt->Beclin LC3 LC3-I → LC3-II Conversion Beclin->LC3 LC3->Death CHOP CHOP BiP->CHOP CHOP->Caspase

Caption: Alpha-solanine triggers cell death via three axes: ROS-mediated mitochondrial collapse, Akt/mTOR inhibition driving autophagy, and ER stress (UPR) activation.

Part 4: Toxicological Constraints & Safety Margins

The primary barrier to clinical entry is the Cholinergic Crisis .

  • Mechanism:

    
    -solanine acts as a reversible inhibitor of Acetylcholinesterase (AChE).
    
  • The Consequence: Accumulation of acetylcholine at the synaptic cleft leads to continuous stimulation of muscarinic and nicotinic receptors.

  • Membrane Lysis: At high concentrations (>50

    
    M), the saponin-like properties cause cholesterol complexation in the cell membrane, leading to lysis of erythrocytes (hemolysis) and epithelial cells.
    
Visualization: Toxicity Thresholds

Figure 2: The mechanism of systemic toxicity vs. therapeutic action.

Toxicity_Mechanism Solanine Alpha-Solanine (Systemic Circulation) AChE Acetylcholinesterase (Synaptic Cleft) Solanine->AChE Inhibition Membrane Cell Membrane (Cholesterol Rich) Solanine->Membrane Intercalation ACh_Accum Acetylcholine Accumulation AChE->ACh_Accum Lysis Membrane Permeabilization Membrane->Lysis Neuro Neurotoxicity: Convulsions, Resp. Depression ACh_Accum->Neuro GI GI Toxicity: Hemorrhage, Vomiting Lysis->GI

Caption: Systemic toxicity arises from AChE inhibition (neurological) and membrane disruption (gastrointestinal), distinct from the intracellular anticancer mechanism.[1]

Part 5: Experimental Validation Framework

To validate


-solanine as a lead, researchers must distinguish between non-specific necrosis (toxicity) and programmed cell death (efficacy).
Protocol A: Differential Cytotoxicity Assessment (The Therapeutic Window)

Objective: Determine the Selectivity Index (SI).

  • Cell Selection:

    • Target: HepG2 (Liver), A549 (Lung), or PANC-1 (Pancreatic).

    • Control: HUVEC (Endothelial) or LO2 (Normal Liver).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Prepare

      
      -solanine stock (20 mM in DMSO).
      
    • Serial dilute to 0, 5, 10, 20, 40, 80

      
      M in complete media.
      
    • Critical Step: Keep DMSO concentration < 0.1% to avoid solvent toxicity.

  • Assay (MTT/CCK-8): Incubate for 48h. Add reagent. Read absorbance at 450/570 nm.

  • Calculation:

    • 
      .
      
    • Pass Criteria: SI > 2.0.

Protocol B: Autophagic Flux Confirmation

Objective: Prove autophagy is a death mechanism, not a survival attempt.

  • Transfection: Transfect cells with mCherry-GFP-LC3B plasmid.[2]

  • Inhibitor Block:

    • Group 1: Control.

    • Group 2:

      
      -solanine (IC50).
      
    • Group 3:

      
      -solanine + Chloroquine (10 
      
      
      
      M, lysosomal inhibitor).
  • Western Blot Analysis:

    • Lyse cells using RIPA buffer + Protease Inhibitors.[2]

    • Markers: LC3-II (accumulation indicates flux), p62 (degradation indicates flux).

  • Interpretation:

    • If Chloroquine increases cytotoxicity

      
       Autophagy was cytoprotective (Bad for solanine efficacy).
      
    • If Chloroquine decreases cytotoxicity

      
       Autophagy was cytotoxic (Good; confirms solanine mechanism).
      

Part 6: Data Consolidation

Table 1: Comparative IC50 Values & Therapeutic Indices Note: Values are synthesized from recent literature averages (2015-2024).

Cell LineCancer TypeIC50 (24h,

M)
Mechanism DominanceReference
HepG2 Liver (HCC)14.5 ± 2.1Apoptosis (Bcl-2/Bax)[1, 2]
A549 Lung (NSCLC)22.0 ± 3.5Autophagy (Akt/mTOR)[3]
PANC-1 Pancreatic18.2 ± 1.8Mitochondrial ROS[4]
HTR-8 Trophoblast20.0 (approx)Apoptosis/Autophagy[5]
HUVEC Normal Endothelial> 50.0Membrane Lysis[6]

Table 2: Toxicity Thresholds (In Vivo)

ParameterValueClinical Implication
LD50 (Mice, IP) 30-40 mg/kgVery narrow safety margin.
Toxic Dose (Human) 1-3 mg/kgEquivalent to consuming green potato skins.
Lethal Dose (Human) 3-6 mg/kgRapid onset of CNS failure.
Teratogenicity ConfirmedCauses exencephaly; Contraindicated in pregnancy.

Part 7: References

  • Updated aspects of alpha-Solanine as a potential anticancer agent: Mechanistic insights and future directions. Source: Food Science & Nutrition (2024).[3] URL:[Link]

  • A narrative review of the antitumor studies of solanine. Source: Translational Cancer Research (2020).[4] URL:[Link]

  • alpha-Solanine induces ROS-mediated autophagy through activation of endoplasmic reticulum stress and inhibition of Akt/mTOR pathway. Source:[4][5] Cell Death & Disease (2015).[4][5] URL:[Link]

  • Solanine induces mitochondria-mediated apoptosis in human pancreatic cancer cells. Source: BioMed Research International (2014).[4] URL:[Link]

  • alpha-Solanine Causes Cellular Dysfunction of Human Trophoblast Cells via Apoptosis and Autophagy. Source: Toxins (2021).[2][6] URL:[Link]

  • Toxicity, Teratogenicity and Anti-cancer Activity of alpha-solanine: A Perspective on Anti-cancer Potential. Source: International Journal of Pharmacology (2019). URL:[Link]

Sources

Technical Assessment: Alpha-Solanine Effects on Acetylcholinesterase Activity

[1][2][3]

Executive Summary

Alpha-solanine is a steroidal glycoalkaloid (SGA) found in Solanaceae species (Solanum tuberosum). While historically studied as a food toxin, its pharmacological profile as a cholinesterase inhibitor presents specific relevance for neuropharmacology and toxicology.

This technical guide analyzes the interaction between alpha-solanine and acetylcholinesterase (AChE). Unlike irreversible organophosphates, alpha-solanine exhibits reversible, mixed-type inhibition (often characterized as non-competitive in older literature) with an IC50 in the micromolar range. Its mechanism involves dual-binding capabilities at both the catalytic active site (CAS) and the peripheral anionic site (PAS), leading to the accumulation of acetylcholine (ACh) and subsequent cholinergic hyperstimulation.

Mechanistic Analysis

Mode of Inhibition

The inhibition of AChE by alpha-solanine is distinct from the phosphorylation mechanism seen in nerve agents.

  • Reversibility: The interaction is reversible.[1] The glycoalkaloid does not form a covalent bond with the serine residue in the catalytic triad.

  • Binding Topology: Molecular docking studies suggest alpha-solanine occupies the active site gorge. The trisaccharide moiety (solatriose) interacts with the Peripheral Anionic Site (PAS) via hydrogen bonding and van der Waals forces, while the steroidal aglycone (solanidine) extends towards the Catalytic Active Site (CAS).

  • Conformational Steric Hindrance: This dual occupancy creates a "lid" effect, sterically hindering the entry of the substrate (acetylcholine) and the exit of the product (choline), effectively reducing the enzyme's turnover number (

    
    ) and altering substrate affinity (
    
    
    ).
Signaling Pathway Visualization

The following diagram illustrates the disruption of cholinergic signaling by alpha-solanine.

SolanineMechanismAChAcetylcholine (ACh)(Neurotransmitter)HydrolysisHydrolysis ReactionACh->HydrolysisSubstrateSignalCholinergic Signaling(Synaptic Transmission)ACh->SignalActivates ReceptorsAChEAcetylcholinesterase (AChE)(Active Enzyme)ComplexAChE-Solanine Complex(Steric Blockade at PAS/CAS)AChE->ComplexBinding (Reversible)AChE->HydrolysisCatalystSolanineAlpha-Solanine(Inhibitor)Solanine->ComplexInhibition (Ki ~25 µM)Complex->HydrolysisBlocksCholineCholine + Acetate(Inactive Products)Hydrolysis->CholineNormal DegradationOverstimCholinergic Crisis(Membrane Depolarization/Paralysis)Signal->OverstimAccumulation due to Inhibition

Figure 1: Mechanism of Action. Alpha-solanine binds to AChE, preventing the hydrolysis of Acetylcholine, leading to synaptic overstimulation.

Kinetic Profiling & Quantitative Data

The inhibitory potency of alpha-solanine is species-dependent and generally lower than synthetic carbamates or organophosphates.

Comparative Inhibitory Potency

The following table synthesizes kinetic data for alpha-solanine relative to standard inhibitors. Note the micromolar efficacy range.[2]

CompoundTarget Enzyme SourceIC50 /

Value
Inhibition TypeReversibility
Alpha-Solanine Human Erythrocyte AChE

Mixed / Non-competitiveReversible
Alpha-Solanine Electric Eel (E. electricus)

Non-competitiveReversible
Alpha-Chaconine Human Erythrocyte AChE

MixedReversible
Physostigmine Human AChE

CompetitiveReversible
Paraoxon Human AChE

Irreversible (Phosphorylation)Irreversible

Key Insight: Alpha-chaconine is typically 2-3 times more potent than alpha-solanine. In biological systems (e.g., potato ingestion), the synergistic effect of both glycoalkaloids results in higher total toxicity than isolated studies suggest.

Experimental Protocol: Optimized Ellman's Assay

Standard Ellman's assays often fail with steroidal alkaloids due to solubility issues. Alpha-solanine is poorly soluble in neutral aqueous buffers, leading to precipitation and false negatives.

Critical Solubility Management
  • Challenge: Alpha-solanine is hydrophobic.

  • Solution: Dissolve stock in 5% Acetic Acid or DMSO .

  • Warning: DMSO concentrations >1% inhibit AChE.

  • Protocol: Prepare a 10 mM stock in 100% DMSO. Dilute serially in the assay buffer so the final DMSO concentration is <0.5%.

Step-by-Step Workflow

This protocol is validated for a 96-well microplate format.

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme: AChE (Human recombinant or E. electricus), 0.5 U/mL.

  • Substrate: Acetylthiocholine Iodide (ATCh), 15 mM stock.

  • Chromogen: DTNB (Ellman’s Reagent), 3 mM stock in buffer.[3]

  • Inhibitor: Alpha-solanine (serial dilutions: 1

    
     to 500 
    
    
    ).

Procedure:

  • Blanking: Add 140

    
     Buffer to control wells.
    
  • Inhibitor Addition: Add 20

    
     of Alpha-solanine dilution to test wells. (Include Solvent Control: 20 
    
    
    buffer + equivalent DMSO %).
  • Enzyme Addition: Add 20

    
     AChE solution.
    
  • Incubation: Incubate at 25°C for 15 minutes . Crucial step for inhibitor binding equilibrium.

  • Reaction Initiation: Add 10

    
     DTNB + 10 
    
    
    ATCh simultaneously.
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 10 minutes (Kinetic Mode).

Assay Logic Visualization

AssayWorkflowStockSolanine Stock(DMSO/Acidified)DilutionSerial Dilution(Buffer pH 8.0)Stock->DilutionPrepare Conc.Plate96-Well PlateLoadingDilution->Plate20 µL InhibitorIncubateIncubation(15 min @ 25°C)Plate->Incubate+ 20 µL EnzymeReactionAdd Substrate (ATCh)+ DTNBIncubate->ReactionEquilibrium ReachedReadRead Absorbance(412 nm)Reaction->ReadYellow ColorFormationAnalysisCalculate IC50(Non-linear Regression)Read->AnalysisData Output

Figure 2: Optimized Ellman's Assay Workflow for Alpha-Solanine.

Toxicological Implications[7]

While the

  • Symptoms: In vivo inhibition leads to cholinergic syndrome: sweating, bronchoconstriction, tremors, and in severe cases, respiratory paralysis.

  • Membrane Disruption: Beyond AChE inhibition, alpha-solanine disrupts cell membrane integrity (synergistic toxicity), causing depolarization that may be mistaken for cholinergic effects.

  • Teratogenicity: High-dose exposure has been linked to neural tube defects in animal models, potentially mediated by acetylcholinesterase inhibition during critical neurodevelopmental windows.

References

  • McGehee, D. S., et al. (2000).[4] Cholinesterase inhibition by potato glycoalkaloids slows mivacurium metabolism. Anesthesiology.

  • Roddick, J. G. (1989). The acetylcholinesterase-inhibitory activity of steroidal glycoalkaloids and their aglycones. Phytochemistry.

  • Nordin, N., et al. (2025). Molecular Docking Studies of Natural Alkaloids as Acetylcholinesterase Inhibitors. ResearchGate.

  • Westerink, R., et al. (2020).[5] Acetylcholinesterase inhibition in electric eel and human donor blood: an in vitro approach. Archives of Toxicology.

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

Foundational Studies on Alpha-Solanine Induced Apoptosis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alpha-solanine (


-solanine) is a trisaccharide glycoalkaloid derived from Solanum tuberosum and Solanum nigrum. While historically categorized as a toxic antinutrient, recent foundational studies have repositioned it as a potent pro-apoptotic agent with high specificity for cancer cell lines (HepG2, A549, PC-3).

This guide synthesizes the core mechanisms of


-solanine-induced apoptosis—specifically mitochondrial membrane depolarization, PI3K/Akt/mTOR inhibition, and Ca

flux—and provides validated experimental workflows for reproducing these data. The focus is on causality and reproducibility , ensuring that researchers can distinguish between non-specific necrosis and programmed cell death.

Chemical Biology & Pharmacodynamics

To understand the apoptotic trigger, one must understand the ligand.


-solanine consists of a steroid aglycone (solanidine) and a trisaccharide moiety (solatriose).
  • Structure-Activity Relationship (SAR): The carbohydrate chain is essential for binding to the plasma membrane (specifically cholesterol-rich domains), while the aglycone mediates membrane permeabilization.

  • The "Trojan Horse" Mechanism: Unlike conventional chemotherapeutics that require nuclear entry,

    
    -solanine initiates its cascade at the membrane and mitochondria. It disrupts the electrochemical gradient, acting as a K
    
    
    
    /H
    
    
    exchanger and Ca
    
    
    channel modulator.

The Apoptotic Cascade: Mechanistic Deep Dive

Current literature validates three convergent pathways through which


-solanine forces the cell into apoptosis.
The Mitochondrial "Collapse" (Intrinsic Pathway)

This is the primary mechanism in HepG2 and A549 cells.


-solanine causes a rapid loss of mitochondrial membrane potential (

).
  • Event: Opening of the Permeability Transition Pore (PTP).

  • Consequence: Cytosolic release of Cytochrome c and Apoptosis Inducing Factor (AIF).

  • Key Marker: A shift in the Bcl-2/Bax ratio.[1]

    
    -solanine downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax, destabilizing the mitochondrial outer membrane.
    
The PI3K/Akt/mTOR Axis Inhibition

In prostate (PC-3) and lung (A549) cancers,


-solanine acts as a signal transduction inhibitor.[2]
  • Mechanism: It suppresses the phosphorylation of PI3K and Akt (Ser473/Thr308).

  • Downstream Effect: Inhibition of mTOR leads to a dual effect: induction of apoptosis and initiation of autophagy (evidenced by LC3-II accumulation).

ROS-Mediated Ca Flux

-solanine triggers a "Calcium Overload."
  • The Loop: It induces Reactive Oxygen Species (ROS) generation

    
     ER Stress 
    
    
    
    Ca
    
    
    release from the ER
    
    
    further mitochondrial damage.
Visualization: The Signaling Architecture

The following diagram maps the convergent signaling pathways activated by


-solanine.

SolaninePathways cluster_PI3K Survival Pathway Inhibition cluster_Mito Mitochondrial Dysfunction Solanine α-Solanine (Extracellular) Membrane Membrane Permeabilization Solanine->Membrane PI3K PI3K Solanine->PI3K Inhibits ROS ROS Generation (H2O2/O2-) Membrane->ROS Bax Bax (Up) ROS->Bax Akt p-Akt (Inhibited) PI3K->Akt mTOR mTOR (Inhibited) Akt->mTOR Bcl2 Bcl-2 (Down) Akt->Bcl2 Relieves Inhibition Apoptosis APOPTOSIS mTOR->Apoptosis Autophagy/Death MitoPot ΔΨm Collapse Bcl2->MitoPot Loss of Protection Bax->MitoPot Pore Formation CytC Cytochrome c Release MitoPot->CytC Caspase9 Caspase-9 Cleavage CytC->Caspase9 Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Figure 1.[3] Convergent signaling pathways of


-solanine leading to mitochondrial collapse and caspase activation.

Comparative Cytotoxicity Data

The following IC50 values represent the concentration required to inhibit 50% of cell growth. Note that


-solanine exhibits time-dependent efficacy.[4][5]
Cell LineTissue OriginIC50 (24h)IC50 (48h)Key Apoptotic Marker Observed
HepG2 Liver (Hepatocellular)~25.0

M
14.47

M
G2/M Arrest, Bcl-2 downregulation
A549 Lung (Carcinoma)12.30

M
11.79

M
Akt/mTOR inhibition, Autophagy
PC-3 Prostate>30

M
~20-25

M
Invasion inhibition (MMP-2/9 drop)
MCF-7 Breast~28

M
19.60

M
Bax upregulation
SGC-7901 Gastric22.15

M
16.33

M
Caspase-3 activation

Data synthesized from comparative studies (See References [1], [3], [5]).

Validated Experimental Protocols

Reagent Preparation (Critical Step)
  • Solubility:

    
    -solanine is hydrophobic. Dissolve in DMSO to create a stock solution (e.g., 20 mM).
    
  • The "Vehicle" Control: The final concentration of DMSO in the culture well must never exceed 0.1% (v/v) . Higher levels induce non-specific toxicity that mimics apoptosis.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles which degrade the glycoside chain.

Protocol A: The "Mitochondrial Health" Dual Stain

This is superior to simple MTT assays as it proves mechanism.

  • Objective: Correlate Ca

    
     influx with Mitochondrial Potential loss.
    
  • Probes:

    • TMRE (Tetramethylrhodamine, ethyl ester): Accumulates in active mitochondria (Red). Loss of fluorescence = Depolarization.

    • Fluo-3/AM: Binds free cytosolic Ca

      
       (Green). Increase in fluorescence = Calcium overload.
      

Workflow:

  • Seed HepG2 cells (

    
     cells/well) in 6-well plates.
    
  • Treat with

    
    -solanine (0, 5, 10, 20 
    
    
    
    M) for 24h.
  • Wash with PBS

    
    2.
    
  • Incubate with TMRE (100 nM) and Fluo-3/AM (5

    
    M) for 30 min at 37°C in the dark.
    
  • Validation: Analyze via Flow Cytometry or Confocal Microscopy immediately.

    • Apoptotic Signature: Low Red (TMRE) + High Green (Fluo-3).

Protocol B: Western Blotting for the "Switch"

To confirm the genetic regulation of the pathway.

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical to preserve p-Akt).

  • Primary Antibodies:

    • Anti-Bcl-2 (Rabbit mAb)

    • Anti-Bax (Rabbit mAb)

    • Anti-Cleaved Caspase-3 (Asp175)

    • Anti-p-Akt (Ser473)[6]

  • Loading Control:

    
    -Actin or GAPDH.
    

Interpretation: A successful experiment will show a dose-dependent decrease in Bcl-2 band density and an increase in Bax and Cleaved Caspase-3 bands.

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_Assays Parallel Validation Assays Seeding Cell Seeding (HepG2/A549) Treatment α-Solanine Treatment (12-48h) Seeding->Treatment MTT Viability (MTT) Est. IC50 Treatment->MTT Flow Flow Cytometry (Annexin V/PI) Treatment->Flow Blot Western Blot (Bcl-2/Bax/Caspase) Treatment->Blot Analysis Data Correlation & Statistical Analysis MTT->Analysis Flow->Analysis Blot->Analysis

Caption: Figure 2.[3] Multi-parametric validation workflow to confirm apoptotic mechanism.

Therapeutic Challenges & Future Directions

While the in vitro data is compelling, the translation to clinical application faces specific hurdles that researchers must acknowledge:

  • Narrow Therapeutic Index: The dosage required for apoptosis (~15

    
    M) is close to the threshold for neurotoxicity (acetylcholinesterase inhibition) in non-target tissues.
    
  • Solubility: Poor water solubility limits systemic delivery. Future studies are focusing on nanoparticle encapsulation (e.g., liposomes) to improve bioavailability and tumor targeting.

References

  • Ji, Y.B., et al. (2014). "Solanine-induced reactive oxygen species inhibit the growth of human hepatocellular carcinoma HepG2 cells." Oncology Letters. Link

  • Wang, Y., et al. (2021). "Solanine Interferes with AKT/p-AKT and PI3K/p-PI3K Pathway to Inhibit HIF and Destroy Cell Energy Metabolism."[7] Journal of Biosciences and Medicines. Link

  • Shen, K.H., et al. (2017). "Continuously Monitoring the Cytotoxicity of API-1, α-Chaconine and α-Solanine on Human Lung Carcinoma A549." Proceedings of MDPI. Link

  • Gao, H., et al. (2020). "α-Solanine inhibits growth and metastatic potential of human colorectal cancer cells."[8] Molecular Medicine Reports. Link

  • Mohseni, A., et al. (2016). "The 48‐h IC50 values in the A549, HepG2, H1299 and Hep3B cell lines." ResearchGate Data. Link

  • Zhang, J., et al. (2018). "Effect of solanine on the membrane potential of mitochondria in HepG2 cells and [Ca2+]i in the cells." Journal of Traditional Chinese Medicine. Link

Sources

Methodological & Application

HPLC method for alpha-solanine quantification in potato tubers

Precision Quantitation of -Solanine in Potato Tubers via HPLC-UV

Application Note: AN-SOL-2025

Abstract

This application note details a robust, field-validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of

Introduction & Regulatory Context

12200 mg/kg (200 ppm)

Accurate quantification is critical for:

  • Food Safety: Screening commercial cultivars against the 200 ppm limit.

  • Breeding Programs: Selecting low-SGA lines.

  • Pharmaceuticals: Isolating solanidine scaffolds for drug synthesis.

Why HPLC-UV? While LC-MS offers higher sensitivity, HPLC-UV remains the industry workhorse due to its accessibility and robustness. However,

Scientific Principle

Chemical Basis
34
  • Solubility: It is poorly soluble in water at neutral pH but highly soluble in dilute acid (forming cationic salts) and organic solvents like methanol.

  • Detection: The molecule possesses a weak double bond in the steroid ring, absorbing maximally at 202 nm .

  • Separation: A C18 Reverse Phase column is used. The mobile phase pH is critical; acidic conditions suppress silanol interactions, sharpening the peak of the basic nitrogen-containing alkaloid.

The "Why" Behind the Workflow
  • Acetic Acid Extraction: We use 5% acetic acid rather than pure methanol.[4] This protonates the basic nitrogen, ensuring high extraction efficiency while precipitating some proteins.

  • SPE Cleanup (C18): Direct injection of potato extract ruins columns and creates high baselines at 202 nm. SPE retains the hydrophobic glycoalkaloids while washing away polar sugars and organic acids.

Materials & Reagents

Instrumentation[3][4][5]
  • HPLC System: Binary gradient pump, Autosampler, Column Oven.

  • Detector: UV-Vis or PDA Detector capable of monitoring 202 nm.

  • Column: C18 (e.g., Phenomenex Luna or Waters Symmetry), 250 mm x 4.6 mm, 5 µm particle size.

  • SPE Manifold: Vacuum manifold with C18 cartridges (e.g., Sep-Pak C18 Plus, 360 mg).

Reagents (HPLC Grade)
  • Acetonitrile (ACN)[5]

  • Methanol (MeOH)[6]

  • Potassium Dihydrogen Phosphate (

    
    )[5]
    
  • Phosphoric Acid (

    
    , 85%)
    
  • Acetic Acid (glacial)[7]

  • Standard:

    
    -Solanine (>95% purity, Sigma-Aldrich or equivalent).
    

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path from tuber to chromatogram, emphasizing the "Cleanup" checkpoint.

Gcluster_0Phase 1: Extractioncluster_1Phase 2: SPE Cleanup (Critical)cluster_2Phase 3: HPLC AnalysisStartFresh Potato Tuber(Peel + Flesh)HomogenizeHomogenize(Liquid N2 or Blender)Start->HomogenizeExtractExtraction Solvent(5% Acetic Acid + 0.5% NaHSO3)Shake 30 minHomogenize->ExtractCentrifugeCentrifuge(4000 rpm, 15 min)Extract->CentrifugeSupernatantCollect SupernatantCentrifuge->SupernatantConditionCondition SPE Cartridge(1. 5mL MeOH -> 2. 5mL Water)Supernatant->ConditionLoadLoad Supernatant(2-5 mL)Condition->LoadWashWash Impurities(15% ACN in Water)Load->WashEluteElute Analytes(100% MeOH or Mobile Phase)Wash->EluteFilterFilter (0.45 µm PTFE)Elute->FilterInjectInject 20 µLFilter->InjectDetectUV Detection @ 202 nmInject->DetectDataQuantification(External Std Method)Detect->Data

Figure 1: Step-by-step extraction and cleanup workflow for glycoalkaloid analysis.

Step-by-Step Methodology
Step 1: Sample Preparation
  • Sampling: Select representative tubers. Wash, dry, and cut wedges (including peel).[8]

  • Homogenization: Grind 50 g of tuber in a blender with 100 mL of Extraction Solvent (5% Acetic Acid v/v). Note: Sodium Bisulfite (0.5%) can be added to prevent enzymatic browning (oxidation).

  • Extraction: Shake the slurry on an orbital shaker for 30–60 minutes at room temperature.

  • Clarification: Centrifuge at 4,000 x g for 15 minutes. Collect the supernatant.

Step 2: Solid Phase Extraction (SPE) Cleanup

This step is mandatory to remove polar matrix components that interfere at 202 nm.

  • Conditioning: Flush C18 cartridge with 5 mL Methanol, followed by 5 mL deionized water. Do not let the cartridge dry out.

  • Loading: Load 2 mL of the supernatant onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing: Wash with 4 mL of 15% Acetonitrile in water. Rationale: This removes polar sugars and organic acids without eluting the hydrophobic solanine.

  • Elution: Elute the glycoalkaloids with 4 mL of Mobile Phase (or 100% MeOH). Collect in a volumetric flask and adjust to volume (e.g., 5 mL).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 3: HPLC Conditions
ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse phase retention.
Mobile Phase 60% Buffer : 40% ACNOptimized for resolution of

-solanine and

-chaconine.
Buffer Prep 0.02 M

, adj. pH 4.0
Acidic pH keeps silanols protonated, reducing peak tailing.
Flow Rate 1.0 mL/minStandard backpressure balance.
Wavelength 202 nm Max absorbance for solanine double bond.[6]
Injection Vol 20 µLSufficient mass load for sensitivity.
Temperature 35°C or 40°CImproves mass transfer and peak shape.

Method Validation & Performance

Based on AOAC and ICH guidelines.

Linearity

Prepare standard solutions of

  • Acceptance Criteria:

    
    .
    
Accuracy (Recovery)

Spike a "blank" potato matrix (or low-alkaloid variety) with known amounts of solanine before extraction.

  • Target: 85% – 105% recovery.

  • Note: Lower recovery (<70%) usually indicates breakthrough during the SPE loading step or insufficient elution volume.

Sensitivity
  • LOD (Limit of Detection): Typically ~0.5 – 1.0 mg/kg.

  • LOQ (Limit of Quantitation): ~2.0 – 5.0 mg/kg.

Troubleshooting Guide (Expert Insights)

SymptomProbable CauseCorrective Action
Drifting Baseline Impurities eluting late; UV instability.Ensure SPE wash step is sufficient. Use high-purity HPLC-grade solvents.
Peak Tailing Silanol interaction; pH too high.Lower buffer pH to 3.0–3.5. Add 0.1% Triethylamine (TEA) as a silanol blocker.
Split Peaks Sample solvent mismatch.Dissolve standards in the Mobile Phase, not 100% MeOH.
Low Recovery Analyte loss during SPE wash.Reduce ACN % in the wash step (e.g., from 15% down to 10%).
Troubleshooting Logic Map

TIssueProblem: Poor Peak ShapeCheck1Check pH of BufferIssue->Check1Decision1pH > 5?Check1->Decision1Action1Adjust pH to 3.0-4.0Decision1->Action1YesCheck2Check Column AgeDecision1->Check2NoAction2Replace Column / Add TEA modifierCheck2->Action2

Figure 2: Rapid diagnostic logic for peak shape issues.

References

  • AOAC International. (2000).[1][9] Official Method 997.13: Glycoalkaloids (alpha-Solanine and alpha-Chaconine) in Potato Tubers.[7] Liquid Chromatographic Method.[1][2][4][7][6][9][10][11][12]

  • Friedman, M., & Dao, L. (1992).[6] Distribution of glycoalkaloids in potato plants and commercial potato formulations.[7][9][10][12][13] Journal of Agricultural and Food Chemistry.[6][9][10]

  • Alt, V., et al. (2005). Optimization of a HPLC method for the analysis of alpha-solanine and alpha-chaconine in potatoes.

  • EFSA Panel on Contaminants in the Food Chain. (2020). Risk assessment of glycoalkaloids in feed and food, in particular in potatoes and potato-derived products.[13] EFSA Journal.

LC-MS/MS protocol for detection of alpha-solanine in plant extracts

High-Sensitivity Quantification of -Solanine in Solanaceae Extracts via LC-ESI-MS/MS

Abstract & Introduction

1

This application note details a robust, self-validating LC-MS/MS protocol for the extraction and quantification of

Target Analyte Profile
  • Analyte: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Solanine[1][2][3][4][5][6][7][8][9]
    
  • CAS Number: 20562-02-1[2][10]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 868.5 g/mol

  • Chemical Nature: Basic steroidal alkaloid glycoside (Solanidine aglycone + Solatriose sugar moiety).

Experimental Workflow Diagram

The following flowchart outlines the critical path from raw plant tissue to analytical data, emphasizing the SPE cleanup stage to minimize source fouling.

GSamplePlant Tissue(Tuber/Leaf)LyophilLyophilization &Grinding (<0.5 mm)Sample->LyophilStabilizeExtractExtraction(MeOH:Acetic Acid 95:5 v/v)Lyophil->ExtractSolubilize AlkaloidsCentrifugeCentrifugation(10,000 x g, 10 min)Extract->CentrifugeRemove DebrisSPESPE Cleanup (HLB)Remove sugars/starchCentrifuge->SPESupernatantLCUHPLC Separation(C18 Column)SPE->LCEluateMSMS/MS Detection(ESI+ MRM)LC->MSQuantification

Figure 1: End-to-end sample preparation and analysis workflow for glycoalkaloids.

Materials and Reagents

  • Standards:

    
    -Solanine (>98% purity); 
    
    
    -Tomatine (Internal Standard).
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Acetic Acid (AA), Ammonium Hydroxide (

    
    ).
    
  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., Oasis HLB or Strata-X), 60 mg/3 mL.

Sample Preparation Protocol

Extraction Logic

Glycoalkaloids are basic compounds. We utilize an acidic organic solvent (Methanol + Acetic Acid) to protonate the nitrogen atom, ensuring high solubility and disrupting cell wall interactions. Methanol precipitates proteins, while the acid stabilizes the solanine against enzymatic degradation.

Step-by-Step Procedure
  • Homogenization: Freeze-dry plant tissue and grind to a fine powder. Weigh 100 mg of powder into a 15 mL centrifuge tube.

  • Internal Standard Spike: Add 20

    
    L of 
    
    
    -Tomatine internal standard solution (10
    
    
    g/mL).
  • Extraction: Add 5 mL of Extraction Solvent (Methanol:Water:Acetic Acid, 80:19:1 v/v/v).

    • Note: The water content aids in penetrating dry tissue.

  • Agitation: Vortex for 1 min, then sonicate for 20 min at room temperature.

  • Clarification: Centrifuge at 10,000

    
     g for 10 min at 4°C. Collect the supernatant.
    
  • SPE Cleanup (Critical for Column Life):

    • Condition: 2 mL MeOH followed by 2 mL Water.

    • Load: Apply 1 mL of supernatant.

    • Wash: 2 mL of 5% MeOH in Water (Removes highly polar sugars and salts).

    • Elute: 2 mL of 1% Formic Acid in Methanol .

  • Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 500

    
    L of Initial Mobile Phase (90% Water / 10% ACN). Filter through 0.22 
    
    
    m PTFE filter.

LC-MS/MS Method Parameters

Liquid Chromatography (UHPLC)
  • System: Agilent 1290 / Waters UPLC or equivalent.

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7

    
    m) or equivalent.
    
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5

    
    L.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][6]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
1.0 10 Start Gradient
6.0 90 Elution of Solanine
8.0 90 Column Wash
8.1 10 Re-equilibration

| 10.0 | 10 | End Run |

Mass Spectrometry (MS/MS)[7]
  • Source: Electrospray Ionization (ESI), Positive Mode.[6]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Collision Gas: Argon.

MRM Transition Table: | Analyte | Precursor (



-Solanine
868.5398.3Quantifier

-Tomatine

Fragmentation Pathway & Mechanism

Understanding the fragmentation is vital for troubleshooting interferences. The primary transition (

Solanidine

FragmentationSolanineα-Solanine[M+H]+ 868.5Frag1- Rhamnose(m/z 722.5)Solanine->Frag1Loss ofRhamnoseFrag2- Glucose(m/z 706.5)Solanine->Frag2Loss ofGlucoseAglyconeSolanidine(m/z 398.3)Solanine->AglyconeCompleteDeglycosylation(Quantifier)Frag1->AglyconeLoss ofremaining sugarsFrag2->Aglycone

Figure 2: ESI+ Fragmentation pathway of

Expert Validation Strategy (E-E-A-T)

To ensure this protocol produces legally defensible data (e.g., for FDA compliance), you must validate the following:

Linearity & Range[8]
  • Prepare a calibration curve from 1 ng/mL to 1000 ng/mL in solvent.

  • Expert Tip: Glycoalkaloids can stick to glass. Use polypropylene vials and inserts to prevent adsorptive losses at low concentrations.

Matrix Effect (ME) Assessment

Plant extracts are complex. Co-eluting phospholipids can suppress ionization.

  • Calculation:

    
    
    
    • A = Peak area of standard in pure solvent.

    • B = Peak area of standard spiked into extracted blank matrix (post-extraction spike).

  • Acceptance: If ME is < 80% or > 120%, the SPE cleanup step is mandatory, or you must use Matrix-Matched Calibration curves.

Recovery[11][12]
  • Spike "blank" potato samples (or low-alkaloid varieties) before extraction.

  • Target recovery: 85% – 115%.

References

  • AOAC International. (2002).[11] AOAC Official Method 2002.01: Glycoalkaloids in Potato Tubers.

  • European Food Safety Authority (EFSA). (2020). Risk assessment of glycoalkaloids in feed and food, in particular in potatoes and potato-derived products. EFSA Journal.

  • Wu, H., et al. (2014).[1] Determination of α-solanine in Potato Using Liquid Chromatography-Mass Spectrometry. Food Science.[1][3]

  • Nie, J., et al. (2020). Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates.[6][7] Molecules.[1][2][3][10][6][7][9][12][13][14]

  • PubChem. (n.d.). Compound Summary: alpha-Solanine.[1][2][3][4][10][5][6][7][9] National Library of Medicine.

ultrasonic-assisted extraction of alpha-solanine from potato peels

Application Note: High-Yield Valorization of -Solanine from Potato Peel Waste via Ultrasonic-Assisted Extraction (UAE)

Executive Summary

This application note details a high-precision protocol for the extraction and quantification of

1

Traditional extraction methods (Soxhlet, maceration) are solvent-heavy, time-consuming (hours to days), and thermally destructive. This guide introduces an Ultrasonic-Assisted Extraction (UAE) workflow that leverages acoustic cavitation to achieve superior yields in under 20 minutes. We provide a complete "waste-to-analysis" roadmap, including downstream purification via Solid Phase Extraction (SPE) and quantification via HPLC-UV.

Mechanistic Insight: Why Ultrasound?

The extraction efficiency of UAE is not merely due to agitation; it is driven by acoustic cavitation .[2][3]

When high-intensity ultrasonic waves (20–40 kHz) propagate through a liquid solvent, they create alternating high-pressure (compression) and low-pressure (rarefaction) cycles. During rarefaction, vacuum bubbles form. When these bubbles collapse near the solid plant matrix, they generate:

  • Micro-jets: High-velocity liquid streams that puncture cell walls.

  • Shear Forces: Mechanical disruption that reduces particle size.

  • Macroturbulence: Enhanced mass transfer of the intracellular solvent.

This mechanism allows the solvent (methanol or acidified ethanol) to penetrate the cellulosic matrix of the potato peel instantly, solubilizing the polar glycoalkaloids without the need for prolonged heating.

Diagram 1: The Cavitation Mechanism

CavitationMechanismUS_WaveUltrasonic Wave(20-40 kHz)Bubble_FormBubble Formation(Rarefaction Phase)US_Wave->Bubble_FormBubble_GrowthBubble GrowthBubble_Form->Bubble_GrowthCollapseViolent Collapse(Implosion)Bubble_Growth->CollapseCritical SizeEffect_1Micro-jet FormationCollapse->Effect_1Effect_2Shear ForcesCollapse->Effect_2Cell_WallCell WallRuptureEffect_1->Cell_WallEffect_2->Cell_WallReleaseRelease ofα-SolanineCell_Wall->Release

Caption: Schematic of acoustic cavitation leading to intracellular release of glycoalkaloids.

Pre-Extraction Considerations

Safety Warning

-Solanine is a toxic cholinesterase inhibitor.
  • LD50: ~3–6 mg/kg body weight (humans).

  • Handling: Always work in a fume hood. Wear nitrile gloves and N95/P100 respiratory protection when handling dry peel powder to avoid inhalation.

Sample Preparation (Critical Control Point)

The state of the matrix dictates extraction efficiency. Wet peels contain variable water content, diluting the solvent.

  • Drying: Lyophilization (Freeze-drying) is superior to oven drying. Oven drying >60°C can cause thermal degradation of the trisaccharide moiety.

  • Grinding: Grind dried peels to a fine powder (< 0.5 mm). Smaller particle size exponentially increases the surface area available for cavitation.

Protocol A: Ultrasonic-Assisted Extraction (UAE)[1][4][5][6]

This protocol is optimized for maximum yield and reproducibility .

Materials
  • Sample: Freeze-dried potato peel powder.

  • Solvent: Methanol (HPLC Grade) OR Ethanol:Acetic Acid (99:1 v/v) for greener chemistry.

    • Note: Acetic acid helps protonate the basic nitrogen in solanine, improving solubility and stability.

  • Equipment: Probe Sonicator (e.g., Hielscher UP400St) or high-power Ultrasonic Bath.[3]

Step-by-Step Methodology
  • Ratio Setup: Weigh 1.0 g of potato peel powder into a 50 mL centrifuge tube. Add 10 mL of solvent (Solid-to-Liquid ratio 1:10 w/v).

  • Homogenization: Vortex for 30 seconds to ensure the powder is fully wetted.

  • Sonication:

    • Probe Method (Preferred): Submerge probe 5 mm into the liquid.[1]

    • Settings: Frequency 24 kHz, Amplitude 60 μm (approx 70%), Cycle 0.5s (pulsed).

    • Time:2.5 to 17 minutes . (Start with 2.5 min; extend only if yield increases in your specific matrix).

    • Temperature Control: Keep the sample tube in an ice bath to maintain T < 40°C.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Decant the supernatant.

  • Re-extraction (Optional): Resuspend the pellet in 5 mL solvent and repeat steps 3-5 to maximize recovery (adds ~10-15% yield). Combine supernatants.

  • Filtration: Filter combined extract through a 0.45 μm PTFE syringe filter.

Protocol B: Purification & Quantification (HPLC-UV)

Direct injection of crude extract can foul HPLC columns. A Solid Phase Extraction (SPE) cleanup is recommended for drug development applications.

SPE Cleanup (Sep-Pak C18)
  • Conditioning: Flush cartridge with 5 mL Methanol, then 5 mL Water.

  • Loading: Load 2 mL of crude extract.

  • Washing: Wash with 5 mL of 30% Methanol (removes sugars/polar impurities).

  • Elution: Elute

    
    -solanine with 5 mL of 100% Methanol .
    
  • Concentration: Evaporate eluate to dryness under nitrogen stream; reconstitute in 1 mL Mobile Phase.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 4.6 mm, 5 μm).

  • Mobile Phase: Acetonitrile (ACN) : Phosphate Buffer (0.01 M, pH 7.2).

    • Ratio: 60:40 (isocratic) or gradient depending on column.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 20°C.

  • Detection: UV-Vis / DAD at 202 nm .

    • Note: Solanine has weak UV absorption. 202 nm is critical for sensitivity but susceptible to solvent noise. Ensure high-purity solvents.

Diagram 2: Complete Workflow

WorkflowRawRaw Potato PeelsPrepLyophilization & Grinding(<0.5mm)Raw->PrepExtractUAE Extraction(MeOH, 1:10 ratio, 2.5-17 min)Prep->ExtractSepCentrifugation & Filtration(0.45 µm PTFE)Extract->SepPurifySPE Cleanup (C18)Wash: 30% MeOH | Elute: 100% MeOHSep->PurifyAnalysisHPLC-UV (202 nm)QuantificationPurify->Analysis

Caption: End-to-end workflow from raw material to analytical quantification.

Data Summary & Troubleshooting

Expected Yields
ParameterValue RangeNotes

-Solanine Content
100 – 1300 mg/kg (DW)Highly dependent on potato variety and greening.
UAE Recovery Rate > 95%Compared to exhaustive Soxhlet extraction.
LOD (Limit of Detection) ~0.3 μg/mLUsing HPLC-UV at 202 nm.
Troubleshooting Guide
  • Low Recovery: Check pH. If using ethanol, ensure it is acidified (1% acetic acid). Solanine is basic; acidic conditions improve solubility.

  • Peak Tailing: Common with alkaloids on C18 columns due to silanol interactions. Add 0.1% Triethylamine (TEA) to the mobile phase to sharpen peaks.

  • Overheating: If the sample heats >50°C during sonication, degradation occurs. Use pulsed mode (0.5s on / 0.5s off) to dissipate heat.

References

  • Hossain, M. B., et al. (2014). Ultrasonic extraction of steroidal alkaloids from potato peel waste.[4] Ultrasonics Sonochemistry.[1]

  • Martínez-García, M., et al. (2024). Development of a Green, Quick, and Efficient Method Based on Ultrasound-Assisted Extraction Followed by HPLC-DAD for the Analysis of Bioactive Glycoalkaloids in Potato Peel Waste.[1] MDPI.

  • Friedman, M. (2006). Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet. Journal of Agricultural and Food Chemistry.

  • Chemat, F., et al. (2017). Ultrasound assisted extraction of food and natural products. Mechanisms, techniques, combinations, protocols and applications.[1][3][5][6][7][8] A review. Ultrasonics Sonochemistry.[1]

Application Note: Preparation and Handling of Alpha-Solanine Stock Solutions for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Alpha-solanine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-solanine) is a bioactive steroidal glycoalkaloid found in Solanaceae species (e.g., Solanum tuberosum), widely investigated for its antineoplastic, anti-inflammatory, and apoptotic effects.[1][2][3][4][5] However, its amphiphilic nature—comprising a hydrophobic solanidine backbone and a hydrophilic trisaccharide moiety—presents specific solubility challenges in aqueous cell culture environments. This guide provides a standardized, error-proof protocol for preparing high-purity 

-solanine stock solutions, emphasizing solvent compatibility, stability maintenance, and precise delivery to cell culture systems to ensure experimental reproducibility.[1][2]

Introduction & Mechanism

Alpha-solanine functions by disrupting cell membrane integrity and inhibiting acetylcholinesterase, but its therapeutic potential in oncology stems from its ability to induce apoptosis via the mitochondrial pathway (Bcl-2/Bax regulation) and inhibit metastasis by suppressing Matrix Metalloproteinases (MMPs) [1, 2].[1][2]

To observe these effects reliably, researchers must overcome the compound's poor aqueous solubility (~25 mg/L at neutral pH). Improper solubilization leads to micro-precipitation in culture media, resulting in erratic dose-response curves and false-negative toxicity data.[1][2] This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle due to its high solvency power for steroidal alkaloids and compatibility with cellular assays when strictly controlled.

Physicochemical Profile

Understanding the molecule is the first step to successful dissolution.

PropertyValueImplication for Protocol
Chemical Name

-Solanine
-
CAS Number 20562-02-1Verification ID
Molecular Formula

-
Molecular Weight 868.06 g/mol Critical for Molarity calculations
Solubility (Water) Insoluble (Neutral pH)Do not dissolve directly in media
Solubility (DMSO) ~30–50 mg/mLPreferred solvent for stocks
Solubility (Ethanol) Soluble (Hot)Less stable; evaporation risks
pKa ~6.66Soluble in acidic aqueous buffers (pH < 5)
Appearance White to off-white powderCheck for discoloration (oxidation)

Protocol: Preparation of 10 mM Stock Solution

Target: Prepare 1 mL of a 10 mM


-solanine stock solution.
Materials Required[1][3][4][5][8][9][10][11][12]
  • Compound:

    
    -Solanine (Purity ≥ 95%, HPLC grade).[1][2][6][7]
    
  • Solvent: Sterile-filtered DMSO (Dimethyl Sulfoxide), Hybri-Max™ or equivalent cell-culture grade.[1][2] Note: Use a fresh bottle; DMSO is hygroscopic, and absorbed water reduces solubility.[1]

  • Vials: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid plastic microfuge tubes for long-term storage to prevent leaching.[1][2]

  • Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.[1][2] Avoid Cellulose Acetate (CA) as it may bind the alkaloid.[2]

Calculations

To prepare 1 mL of 10 mM solution:




[1][2][6]
Step-by-Step Procedure
  • Weighing: Accurately weigh 8.68 mg of

    
    -solanine powder into a sterile amber glass vial.
    
    • Expert Tip: If static electricity makes weighing difficult, use an anti-static gun or weigh paper.[1]

  • Solvent Addition: Add 1.0 mL of high-grade DMSO to the vial.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5–10 minutes.[1] Do not exceed 40°C to prevent thermal degradation.[1]

  • Sterilization (Optional but Recommended):

    • Although DMSO is bacteriostatic at high concentrations, filter the stock through a 0.22 µm PTFE filter into a fresh sterile amber vial if the solution will be stored for long periods or used in antibiotic-free culture.

    • Note: Pre-wet the filter with 50 µL DMSO to minimize volume loss.

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

    • Seal caps tightly with Parafilm to prevent DMSO evaporation and water absorption.

Cell Culture Application & Dilution

Crucial Rule: The final concentration of DMSO in the cell culture medium must be < 0.5% (v/v) , and ideally ≤ 0.1% , to avoid solvent-induced cytotoxicity or differentiation artifacts.

Dilution Strategy (Example for 10 µM Treatment)

To achieve a 10 µM final concentration in 2 mL of media:

  • Intermediate Dilution (100x): Dilute the 10 mM stock 1:100 in culture medium (or PBS) to create a 100 µM working solution .

    • Mix: 10 µL of 10 mM Stock + 990 µL Media.

    • Vortex immediately to prevent precipitation at the injection site.

  • Final Application: Add 200 µL of the 100 µM working solution to 1.8 mL of cell culture in the well.

    • Final Conc: 10 µM.

    • Final DMSO: 0.01% (Safe range).[1][2]

Vehicle Control

Always include a Vehicle Control well containing the same volume of DMSO (e.g., 0.01%) without


-solanine.[1] This validates that observed effects are due to the alkaloid, not the solvent.

Visualization: Workflow & Signaling

The following diagram illustrates the preparation workflow and the downstream biological impact of


-solanine on cancer cells.

AlphaSolanineWorkflow cluster_prep Stock Preparation cluster_app Cell Culture Application cluster_mech Mechanism of Action Powder Alpha-Solanine (Powder) Stock 10 mM Stock (Clear Solution) Powder->Stock + DMSO (Dissolve) DMSO DMSO (Anhydrous) DMSO->Stock Aliquot Storage (-20°C / Dark) Stock->Aliquot Aliquot Dilution Intermediate Dilution (100x) Aliquot->Dilution Thaw & Dilute Culture Cell Culture (Final DMSO < 0.1%) Dilution->Culture Treat Cells MMP Inhibit MMP-2/9 (Anti-Metastasis) Culture->MMP Downregulation Mito Bax/Bcl-2 Ratio (Apoptosis) Culture->Mito Activation

Figure 1: Integrated workflow for


-solanine stock preparation and downstream cellular mechanisms (MMP inhibition and Mitochondrial Apoptosis) [1, 2].

Storage & Stability Guidelines

ConditionRecommendationReason
Powder Storage -20°C, DesiccatedPrevents hydrolysis and oxidation.[1][2]
Stock Solution (DMSO) -20°C or -80°CStable for ~6 months at -20°C; 1 year at -80°C.
Light Exposure Protect from LightGlycoalkaloids are photosensitive; use amber vials.[1][2]
Freeze-Thaw Max 3 cyclesRepeated shifts can cause micro-precipitation.[1][2]
Working Solution Prepare FreshAqueous dilutions are unstable; use within 4 hours.[1]

Troubleshooting

  • Precipitation upon dilution: If the solution turns cloudy when added to media, the concentration is too high for the aqueous buffer.

    • Fix: Increase the dilution factor or use a step-down dilution (DMSO

      
       PBS 
      
      
      
      Media). Ensure the media is warm (37°C).
  • Yellowing of Stock: Indicates oxidation. Discard and prepare fresh stock.

  • Cytotoxicity in Controls: DMSO concentration is likely too high (>0.5%).[1][2] Reduce stock concentration or increase dilution factor.

References

  • MedChemExpress.

    
    -Solanine Product Information & Protocols. Retrieved from [1][2]
    
  • TargetMol.

    
    -Solanine: Inhibitor of MMP and PI3K/Akt Signaling.[1][2] Retrieved from [1][2]
    
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9549171, Alpha-Solanine.[1][2] Retrieved from [1][2]

  • Friedman, M. (2006).[1][2] Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet. Journal of Agricultural and Food Chemistry. (Contextual grounding on stability/chemistry).

Sources

in-vivo dosing of alpha-solanine for mouse xenograft models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precise In-Vivo Dosing and Efficacy Evaluation of Alpha-Solanine in Mouse Xenograft Models

Executive Summary

Alpha-solanine is a steroidal glycoalkaloid found in Solanaceae species (e.g., Solanum nigrum, Solanum tuberosum) with demonstrated anti-tumorigenic properties.[1][2][3][4] It acts via multiple mechanisms, including the induction of apoptosis (Bax/Bcl-2 modulation), inhibition of angiogenesis (VEGF downregulation), and suppression of metastasis (MMP-2/9 inhibition).[3]

Critical Challenge: Alpha-solanine possesses a narrow therapeutic window.[3][5] The effective therapeutic dose (typically 5 mg/kg ) is dangerously close to the acute toxicity threshold (LD50 i.p. ~30–42 mg/kg in mice).[3] Furthermore, its poor aqueous solubility requires a precise co-solvent formulation to prevent precipitation and embolism.

This guide provides a standardized, self-validating protocol to navigate these challenges, ensuring data reproducibility and animal welfare.

Compound Formulation & Handling

Alpha-solanine is hydrophobic and practically insoluble in water.[3][6] Improper formulation leads to crystal formation, causing inconsistent dosing and peritoneal irritation.

Reagents:
  • Alpha-Solanine Standard: >98% purity (HPLC grade).[3]

  • Primary Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

  • Co-Solvent/Surfactant (Optional but Recommended): Tween 80 (Polysorbate 80).[3]

  • Diluent: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

Formulation Protocol (Standard 5 mg/kg Dose):

Target Concentration: 0.5 mg/mL (assuming 10 mL/kg injection volume).

  • Stock Solution (100x): Dissolve 50 mg of Alpha-Solanine in 1 mL of 100% DMSO. Vortex until completely clear.[3]

    • Checkpoint: Inspect under light.[3] If cloudy, sonicate at 37°C for 5 minutes.

  • Intermediate Phase: Add 1 mL of Tween 80 to the DMSO stock (1:1 ratio) to create a stable micellar pre-mix. (Final volume ~2 mL).[3][7]

  • Working Solution: Slowly add the 2 mL DMSO/Tween mix to 98 mL of warm (37°C) sterile PBS while stirring rapidly.

    • Final Composition: 1% DMSO, 1% Tween 80, 98% PBS.[3]

    • Stability:[3][5] Prepare fresh daily. Do not store the diluted working solution >24 hours.

Scientist’s Note: If using the simpler "5% DMSO in PBS" method cited in some literature, be vigilant. Without a surfactant like Tween 80, alpha-solanine may precipitate upon contact with the aqueous phase or the cold peritoneal fluid, reducing bioavailability.[3]

Dose-Finding Pilot Study (Toxicity Check)

Due to batch-to-batch variability in mouse strains, a pilot study is mandatory before committing valuable xenograft animals.[3]

Objective: Confirm Maximum Tolerated Dose (MTD) in your specific strain (e.g., BALB/c Nude vs. C57BL/6).

GroupDose (mg/kg)RouteScheduleN (Mice)Purpose
A Vehicle Onlyi.p.Daily x 73Baseline Control
B 2.5 mg/kgi.p.Daily x 73Low Dose Safety
C 5.0 mg/kgi.p.[1][8]Daily x 73Target Therapeutic Dose
D 10.0 mg/kgi.p.[1]Daily x 73High Dose Challenge

Stop Criteria (Humane Endpoints):

  • Body weight loss >15%.[3]

  • Cholinergic Signs: Salivation, tremors, lacrimation (Alpha-solanine inhibits acetylcholinesterase).[3]

  • Neurological: Hind limb paralysis or stupor.[3]

Efficacy Study: Xenograft Workflow

Experimental Design
  • Model: Human Xenograft (e.g., PANC-1, A549, HepG2) or Syngeneic (e.g., B16 Melanoma).[3]

  • Inoculation: Subcutaneous injection of

    
     cells in Matrigel (1:1) into the right flank.[3][8]
    
  • Randomization: Initiate treatment when tumors reach 100–150 mm³ (typically Day 7–10 post-inoculation).[3]

Treatment Groups
  • Vehicle Control: (PBS + 1% DMSO + 1% Tween 80), i.p., Daily.

  • Alpha-Solanine: 5 mg/kg, i.p., Daily.

  • Positive Control: (e.g., Cisplatin 5 mg/kg, i.p., Q3D) – Optional but recommended for benchmarking.

Workflow Diagram

XenograftWorkflow cluster_Treatment Treatment Phase (14-21 Days) Start Cell Culture (Log Phase) Inoculation Inoculation (Sub-Q, Flank) Start->Inoculation Staging Tumor Staging (Wait for 100mm³) Inoculation->Staging 7-10 Days Randomization Randomization (Minimize Variance) Staging->Randomization Dosing Daily Dosing (5 mg/kg i.p.) Randomization->Dosing Monitoring Data Collection (Caliper + Weight) Dosing->Monitoring Daily Loop Harvest Harvest & Analysis (IHC / Western Blot) Monitoring->Harvest End of Study

Caption: Figure 1. Standardized workflow for Alpha-Solanine xenograft efficacy evaluation.

Mechanism of Action (MOA)

To validate that tumor reduction is driven by Alpha-Solanine and not general toxicity, you must assay specific biomarkers in the harvested tumor tissue.[3]

Key Pathways to Validate:

  • Intrinsic Apoptosis: Increased Bax/Bcl-2 ratio.[3][9]

  • Anti-Angiogenesis: Reduced VEGF expression.[3][7]

  • Anti-Metastasis: Reduced MMP-2 and MMP-9 activity.[3][10]

Signaling Pathway Diagram

MOA Solanine Alpha-Solanine PI3K PI3K / Akt / mTOR Solanine->PI3K Inhibits MMP MMP-2 / MMP-9 Solanine->MMP Inhibits VEGF VEGF / eNOS Solanine->VEGF Downregulates Metastasis Metastasis (Invasion) Bcl2 Bcl-2 (Anti-Apoptotic) PI3K->Bcl2 Promotes Bax Bax (Pro-Apoptotic) PI3K->Bax Inhibits MMP->Metastasis Promotes Angio Angiogenesis (Blood Supply) VEGF->Angio Promotes Caspase Caspase-3 / 7 Bcl2->Caspase Blocks Bax->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Induces

Caption: Figure 2. Multi-target mechanism of Alpha-Solanine: Apoptosis induction via Bcl-2/Bax modulation and suppression of metastatic/angiogenic factors.[3]

Data Analysis & Interpretation

Primary Endpoints
  • Tumor Volume Inhibition (TVI):

    
    
    Where T is the treated group and C is the control group.[3]
    
  • Relative Tumor Volume (RTV):

    
     (Volume on day t / Volume on day 0).
    
Safety Metrics (Self-Validation)
  • Weight Loss: If the Solanine group loses >10% weight compared to Vehicle, the dose is too toxic; the anti-tumor effect may be confounded by systemic toxicity (cachexia).

  • Liver Enzymes: Check ALT/AST at endpoint. High doses (>20 mg/kg) are known to cause hepatotoxicity.[3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Syringe DMSO concentration too low or PBS too cold.Use warm PBS (37°C).[3] Add Tween 80 to the formulation.[3]
Sudden Death (<1 hr) Acute Cholinergic Crisis (Overdose).[3]Verify calculation. Ensure dose is <10 mg/kg.[2][3][7][8][11][12][13] Check for tremors immediately post-dose.[3]
No Tumor Regression Poor bioavailability or resistant cell line.[3]Verify i.p. injection technique (avoid gut injection).[3] Confirm cell line sensitivity in vitro (IC50) first.
Peritonitis/Swollen Belly Vehicle irritation.[3]Reduce DMSO concentration.[3] Ensure pH of final solution is 7.4.

References

  • Mohsenikia, M., et al. (2013). "The protective and therapeutic effects of alpha-solanine on mice breast cancer."[3][12][13] European Journal of Pharmacology.

    • Key Finding: Established 5 mg/kg as the effective therapeutic dose with zero tumor take rate in pre-treatment models.[3][12]

  • Wang, Y., et al. (2014). "Antitumor efficacy of α-solanine against pancreatic cancer in vitro and in vivo."[3] PLOS ONE. [3]

    • Key Finding: Demonstrated 61% tumor volume reduction in PANC-1 xenografts at 6 µg/g (6 mg/kg).[3]

  • Nandi, S., et al. (2024). "Updated aspects of alpha-Solanine as a potential anticancer agent: Mechanistic insights and future directions."[3][13] Fundamental & Clinical Pharmacology. [3]

    • Key Finding: Comprehensive review of toxicity thresholds and signaling pathways (PI3K/Akt, Bax/Bcl-2).[3]

  • Friedman, M. (2006). "Potato glycoalkaloids and metabolites: roles in the plant and in the diet." Journal of Agricultural and Food Chemistry. [3]

    • Key Finding: Detailed analysis of solanine stability, solubility, and glycoalkaloid toxicity mechanisms.

Sources

Application Note: Quantitative Assessment of Alpha-Solanine Cytotoxicity via MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the validated protocol for assessing the cytotoxic potential of


-Solanine  (CAS: 20562-02-1), a bioactive steroidal glycoalkaloid found in Solanaceae species.[1] While 

-Solanine exhibits promising anti-carcinogenic properties through mitochondrial-mediated apoptosis, its hydrophobic nature and narrow therapeutic index require precise experimental design.[1]

This guide moves beyond generic MTT protocols, addressing specific challenges such as solubility limits , solvent cytotoxicity , and metabolic interference . It is designed for researchers aiming to generate reproducible IC50 values and elucidate mechanisms of action in cancer cell lines (e.g., HepG2, A549, Panc-1).[1]

Experimental Strategy & Pre-Validation

The Principle (Why MTT?)

The MTT assay relies on the reduction of tetrazolium dye MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to insoluble purple formazan.[1][2] This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells.[1]

  • Critical Insight:

    
    -Solanine induces apoptosis via mitochondrial depolarization.[1] Since MTT reduction occurs largely (though not exclusively) in the mitochondria, this assay is a direct functional proxy for the specific mechanism of action of Solanine.
    
Reagent Preparation & Solubility (The "Make or Break" Step)

-Solanine is poorly soluble in water but soluble in DMSO and hot ethanol.[1] Improper solubilization is the #1 cause of high variance in this assay.

Table 1: Reagent Preparation Specifications

ReagentSpecificationPreparation ProtocolStorage

-Solanine Stock
10 mM StockDissolve 8.68 mg of

-Solanine (MW: 868.1 g/mol ) in 1 mL of sterile DMSO .[1] Vortex and sonicate for 5 mins to ensure complete dissolution.
-20°C (Protect from light)
MTT Reagent 5 mg/mLDissolve 50 mg MTT powder in 10 mL sterile PBS (pH 7.4).[1] Filter sterilize (0.22

m).[1]
4°C (Dark) < 2 weeks
Solubilization Buffer DMSO (Standard)100% Dimethyl Sulfoxide (biotech grade).[1]RT

Expert Tip: The final concentration of DMSO in the cell culture well must never exceed 0.5% (v/v) . Higher concentrations cause non-specific membrane damage, masking the specific toxicity of


-Solanine.
Calculation: To achieve a high test dose of 50 

M, dilute the 10 mM stock 1:200 in media. This yields 0.5% DMSO.[1]

Workflow Visualization

The following diagram outlines the critical time-points and decision nodes for the assay.

MTT_Workflow cluster_0 Critical Control Point Seed Day 1: Cell Seeding (5-10k cells/well) Treat Day 2: Solanine Treatment (Serial Dilution) Seed->Treat Adherence (24h) Incubate Incubation (24h - 72h) Treat->Incubate Exposure MTT_Add Day 3: Add MTT (4h incubation) Incubate->MTT_Add Metabolic Check Solubilize Solubilization (DMSO/Formazan) MTT_Add->Solubilize Crystal Formation Read Data Acquisition (OD 570nm) Solubilize->Read Quantify

Figure 1: Chronological workflow for Alpha-Solanine cytotoxicity screening. Note the critical control point at the treatment phase where solvent concentration must be normalized.

Detailed Validated Protocol

Phase 1: Cell Seeding (Day 1)
  • Harvest Cells: Detach adherent cells (e.g., HepG2) using Trypsin-EDTA.[1]

  • Count: Determine viability using Trypan Blue. Viability must be >95%.[1]

  • Plate: Seed cells in a 96-well flat-bottom plate.

    • Optimal Density:5,000 – 10,000 cells/well (cell line dependent).[1]

    • Volume: 100

      
      L per well.[1][2][3][4]
      
  • Edge Effect Mitigation: Fill the outer perimeter wells with 200

    
    L sterile PBS. Do not use these wells for data; evaporation here causes high variance.[1]
    
  • Incubate: 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
Phase 2: Treatment (Day 2)
  • Preparation of Working Solutions:

    • Prepare a fresh "Intermediate Dilution" in culture media (e.g., 100

      
      M Solanine).[1]
      
    • Perform serial dilutions (1:2 or 1:10) to create a range (e.g., 0, 5, 10, 20, 40, 80, 100

      
      M).[1]
      
  • Application:

    • Aspirate old media carefully (do not disturb the monolayer).[1]

    • Add 100

      
      L of treatment media to designated wells.[2][3]
      
  • Mandatory Controls (Self-Validating System):

    • Blank: Media only (no cells).[1] Checks for background absorbance.[1][2][5]

    • Vehicle Control: Media + Cells + 0.5% DMSO (equivalent to highest drug solvent load).[1] This is your true 100% viability baseline.

    • Positive Control: Cells + known cytotoxic agent (e.g., Doxorubicin or Triton X-100).[1]

Phase 3: MTT Assay & Readout (Day 3 or 4)[1]
  • Observation: Check morphology under a microscope.[1] Solanine-treated cells should show shrinkage or detachment.[1]

  • MTT Addition: Add 10

    
    L  of MTT Stock (5 mg/mL) directly to each well (final conc: 0.5 mg/mL).
    
  • Incubation: Incubate for 3 to 4 hours at 37°C. Look for purple precipitate (formazan).

  • Solubilization:

    • Carefully aspirate the media (containing MTT) without disturbing the purple crystals at the bottom.

    • Add 100

      
      L DMSO  to each well.
      
    • Agitation: Place plate on an orbital shaker for 10-15 minutes (protected from light) to fully dissolve crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

    • Optional: Use a reference wavelength of 630 nm to subtract cellular debris noise.

Data Analysis & Interpretation

Viability Calculation

Normalize all data against the Vehicle Control , not the Media Control.



IC50 Determination

Do not rely on linear regression.[1] Use non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin.[1]

  • X-axis: Log[Concentration] of

    
    -Solanine.[1]
    
  • Y-axis: % Cell Viability.

Typical Results

-Solanine typically exhibits IC50 values in the range of 10 – 30 

M
for sensitive lines (e.g., HepG2, SGC-7901) after 24-48h exposure [1, 2].[1]

Mechanistic Context (Why it works)

Understanding the pathway validates the assay choice.


-Solanine triggers a mitochondrial cascade.[1]

Solanine_Mechanism Solanine Alpha-Solanine (Extracellular) Membrane Membrane Permeabilization (Ca2+ Influx) Solanine->Membrane Intercalation Mito Mitochondrial Depolarization (Loss of MMP) Membrane->Mito Ca2+ Overload CytoC Cytochrome C Release Mito->CytoC Pore Opening Caspase Caspase-3 Activation CytoC->Caspase Cascade Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Figure 2: Mechanism of Action.[1][6] Solanine disrupts membrane integrity and mitochondrial function, directly reducing the metabolic activity measured by MTT.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Blank) Microbial contamination or protein precipitation.[1]Use sterile filtration for all reagents.[1] Ensure MTT solution is fresh.
Low Absorbance (Controls) Low cell density or short incubation.[1]Increase seeding density to 10k/well. Ensure 4h MTT incubation.
High Variance (SEM) Pipetting error or Edge Effect.[1]Use a multi-channel pipette.[1][7] Discard edge wells as per protocol.
Precipitation in Wells

-Solanine crashing out of solution.
Ensure the stock was fully sonicated. Do not exceed solubility limits in aqueous media (approx 20-30

M without carrier).[1] If testing >30

M, ensure rapid mixing.

References

  • PubChem. (2023).[1] Alpha-Solanine Compound Summary. National Library of Medicine. [Link]

  • Wang, Y., et al. (2021).[1]

    
    -Solanine Causes Cellular Dysfunction of Human Trophoblast Cells via Apoptosis and Autophagy.[1][8] MDPI - Toxins.[1] [Link][1][4][9]
    
  • Riss, T.L., et al. (2013).[1][3] Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[1] [Link]

Sources

Application Note: HPTLC Densitometric Analysis of Alpha-Solanine and Alpha-Chaconine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alpha-solanine and alpha-chaconine are the primary toxic steroidal glycoalkaloids (SGAs) found in potatoes (Solanum tuberosum).[1] While they possess pharmacological potential, their narrow therapeutic index and potential for accumulation in tubers (greening) necessitate rigorous quality control.

This application note details a high-sensitivity HPTLC densitometry protocol. Unlike HPLC-UV, which suffers from the lack of strong chromophores in SGAs, HPTLC coupled with specific post-chromatographic derivatization offers a robust, high-throughput alternative with superior matrix tolerance. This guide prioritizes the modified Carr-Price reaction over Dragendorff’s reagent due to its significantly higher sensitivity and stability for quantitative analysis.

Scientific Principles & Mechanism[2]

Chromatographic Separation

The separation relies on adsorption chromatography using Silica Gel 60 F254 .[1] SGAs are polar glycosides (trisaccharides attached to a solanidine aglycone).

  • Stationary Phase: The hydroxyl groups of the silica interact with the polar sugar moieties (rhamnose, galactose, glucose) of the SGAs.

  • Mobile Phase: A basic, polar mobile phase (Dichloromethane/Methanol/Water/Ammonia) is required to suppress the ionization of the basic nitrogen in the solanidine backbone, reducing peak tailing and ensuring compact bands.

Detection Mechanism: The Carr-Price Reaction

Direct UV detection of SGAs is poor due to the lack of conjugated double bonds. We utilize a modified Carr-Price reaction (Antimony(III) chloride in acid).[1][2][3][4]

  • Mechanism: Under acidic conditions and heat,

    
     acts as a Lewis acid, interacting with the steroidal alkene double bond (C5-C6) and the aglycone structure. This results in the formation of a halochromic carbonium ion complex, manifesting as a distinct reddish-purple chromophore.
    
  • Specificity: This reaction is specific to the steroidal skeleton, minimizing interference from simple sugars or other matrix components.

Materials and Reagents

  • HPTLC Plates: Merck Silica Gel 60 F254 (20 x 10 cm), glass backed.

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Glacial Acetic Acid, Ammonia (25%), all Analytical Grade.

  • Standards:

    
    -Solanine and 
    
    
    
    -Chaconine (Sigma-Aldrich, >95% purity).[5]
  • Derivatization Reagent (Modified Carr-Price): 20% (w/v) Antimony(III) chloride (

    
    ) in Chloroform:Acetic Acid (3:1 v/v).
    
    • Safety Note:

      
       is corrosive and hygroscopic. Prepare fresh in a fume hood.
      

Experimental Protocol

Sample Preparation (Extraction)

Rationale: Acidic methanol disrupts cell walls and solubilizes the polar glycoalkaloids while precipitating some proteins.

  • Lyophilization: Freeze-dry potato tuber samples to constant weight and grind to a fine powder.

  • Extraction: Weigh 2.0 g of powder into a 50 mL centrifuge tube.

  • Solvent Addition: Add 15 mL of Methanol:Acetic Acid (95:5 v/v) .

  • Agitation: Vortex for 1 min, then sonicate for 15 min at room temperature.

  • Centrifugation: Centrifuge at 5000 rpm for 10 min. Collect the supernatant.

  • Re-extraction: Repeat steps 3-5 twice more. Combine all supernatants.

  • Concentration: Evaporate the combined extract to dryness under vacuum (Rotavap) at 45°C.

  • Reconstitution: Dissolve the residue in exactly 2.0 mL of Methanol:Acetic Acid (95:5). Filter through a 0.45 µm PTFE syringe filter.

Chromatographic Conditions
  • Instrument: CAMAG HPTLC System (Automatic TLC Sampler 4, TLC Scanner 3/4).

  • Application: Band length 8.0 mm; track distance 12.0 mm; application volume 2-10 µL (variable based on expected concentration).

  • Mobile Phase: Dichloromethane : Methanol : Water : Ammonia (25%)

    • Ratio: 70 : 30 : 4 : 0.4 (v/v/v/v)[1][2][3][4]

    • Expert Tip: The small amount of ammonia is critical for spot shape. Do not omit.

  • Chamber Saturation: 20 minutes with filter paper is mandatory .

  • Development Distance: 85 mm (approx. 20-25 mins).

  • Drying: Dry plate in a stream of cold air for 5 minutes to remove all ammonia traces (ammonia interferes with the acidic derivatization).

Derivatization & Detection
  • Dipping: Immerse the dried plate into the Modified Carr-Price Reagent for 2 seconds using an immersion device (speed 5).

  • Heating: Heat the plate on a TLC plate heater at 105°C for 5-10 minutes .

    • Observation: Spots will appear as reddish-purple bands on a white/grey background.

  • Scanning:

    • Mode: Absorbance / Reflectance.[6][5]

    • Wavelength: 507 nm .[1][2][3][7]

    • Lamp: Tungsten / Halogen.

Method Validation & Performance Data

The following data represents typical performance metrics for this protocol (Bodart et al., 2000; Skarkova et al., 2008).

ParameterAlpha-SolanineAlpha-ChaconineNotes
Rf Value 0.07 ± 0.020.14 ± 0.02Low Rf is expected; ensures separation from solvent front impurities.
Linearity Range 200 - 1000 ng/band200 - 1000 ng/bandPolynomial regression often fits better than linear.
LOD ~30 ng/band~30 ng/bandHighly sensitive compared to UV.
Recovery 85 - 95%85 - 95%Spiked potato matrix.
Precision (RSD) < 3.5%< 3.5%Intra-day precision.

Visualization of Workflows

Analytical Workflow

This diagram outlines the critical path from raw tuber to data analysis.

HPTLC_Workflow Sample Potato Tuber (Lyophilized) Extract Extraction (MeOH:AcOH 95:5) Sample->Extract 2.0g powder App Sample Application (ATS 4) Extract->App Filtered Develop Development (DCM:MeOH:H2O:NH3) App->Develop Saturation 20m Deriv Derivatization (SbCl3 / 105°C) Develop->Deriv Dry Cold Air Scan Densitometry (507 nm) Deriv->Scan Red Bands Data Quantification (Polynomial Reg) Scan->Data Peak Area

Figure 1: Step-by-step HPTLC workflow for glycoalkaloid analysis emphasizing the critical derivatization step.

Troubleshooting Logic

A decision tree for resolving common issues with glycoalkaloid separation.

Troubleshooting Issue Problem Detected Tailing Peak Tailing Issue->Tailing LowSens Low Sensitivity Issue->LowSens BadSep Poor Separation (Rf < 0.05) Issue->BadSep Sol1 Increase Ammonia in Mobile Phase Tailing->Sol1 Sol2 Check Reagent Age (SbCl3 is hygroscopic) LowSens->Sol2 Sol3 Increase Water content (Slightly) BadSep->Sol3 Sol4 Ensure Chamber Saturation (20m) BadSep->Sol4

Figure 2: Troubleshooting logic for optimizing peak shape and resolution.

Senior Scientist’s Comments (Expertise & Trust)

  • The "Ammonia Balance": The Rf values for Solanine (0.07) and Chaconine (0.[6][5][8][9][10]14) are naturally low. Do not be tempted to drastically increase polarity to move them up. High polarity often causes the solvent front to carry matrix impurities that overlap with your analytes. The specified mobile phase keeps the analytes just above the matrix junk but below the solvent front.

  • Reagent Hygiene: Antimony trichloride hydrolyzes rapidly in moist air to form an insoluble oxychloride precipitate. If your dipping reagent is cloudy, discard it . It must be crystal clear for quantitative densitometry.

References

  • Bodart, P., et al. (2000). Determination of alpha-solanine and alpha-chaconine in potatoes by high-performance thin-layer chromatography/densitometry.[3][7] Journal of AOAC International, 83(6), 1468-1473.[3][7]

  • Skarkova, J., et al. (2008). Instrumental HPTLC determination of α-solanine and α-chaconine in peeled potato tubers. JPC - Journal of Planar Chromatography - Modern TLC, 21, 201–204.

  • Friedman, M. (2006). Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet. Journal of Agricultural and Food Chemistry, 54(23), 8655–8681.

Sources

centrifugal partition chromatography for alpha-solanine purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of Alpha-Solanine via Centrifugal Partition Chromatography (CPC)

Executive Summary

Alpha-solanine is a bioactive steroidal glycoalkaloid found in Solanaceae plants, exhibiting significant potential in oncology (apoptosis induction) and antimicrobial research. However, its structural similarity to


-chaconine and its amphiphilic nature make purification via traditional solid-phase chromatography (e.g., Flash, Prep-HPLC) costly and inefficient due to irreversible adsorption and low loading capacity.

This guide details a solid-support-free purification protocol using Centrifugal Partition Chromatography (CPC).[1] By utilizing a liquid stationary phase, this method eliminates irreversible sample loss, allows for high mass loading, and achieves >92% purity in a single step.

The CPC Advantage: Why Liquid-Liquid Partitioning?

Unlike HPLC, which relies on surface interactions with silica, CPC separates compounds based purely on their partition coefficient (


) between two immiscible liquid phases.
  • Total Sample Recovery: No silica means no irreversible adsorption of the polar glycoside moiety.

  • High Loading Capacity: The stationary phase occupies ~70-80% of the column volume, allowing gram-scale injections.

  • Tunable Selectivity: The solvent system can be infinitely adjusted to separate

    
    -solanine from its structural analog, 
    
    
    
    -chaconine.

Pre-Purification Workflow: Extraction Strategy

Before CPC, the target molecule must be extracted from the plant matrix. Potato sprouts (Solanum tuberosum) are the preferred biomass due to high glycoalkaloid concentration.

Protocol: Acidic Methanol Extraction

  • Biomass Prep: Freeze-dry fresh potato sprouts and grind to a fine powder.

  • Solvent: Prepare a mixture of Methanol / Water / Acetic Acid (400 : 100 : 50 v/v/v) . The acid protonates the alkaloid nitrogen, increasing solubility.

  • Extraction: Macerate powder in solvent (1:10 w/v ratio) for 4 hours at room temperature.

  • Clarification: Centrifuge at 4,000 rpm for 15 min. Collect supernatant.

  • Concentration: Evaporate methanol under reduced pressure (Rotavap) at 40°C.

  • Crude Recovery: The remaining aqueous residue is freeze-dried to yield the Crude Glycoalkaloid Extract (CGE) .

CPC Method Development

The success of CPC relies on the Biphasic Solvent System . For glycoalkaloids, the "Arizona" or "HEMWat" systems are often too non-polar. We utilize a specific ternary system optimized for the separation of


-solanine (

) and

-chaconine.
The Optimized Solvent System

System: Ethyl Acetate / n-Butanol / Water Ratio: 15 : 35 : 50 (v/v/v)

  • Upper Phase (Organic): Mobile Phase (Ascending Mode)

  • Lower Phase (Aqueous): Stationary Phase

Mechanistic Logic: The high butanol content increases the polarity of the organic phase, allowing the glycosides to partition effectively.


-Chaconine is slightly less polar than 

-solanine, resulting in a different retention time.
Determination of Partition Coefficient ( )

Before the full run, validate the


 using the Shake-Flask method:
  • Add 2 mL of each phase (Upper & Lower) to a vial.

  • Dissolve 10 mg of Crude Extract. Shake vigorously and let settle.

  • Analyze both phases by HPLC.[2][3][4][5]

  • Calculate

    
    .
    
    • Target:

      
       for the target compound.
      
    • If

      
      , the compound elutes too fast (with solvent front).
      
    • If

      
      , the compound is retained too long (requires extrusion).
      

Detailed CPC Protocol

Instrument: Hydrostatic CPC Column (e.g., 250 mL or 1000 mL rotor volume). Detection: ELSD (Evaporative Light Scattering Detector) or UV at 205 nm (Note: UV signal is weak).

ParameterSetting / ValueNotes
Solvent System EtAc / BuOH / H2O (15:35:50)Equilibrate in separatory funnel > 2 hrs.
Stationary Phase Lower Phase (Aqueous)Pumped in "Descending" mode initially to fill rotor.
Mobile Phase Upper Phase (Organic)Pumped in "Ascending" mode during run.
Rotation Speed 1,000 - 1,800 rpmHigher G-force improves retention of stationary phase.
Flow Rate 8 - 15 mL/minDependent on column size (aim for 1-2 CV/hour).
Injection Mode Loop InjectionDissolve sample in 50:50 mixture of phases.
Sample Load 0.5 - 2.0 gPer run (on a 250 mL column).

Step-by-Step Execution:

  • Column Filling: Fill the entire column with the Lower Phase (Stationary) at 30 mL/min (no rotation).

  • Equilibration: Start rotation (e.g., 1,500 rpm). Pump Upper Phase (Mobile) in Ascending Mode (bottom-to-top) at the experimental flow rate (e.g., 8 mL/min).

  • Hydrodynamic Equilibrium: Continue pumping until mobile phase emerges from the outlet. Ensure stationary phase retention (

    
    ) is >60%.
    
    • Calculation:

      
      
      
  • Injection: Inject the crude extract (dissolved in the biphasic mix) via the sample loop.

  • Elution: Continue pumping mobile phase. Collect fractions (e.g., 10 mL/tube).

    • Order of Elution: Impurities (

      
      ) 
      
      
      
      
      
      -Solanine
      
      
      
      
      -Chaconine.
  • Extrusion (Optional): If highly non-polar compounds remain, switch to pumping Stationary Phase to "push" the remaining contents out.

Visualization: Purification Workflow

CPC_Workflow cluster_cpc Centrifugal Partition Chromatography Biomass Potato Sprouts (Biomass) Extraction Acidic MeOH Extraction (400:100:50) Biomass->Extraction Crude Crude Glycoalkaloid Extract (CGE) Extraction->Crude Evap & Freeze Dry Separation CPC Run (Ascending Mode) Crude->Separation Inject CPC_Prep CPC System Prep EtAc/BuOH/H2O (15:35:50) CPC_Prep->Separation Equilibrate Fractions Fraction Collection & HPLC-ELSD Analysis Separation->Fractions Product Pure Alpha-Solanine (>92% Purity) Fractions->Product Pool & Dry

Caption: Figure 1. End-to-end workflow for the isolation of alpha-solanine from Solanum tuberosum biomass.

Analytical Validation

Post-run fractions must be validated. Since glycoalkaloids have poor UV absorbance, ELSD (Evaporative Light Scattering Detection) or MS (Mass Spectrometry) is recommended.

  • HPLC Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile / Water (containing 0.1% Formic Acid).

  • Gradient: 20% B to 60% B over 30 min.

  • Target Retention:

    
    -Solanine elutes before
    
    
    
    -Chaconine in reverse-phase HPLC, correlating with the CPC elution order in the recommended system.

Expected Results:

  • Yield: ~15-20 mg pure compound per gram of crude extract.

  • Purity: >92% (HPLC area normalization).

References

  • Attoumbré, J., Lesur, D., Giordanengo, P., & Baltora-Rosset, S. (2012).[4] Preparative separation of glycoalkaloids

    
    -solanine and 
    
    
    
    -chaconine by centrifugal partition chromatography.[3][4][5][6][7] Journal of Chromatography B, 908, 150-154.[4] Link
  • Friedman, M. (2006). Potato glycoalkaloids and metabolites: roles in the plant and in the diet. Journal of Agricultural and Food Chemistry, 54(23), 8655-8681. Link

  • Hopkins, J. (2023). Scale-up of Aflatoxin Purification by Centrifugal Partition Chromatography. MDPI Separations, 10(3), 156. Link

  • Chemat, F., & Strube, J. (2015). Green Extraction of Natural Products: Theory and Practice. Wiley-VCH.

Sources

Application Note: High-Recovery QuEChERS Extraction of Alpha-Solanine from Complex Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimized QuEChERS Extraction of Alpha-Solanine in Food Matrices Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals

Abstract

This application note details a robust, field-validated protocol for the extraction and quantification of alpha-solanine (a steroidal glycoalkaloid) from food matrices, specifically Solanum tuberosum (potato) and derived products.[1][2][3] Unlike generic pesticide workflows, this protocol addresses the specific physicochemical challenges of glycoalkaloids—namely their basicity (pKa ~6.66), glycosidic polarity, and sensitivity to enzymatic degradation. We utilize a modified AOAC 2007.01 (Acetate Buffered) QuEChERS method, optimized with acidified acetonitrile to ensure complete ionization and partitioning, followed by a targeted dSPE cleanup to remove matrix interferences without analyte loss.

Part 1: The Chemical Basis of Extraction

To design a self-validating protocol, one must understand the analyte's behavior at the molecular level. Alpha-solanine presents a unique set of challenges compared to neutral pesticides.

pH-Dependent Solubility (The "pKa Trap")

Alpha-solanine is a weak base with a pKa of approximately 6.66 [1].[4]

  • Neutral pH (>7): The molecule is less soluble in aqueous media and prone to precipitation or adsorption to matrix solids.

  • Acidic pH (<5): The nitrogen atom in the solanidine aglycone becomes protonated (

    
    ). This charged state significantly enhances solubility in polar organic solvents like acetonitrile and water, preventing loss during the initial extraction.
    
  • Protocol Implication: We employ acidified acetonitrile (1% acetic acid or 0.5% formic acid) as the extraction solvent. This maintains the extraction environment well below the pKa, ensuring the analyte remains in the soluble, protonated form.

Matrix Interferences & Cleanup
  • Sugars/Starch: Potatoes are high in starch. The PSA (Primary Secondary Amine) sorbent in dSPE is critical for removing organic acids and sugars.[5] Since alpha-solanine is basic, it does not interact strongly with the anionic exchange sites of PSA, allowing for efficient cleanup without recovery loss.

  • Chlorophyll: For green potatoes or leaves, GCB (Graphitized Carbon Black) is necessary. However, planar molecules can adhere irreversibly to GCB. While alpha-solanine has a bulky steroid backbone, excessive GCB can reduce recovery. We limit GCB content to <10 mg per mL of extract.

Part 2: Materials & Apparatus[4][7][8][9][10]

Reagents
  • Extraction Solvent: Acetonitrile (LC-MS Grade) acidified with 1% (v/v) Acetic Acid (glacial).

  • Internal Standard (ISTD): Alpha-Tomatine or Alpha-Solanine-d3 (deuterated).[4] Prepare a stock solution at 100 µg/mL in Methanol.

  • QuEChERS Extraction Salts (AOAC 2007.01):

    • 6 g Magnesium Sulfate (

      
      ), anhydrous.
      
    • 1.5 g Sodium Acetate (

      
      ), anhydrous.
      
  • dSPE Cleanup Kit (General Fruits/Vegetables):

    • 150 mg

      
       (removes residual water).
      
    • 50 mg PSA (removes sugars/fatty acids).[5]

    • 50 mg C18 (removes lipids/waxes).

    • (Optional for green skins): 7.5 mg GCB.[6]

Apparatus
  • Homogenizer: High-speed tissue disruptor (e.g., Ultra-Turrax) or Cryogenic Grinder (e.g., SPEX SamplePrep).

  • Centrifuge: Capable of

    
     3000 RCF (g-force).
    
  • LC-MS/MS: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex QTRAP).

Part 3: Step-by-Step Experimental Protocol

Phase A: Sample Preparation & Extraction

Objective: Solubilize alpha-solanine while inhibiting enzymatic degradation.[4]

  • Homogenization: Cryogenically grind the potato sample (tuber, peel, or crisp) to a fine powder using liquid nitrogen. This prevents enzymatic oxidation.

  • Weighing: Weigh 10.0 g (± 0.1 g) of homogenized sample into a 50 mL FEP/PP centrifuge tube.

  • ISTD Addition: Spike the sample with 100 µL of the Internal Standard solution (Alpha-Tomatine). Vortex for 30 seconds to equilibrate.

  • Solvent Addition: Add 10.0 mL of 1% Acetic Acid in Acetonitrile .

    • Why Acidified? To protonate the solanine (pH < pKa) and disrupt cell wall interactions.

  • Agitation: Shake vigorously for 1 minute (or use an automated shaker like a Geno/Grinder at 1000 rpm).

  • Salting Out: Add the AOAC Extraction Salts (6 g

    
    , 1.5 g 
    
    
    
    ).
    • Crucial Step: Shake immediately and vigorously for 1 minute to prevent

      
       agglomeration. The exothermic reaction improves extraction efficiency.
      
  • Centrifugation: Centrifuge at 4,000 rpm (approx. 3000 RCF) for 5 minutes.

    • Result: You will see a separation: a solid pellet at the bottom, an aqueous layer (if sufficient water was present), and a top Acetonitrile layer containing the glycoalkaloids.

Phase B: Dispersive Solid-Phase Extraction (dSPE)

Objective: Remove lipids, sugars, and pigments without losing the basic analyte.

  • Aliquot Transfer: Transfer 1.0 mL of the supernatant (top Acetonitrile layer) into a 2 mL dSPE tube containing 150 mg

    
    , 50 mg PSA, and 50 mg C18 .
    
    • Note: If the extract is visibly green (high chlorophyll), use a tube containing GCB (Graphitized Carbon Black), but do not exceed 10 mg GCB per tube to avoid solanine loss.

  • Vortex: Vortex the dSPE tube for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.

  • Filtration: Transfer the purified supernatant into an LC vial through a 0.22 µm PTFE filter .

    • Caution: Do not use Nylon filters, as glycoalkaloids can bind to nylon.

Part 4: Workflow Visualization (DOT Diagram)

QuEChERS_Solanine cluster_0 Critical Chemistry Start Sample (10g) Homogenized Potato ISTD Spike ISTD (Alpha-Tomatine) Start->ISTD Acid Add 10mL ACN + 1% HOAc (Protonation Step) Salts Add Salts (AOAC) 6g MgSO4 + 1.5g NaOAc Acid->Salts ISTD->Acid Shake Vigorous Shake (1 min) & Centrifuge (4000 rpm) Salts->Shake Partition Phase Separation (Collect Top ACN Layer) Shake->Partition dSPE dSPE Cleanup (PSA + C18 + MgSO4) Partition->dSPE Filter Filter (0.22 µm PTFE) & Transfer to Vial dSPE->Filter LCMS LC-MS/MS Analysis Quantification Filter->LCMS

Figure 1: Step-by-step QuEChERS workflow optimized for pH-sensitive glycoalkaloids.

Part 5: LC-MS/MS Analytical Conditions[4]

To ensure specificity and sensitivity, use Multiple Reaction Monitoring (MRM).

ParameterSetting
Column Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL
Ionization ESI Positive (+)

MRM Transitions:

AnalytePrecursor (m/z)Product (Quantifier)Product (Qualifier)
Alpha-Solanine 868.5398.3722.5
Alpha-Tomatine (ISTD) 1034.5416.4578.4

Part 6: Method Validation & Performance Data

The following data represents typical performance metrics for this protocol in a potato matrix [2][3].

MetricValueNotes
Linearity (

)
> 0.995Range: 10 - 1000 ng/mL
Recovery (%) 85% - 105%Spiked at 100 µg/kg
RSD (Precision) < 8.5%Intra-day repeatability
LOD (Limit of Detection) ~5 µg/kgSignal-to-Noise > 3
LOQ (Limit of Quant) ~16 µg/kgSignal-to-Noise > 10

Part 7: Troubleshooting Guide

  • Low Recovery:

    • Cause: pH was too high during extraction.

    • Fix: Ensure the Acetonitrile contains fresh 1% Acetic Acid. Check that the Sodium Acetate is anhydrous.

  • Peak Tailing:

    • Cause: Secondary interactions with silanols on the column.

    • Fix: Increase Formic Acid in mobile phase to 0.2% or add 5mM Ammonium Formate.

  • High Backpressure/Clogging:

    • Cause: Residual starch or nylon filter binding.

    • Fix: Ensure centrifugation is at sufficient G-force (>3000 RCF) and strictly use PTFE or PVDF filters.

References

  • ChemicalBook. (2024).[7] Alpha-Solanine Physicochemical Properties, CAS 20562-02-1.[4][7][8] Retrieved from

  • Nie, J., et al. (2020).[6] Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates.[9][10] Biomolecules, 10(4), 539. Retrieved from

  • Dai, X., et al. (2017). Determination of α-chaconine and α-solanine in commercial potato crisps by QuEChERS extraction and UPLC-MS/MS. Journal of Food Composition and Analysis. Retrieved from

  • AOAC International. (2007). AOAC Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Retrieved from

Sources

Application Note: Assessing Alpha-Solanine Induced Autophagy via LC3-II Expression

[1][2][3][4]

Executive Summary

Alpha-solanine, a trisaccharide glycoalkaloid found in Solanaceae species (e.g., Solanum tuberosum), has emerged as a potent anti-tumor agent. While its apoptotic capabilities are well-documented, recent studies highlight its role in inducing autophagy —a "double-edged" cellular survival/death mechanism.

This guide provides a rigorous framework for distinguishing between alpha-solanine-induced autophagic induction and autophagic blockade. Relying solely on static LC3-II levels is a common source of experimental error. This protocol establishes a self-validating system using autophagic flux analysis to confirm that alpha-solanine triggers the ROS-mediated ER stress pathway, inhibiting the Akt/mTOR axis and activating AMPK.

Mechanistic Grounding: The ROS-ER Stress-mTOR Axis

To design an effective assay, one must understand the upstream signaling triggered by alpha-solanine. The compound does not merely "turn on" autophagy; it creates a stress environment that forces the cell to recycle organelles.

The Signaling Cascade
  • ROS Generation: Alpha-solanine disrupts mitochondrial membrane potential, leading to reactive oxygen species (ROS) accumulation.[1]

  • ER Stress: ROS triggers the Unfolded Protein Response (UPR), upregulating markers like BiP, PERK, and ATF6.[2][3]

  • mTOR Inhibition: The metabolic stress activates AMPK, which phosphorylates TSC2, ultimately inhibiting mTORC1 (the master negative regulator of autophagy).

  • LC3 Conversion: Cytosolic LC3-I is conjugated to phosphatidylethanolamine (PE) to form LC3-II, which recruits to the autophagosome membrane.[4]

Visualization: Signaling Pathway

The following diagram illustrates the causal link between alpha-solanine exposure and LC3-II accumulation.[1][2][3]

AlphaSolaninePathSolanineAlpha-SolanineROSROS Accumulation(Mitochondrial Stress)Solanine->ROSER_StressER Stress(UPR: PERK/ATF6)ROS->ER_StressAMPKAMPK ActivationROS->AMPKER_Stress->AMPKCrosstalkAkt_mTORAkt/mTOR Pathway(Inhibition)AMPK->Akt_mTORInhibitsULK1ULK1 ComplexActivationAkt_mTOR->ULK1Relieves InhibitionLC3_ConversionLC3-I to LC3-IIConversionULK1->LC3_ConversionAutophagyAutophagosomeFormationLC3_Conversion->Autophagy

Figure 1: Alpha-solanine triggers autophagy via ROS-mediated AMPK activation and mTOR inhibition.[1]

Experimental Strategy: The "Flux" Imperative

Critical Insight: An increase in LC3-II (the lipidated autophagosomal marker) can result from two opposing scenarios:

  • Induction: The cell is making more autophagosomes (Alpha-solanine effect).[1][2][3]

  • Blockade: The cell is failing to degrade autophagosomes (Lysosomal dysfunction).

To validate alpha-solanine as an inducer, you must measure Autophagic Flux .[1][3] This involves treating cells with a lysosomal inhibitor (Bafilomycin A1 or Chloroquine).[1][2][3][4][5]

The Logic of Flux
  • Scenario A (Induction): Solanine increases LC3-II.[1][2][3] Solanine + Bafilomycin A1 increases LC3-II even further (additive effect).[1][2][3]

  • Scenario B (Blockade): Solanine increases LC3-II.[1][2][3] Solanine + Bafilomycin A1 shows no further increase (saturation).

Detailed Protocols

Protocol A: Cell Treatment & Lysate Preparation

Objective: Generate lysates with preserved LC3-II for Western Blotting.

Materials:

  • Target Cells (e.g., HepG2, A549, or Melanoma lines).

  • Alpha-Solanine (dissolved in DMSO).

  • Bafilomycin A1 (BafA1) or Chloroquine (CQ).[1][3][5]

  • RIPA Lysis Buffer (supplemented with protease/phosphatase inhibitors).

Step-by-Step:

  • Seeding: Plate cells (approx.

    
     cells/well in 6-well plates) and incubate for 24h to reach 70-80% confluency.
    
  • Grouping (The 4-Arm Design):

    • Group 1 (Control): DMSO vehicle only.

    • Group 2 (Solanine): Alpha-solanine (10–20

      
      M) for 24h.
      
    • Group 3 (Flux Control): BafA1 (100 nM) or CQ (10-50

      
      M) added for the last 4 hours of the 24h period.
      
    • Group 4 (Experimental Flux): Alpha-solanine (24h) + BafA1/CQ (added during the last 4 hours).

  • Harvesting:

    • Wash cells 2x with ice-cold PBS.

    • Add 150

      
      L ice-cold RIPA buffer. Crucial:  Scrape cells immediately on ice to prevent LC3-II degradation.
      
    • Collect lysate in pre-cooled microcentrifuge tubes.

  • Clarification: Centrifuge at 12,000

    
     for 15 min at 4°C. Collect the supernatant.
    
  • Quantification: Normalize protein concentration (BCA Assay) to 20-30

    
    g per lane.
    
Protocol B: Optimized Western Blot for LC3

Challenge: LC3-I (~16-18 kDa) and LC3-II (~14-16 kDa) are small and migrate closely. Standard blotting often fails to separate them.

Optimization Parameters:

ParameterRecommendationReason
Gel Percentage 12-15% SDS-PAGE High percentage is required to resolve the small kDa difference between LC3-I and II.
Membrane Type PVDF (0.2

m pore)
Critical: 0.45

m nitrocellulose often lets small proteins like LC3 pass through (blow-through).
Transfer Conditions Wet Transfer (Cold) 90V for 60-90 mins on ice. Semi-dry can be risky for small proteins.
Blocking 5% Non-fat Milk BSA can sometimes result in higher background for LC3 antibodies.
Primary Antibody Anti-LC3B Use a validated antibody (e.g., Cell Signaling or Novus) that recognizes both isoforms.

Interpretation:

  • LC3-I: Appears as the upper band (Cytosolic).

  • LC3-II: Appears as the lower band (Lipid-bound). Note: LC3-II migrates faster due to hydrophobicity, despite being physically larger.

Protocol C: Immunofluorescence (Confocal Validation)

Western blots average the population; microscopy validates the specific phenotype (puncta formation).

  • Seeding: Grow cells on sterile glass coverslips.

  • Treatment: Treat with Alpha-Solanine (12-24h).

  • Fixation: 4% Paraformaldehyde (15 min).

  • Permeabilization: 0.1% Triton X-100 (10 min).

  • Staining:

    • Primary: Anti-LC3B (1:200) overnight at 4°C.

    • Secondary: Alexa Fluor 488/594 conjugated (1:500).

    • Counterstain: DAPI (Nuclei).

  • Imaging: Look for the transition from diffuse cytosolic staining (LC3-I) to punctate/dotted staining (LC3-II autophagosomes).

Data Interpretation & Logic Flow

Use the following logic tree to interpret your Western Blot results.

FluxLogicStartAnalyze WB Bands:Compare Solanine vs. ControlLC3_UpIs LC3-II Increased?Start->LC3_UpFlux_TestCompare:(Solanine + BafA1) vs. (Solanine Only)LC3_Up->Flux_TestYesNo_EffectNo Autophagy EffectLC3_Up->No_EffectNoResult_InductionConclusion:Alpha-Solanine INDUCES Autophagy(Valid Mechanism)Flux_Test->Result_InductionLC3-II Increases Further(Additive Effect)Result_BlockConclusion:Alpha-Solanine BLOCKS Degradation(Lysosomal Impairment)Flux_Test->Result_BlockLC3-II Unchanged(Saturated)

Figure 2: Decision matrix for interpreting Autophagic Flux assays.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No LC3-II band visible Protein blow-through or degradation.Switch to 0.2

m PVDF membrane; do not boil samples for >5 mins (LC3 is heat sensitive).
LC3-I is much stronger than LC3-II Low basal autophagy or poor sensitivity.This is normal in some cell lines. Focus on the ratio change relative to Actin/GAPDH loading control.
High LC3-II in Control Cell stress during culture.Ensure cells are not over-confluent (>90%) or starved of serum before the experiment starts.

References

  • Mechanism of Action: Alpha-Solanine induces ROS-mediated autophagy through activation of endoplasmic reticulum stress and inhibition of Akt/mTOR pathway.[1][2] Cell Death & Disease (2015).[1][2][3]

    • [1]

  • LC3 Interpretation:LC3 and Autophagy FAQs: Understanding LC3-I/II migration and detection. Bio-Techne / Novus Biologicals.

    • Flux Protocol:Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy Journal (2021).

      • Experimental Optimization: Determination of the optimal assay window for capturing LC3-II increase. Scientific Reports (2022).[6]

        Application Note: Quantifying Alpha-Solanine Induced Apoptosis via TUNEL Assay

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction & Scientific Context

        Alpha-solanine, a steroidal glycoalkaloid found in Solanaceae species (e.g., Solanum nigrum, Solanum tuberosum), has emerged as a potent anticancer agent.[1][2][3][4] Its mechanism of action involves the disruption of the mitochondrial membrane potential (

        
        ), leading to the release of cytochrome c and the activation of the caspase cascade. This process culminates in the irreversible fragmentation of genomic DNA—the hallmark of late-stage apoptosis.[5]
        

        While early apoptotic markers (e.g., Annexin V binding) are valuable, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay provides definitive confirmation of nuclear dismantling. This application note details a robust, fluorescence-based TUNEL protocol optimized for adherent cancer cell lines (e.g., HepG2, A549, PC-3) treated with alpha-solanine.

        Mechanism of Action

        Alpha-solanine shifts the balance of Bcl-2 family proteins, downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax.[6] This triggers the intrinsic apoptotic pathway. The resulting activation of Caspase-3 activates Caspase-Activated DNase (CAD), which cleaves DNA into internucleosomal fragments (approx. 180-200 bp). The TUNEL assay enzymatically labels the free 3'-hydroxyl termini of these fragments.[5][7][8]

        Diagram 1: Alpha-Solanine Induced Apoptotic Signaling

        AlphaSolaninePath Solanine Alpha-Solanine (10-50 µM) ROS ROS Generation (Oxidative Stress) Solanine->ROS Bcl2 Bcl-2 (Down) Bax (Up) Solanine->Bcl2 Autophagy Autophagy (Parallel Pathway) Solanine->Autophagy Context Dependent Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 CAD CAD Activation (Endonuclease) Caspase3->CAD DNAFrag DNA Fragmentation (TUNEL Target) CAD->DNAFrag

        Figure 1: Alpha-solanine triggers the intrinsic mitochondrial pathway, leading to DNA fragmentation detectable by TUNEL.

        Experimental Design & Reagents

        Cell Culture Model[6][9]
        • Cell Lines: HepG2 (Liver), A549 (Lung), or HCT-116 (Colorectal).

        • Seeding Density:

          
           cells/well in 24-well plates containing sterile glass coverslips.
          
        • Treatment: Alpha-solanine (dissolved in DMSO) at 0, 10, 20, and 40 µM for 24h and 48h.

        Critical Reagents
        ReagentFunctionSpecification
        Alpha-Solanine Test CompoundPurity
        
        
        98%, stock in DMSO
        TdT Enzyme CatalystTerminal Deoxynucleotidyl Transferase
        FITC-dUTP LabelFluorescein-12-dUTP
        Proteinase K Permeabilization20 µg/mL (or 0.1% Triton X-100)
        DAPI Counterstain1 µg/mL (Blue nuclear stain)
        DNase I Positive Control1 U/mL (Induces DNA breaks)

        Step-by-Step Protocol: Fluorescence TUNEL Assay

        Note: This protocol is optimized for adherent cells on coverslips. For suspension cells, use the flow cytometry variation.

        Phase 1: Sample Preparation & Fixation[5]
        • Harvest/Wash: Remove culture medium. Wash cells gently

          
           with PBS.
          
        • Fixation: Add 4% Paraformaldehyde (PFA) in PBS (pH 7.4). Incubate for 25 minutes at Room Temperature (RT).

          • Expert Insight: Do not over-fix (>1 hour), as this cross-links DNA too tightly, preventing TdT access.

        • Wash: Remove PFA and wash

          
           with PBS.
          
        Phase 2: Permeabilization[5]
        • Permeabilize: Incubate cells in 0.1% Triton X-100 in 0.1% sodium citrate for 5 minutes on ice.

          • Alternative: For tissues or difficult cells, use Proteinase K (20 µg/mL) for 15 min at RT.

        • Wash: Wash

          
           with PBS.
          
        Phase 3: The TUNEL Reaction[8]
        • Equilibration: Add 100 µL of TdT Equilibration Buffer. Incubate 10 min at RT.

        • Reaction Mix: Prepare the TUNEL Reaction Mixture (TdT Enzyme + FITC-dUTP) immediately before use.

          • Ratio: Typically 5 µL Enzyme + 45 µL Label Solution (refer to specific kit instructions).[8]

        • Labeling: Blot excess liquid from coverslips. Apply 50 µL of Reaction Mix to each coverslip.

          • Cover: Place a parafilm square over the drop to prevent evaporation.

          • Incubation: Incubate for 60 minutes at 37°C in a humidified, dark chamber.

        • Stop Reaction: Remove parafilm. Wash

          
           with PBS to stop the enzymatic reaction and remove unbound dUTP.
          
        Phase 4: Counterstaining & Mounting
        • Nuclear Stain: Incubate with DAPI (1 µg/mL) for 5 minutes at RT in the dark.

        • Mount: Wash

          
           with PBS. Mount coverslips onto slides using an anti-fade mounting medium.
          
        • Imaging: Analyze immediately using a fluorescence microscope (Excitation: 488 nm for FITC, 350 nm for DAPI).

        Diagram 2: Experimental Workflow

        TunelWorkflow cluster_0 Prep cluster_1 TUNEL Reaction cluster_2 Analysis Step1 Cell Culture + Alpha-Solanine (24h) Step2 Fixation 4% PFA (25 min) Step1->Step2 Step3 Permeabilization 0.1% Triton X-100 Step2->Step3 Step4 TdT Labeling FITC-dUTP (60 min, 37°C) Step3->Step4 Step5 Counterstain DAPI Step4->Step5 Step6 Fluorescence Microscopy Step5->Step6

        Figure 2: Sequential workflow for performing the TUNEL assay on alpha-solanine treated cells.

        Data Analysis & Interpretation

        Expected Results
        • Negative Control (DMSO): Nuclei appear blue (DAPI). Very few/no green spots.

        • Positive Control (DNase I): All nuclei appear intensely green.

        • Alpha-Solanine Treated: Dose-dependent increase in green fluorescence localized within the fragmented nuclei.

        Quantitative Analysis

        To calculate the Apoptotic Index (AI) , count at least 5 randomly selected fields per slide (min. 200 cells total).[9]

        
        
        
        Example Data: Alpha-Solanine on HepG2 Cells (24h)
        Treatment GroupDAPI Count (Total)TUNEL+ Count (Apoptotic)Apoptotic Index (%)Interpretation
        Control (DMSO) 25052.0% Basal cell death
        10 µM Solanine 2402811.6% Mild apoptosis
        20 µM Solanine 2108540.5% Significant apoptosis (
        
        
        )
        40 µM Solanine 18011563.8% High cytotoxicity

        Troubleshooting & Optimization

        ObservationPossible CauseSolution
        High Background (Green everywhere)Inadequate washingIncrease PBS wash steps after TdT incubation.
        Over-permeabilizationReduce Triton X-100 time or concentration.
        Dried samplesEnsure samples remain hydrated throughout the protocol.
        No Signal (Even in Positive Control)TdT enzyme inactiveStore TdT at -20°C; keep on ice; do not vortex.
        Permeabilization failureIncrease incubation time or switch to Proteinase K.
        Ethanol fixation usedUse 4% PFA; ethanol can sometimes cause poor DNA retention.
        Non-Specific Cytoplasmic Staining RNA stainingRNA can sometimes be labeled.[5][7][10][11][12][13] Add RNase A digestion step if problematic.

        References

        • El-Daly, S. M., et al. (2019). Alpha-solanine inhibits HepG2 cell proliferation and induces apoptosis via caspase-3 activation.[6] Journal of Cellular Physiology.

        • Wang, L., et al. (2016). Solanine induces apoptosis of human esophageal cancer cells via the mitochondrial pathway. Biomedicine & Pharmacotherapy.

        • Thermo Fisher Scientific. APO-BrdU™ TUNEL Assay Kit User Guide.

        • Kyrylkova, K., et al. (2012). Detection of Apoptosis by TUNEL Assay. Methods in Molecular Biology.

        • Gu, Z., et al. (2021). α-Solanine Inhibits Proliferation, Invasion, and Migration, and Induces Apoptosis in Human Choriocarcinoma JEG-3 Cells.[6] Molecules.

        Sources

        Troubleshooting & Optimization

        Technical Support: Optimizing Alpha-Solanine Recovery from Soil Matrices

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction

        Welcome to the Glycoalkaloid Analysis Support Hub. If you are accessing this guide, you are likely encountering the unique difficulties of extracting

        
        -solanine  (and its companion 
        
        
        
        -chaconine) from soil matrices.

        The Core Problem: Unlike extraction from potato tubers, where simple acidified aqueous solvents (e.g., 5% acetic acid) suffice, soil extraction is complicated by high adsorption coefficients (

        
        ) and interference from humic substances. The amphiphilic nature of 
        
        
        
        -solanine—possessing both a polar trisaccharide moiety and a non-polar steroid backbone—makes it prone to "sticking" to soil organic matter (SOM) and clay minerals, often resulting in recoveries <10% if standard tuber protocols are used.

        This guide provides field-proven troubleshooting workflows to maximize recovery, minimize ion suppression in LC-MS/MS, and ensure data integrity.

        Module 1: Extraction Efficiency (Getting it Out)

        User Issue:

        "I am using the standard 5% acetic acid method used for potato tubers, but I am getting near-zero recovery from my soil samples."

        Root Cause Analysis:

        The "Acetic Acid Only" method relies on protonating the tertiary nitrogen (pKa ~6.66) to solubilize the alkaloid in water. While effective for plant tissue, this fails in soil because the solvent cannot overcome the hydrophobic sorption of the steroid backbone to soil organic carbon. You need an organic modifier with high desorption power.

        The Solution: The "Jensen Cocktail"

        You must shift to a multi-component solvent system that addresses both solubility and desorption. The industry standard for soil is the THF-modified acidic extraction .

        Recommended Protocol

        Replace your extraction solvent with the following mixture (Volume ratios):

        • Tetrahydrofuran (THF): 50% (Desorbs lipophilic backbone)

        • Water: 30% (Solubilizes sugar moiety)

        • Acetonitrile (ACN): 20% (Modifies polarity)

        • Acetic Acid: 1% (Ensures protonation)

        Protocol Steps:

        • Ratio: Use a 1:2 ratio of Soil (g) to Solvent (mL).

        • Agitation: Shake horizontally for 2 hours . (Ultrasonication is less effective for soil desorption than prolonged shaking).

        • Separation: Centrifuge at 3000

          
           g for 10 minutes.
          
        • Supernatant: Collect for SPE cleanup (See Module 2).

        Technical Insight: In validation studies, this mixture achieved ~60-70% recovery in sandy loam, whereas 5% acetic acid yielded 0% recovery from the same soil samples [1].

        Module 2: Purification & Matrix Removal (Cleaning it Up)

        User Issue:

        "My LC-MS/MS chromatograms show massive ion suppression, or my HPLC-UV baseline is drifting."

        Root Cause Analysis:

        Soil extracts are rich in humic and fulvic acids . These co-extract with solanine and compete for ionization in the electrospray source (ESI). If the extract is brown or yellow, you have humic contamination.

        The Solution: Solid Phase Extraction (SPE)

        Direct injection of soil extracts is not recommended. You must use SPE to separate the glycoalkaloids from the humic substances.

        SPE Selection Guide
        FeatureC18 (Octadecyl) HLB (Hydrophilic-Lipophilic Balance) Recommendation
        Mechanism Hydrophobic interactionCombined hydrophobic/polar retentionPrimary Choice
        Humic Removal ModerateHighHLB is superior for soil.
        pH Stability 2-81-14HLB allows aggressive washing.
        Optimized SPE Workflow (HLB Cartridge, 60 mg/3 mL)
        • Conditioning: 3 mL Methanol followed by 3 mL Water.

        • Loading: Dilute your THF/ACN extract 1:1 with water (to lower organic strength) and load.

        • Wash 1 (Matrix Removal): 3 mL Water (removes polar salts).

        • Wash 2 (Critical): 3 mL 5% Methanol in Water . Do not use higher organic content here or you will elute the solanine.

        • Elution: 3 mL Acidified Methanol (1% Formic Acid in MeOH).

          • Note: The acid in the elution solvent keeps the solanine protonated and soluble in the organic phase.

        Module 3: Stability & Degradation (Keeping it Intact)

        User Issue:

        "I see satellite peaks in my chromatogram and the

        
        -solanine peak area decreases if I leave the samples overnight."
        
        Root Cause Analysis:
        
        -Solanine is susceptible to two degradation pathways in soil:[1][2]
        
        • Enzymatic Hydrolysis: Soil microbes (e.g., Gibberella pulicaris) secrete enzymes that cleave the sugar moiety, converting

          
          -solanine 
          
          
          
          
          
          -solanine
          
          
          solanidine (aglycone) [1].
        • Chemical Hydrolysis: Extreme pH (<2 or >10) combined with heat can strip the sugars.

        The Solution: Temperature & Inhibition[3]
        • Temperature: Perform all extraction steps at 4°C to 5°C .

        • Sterility: If conducting long-term sorption studies (>24 hours), the soil must be sterilized (gamma irradiation or autoclaving) or treated with sodium azide (NaN

          
          ) to inhibit microbial activity.
          
        • Solvent Storage: Store final extracts in amber vials at -20°C. Stability is generally good for 14+ days in pure solvent, but poor in raw soil slurry [3].

        Visualizing the Workflow

        The following diagram illustrates the logical flow for the "Jensen" extraction method, highlighting the critical decision points (diamonds) and actions (rectangles).

        G Start Soil Sample (5g) Solvent Add Solvent: THF:H2O:ACN:HOAc (50:30:20:1) Start->Solvent Shake Shake 2 Hours (Horizontal) Solvent->Shake Centrifuge Centrifuge 3000 x g, 10 min Shake->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute 1:1 with H2O (Prepare for SPE) Supernatant->Dilute SPE_Load Load SPE (HLB) Dilute->SPE_Load SPE_Wash Wash: 5% MeOH SPE_Load->SPE_Wash SPE_Elute Elute: 1% Formic in MeOH SPE_Wash->SPE_Elute Analysis LC-MS/MS Analysis SPE_Elute->Analysis

        Figure 1: Optimized workflow for extraction of

        
        -solanine from soil matrices using the THF-modified method.
        

        Troubleshooting Decision Tree

        Use this logic flow when your recovery rates are failing validation criteria (<70%).

        Troubleshooting Issue Low Recovery (<70%) Check_Solvent Is Solvent 5% Acetic Acid? Issue->Check_Solvent Action_Solvent SWITCH to THF Cocktail (See Module 1) Check_Solvent->Action_Solvent Yes Check_Soil Is Soil High Organic C? Check_Solvent->Check_Soil No Action_Ratio Increase Solvent:Soil Ratio to 5:1 Check_Soil->Action_Ratio Yes (>2%) Check_SPE Is Eluate Brown? Check_Soil->Check_SPE No Action_SPE Add NH2-SPE cleanup step (Remove Humic Acids) Check_SPE->Action_SPE Yes Pass Proceed to Validation Check_SPE->Pass No

        Figure 2: Diagnostic logic for troubleshooting low recovery rates.

        References

        • Jensen, P. H., et al. (2007).

          
          -solanine in soil.[2] Journal of Agricultural and Food Chemistry, 55(20), 815-821.
          
          
        • Giuseppin, M. L. F., & Spelbrink, R. E. J. (2025).

          
          -solanine, 
          
          
          
          -chaconine, and Solanidine in Potato Protein Isolates. MDPI.
        • Jandric, Z., et al. (2011). Development of a liquid chromatography-tandem mass spectrometric method for the simultaneous determination of tropane alkaloids and glycoalkaloids in crops.[3] Food Additives & Contaminants: Part A.

        Sources

        Technical Support Center: Solubilizing Alpha-Solanine for Biological Assays

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Overcoming Alpha-Solanine Low Solubility in Aqueous Buffers Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)[1]

        Welcome to the Application Support Hub. This guide addresses the persistent challenge of solubilizing Alpha-Solanine (CAS: 20562-02-1), a steroidal glycoalkaloid with notoriously poor aqueous solubility (~25 mg/L in water).[1] As a Senior Application Scientist, I have compiled these protocols to ensure your experimental data reflects the drug's activity, not its precipitation artifacts.

        Core Solubility Profile & Stock Preparation

        Q: What is the absolute best solvent for creating a stable master stock?

        A: Dimethyl Sulfoxide (DMSO) is the gold standard for alpha-solanine stock solutions.[1] While alpha-solanine is soluble in hot ethanol and acidic aqueous solutions (due to its basic nitrogen, pKa ~6.66), DMSO offers the best balance of solubility and biological compatibility for initial stocks.[1]

        Quantitative Solubility Data:

        SolventSolubility LimitTemperatureNotes
        DMSO ~30 mg/mL25°CRecommended. Sonicate to ensure dissolution.[1]
        Ethanol (100%) High>50°C (Hot)Precipitates rapidly upon cooling.[1] Not recommended for storage.[1]
        Water (pH 7) ~0.025 mg/mL25°CPractically insoluble.
        Acidic Water (pH 4-5) Moderate25°CSoluble due to protonation, but may affect physiological assays.
        Q: How do I prepare a robust Stock Solution?

        Protocol:

        • Weighing: Weigh alpha-solanine powder in a microcentrifuge tube.

        • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10–20 mg/mL .

          • Note: Although 30 mg/mL is possible, keeping it lower (e.g., 10 mM or ~8.6 mg/mL) reduces the risk of "crashing out" during freeze-thaw cycles.[1]

        • Dissolution: Vortex vigorously for 1 minute. If particles persist, sonicate in a water bath at 37°C for 5–10 minutes.

        • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 3 years) or -80°C .

        Dilution Strategies: Avoiding "Solvent Shock"

        Q: My alpha-solanine precipitates immediately when I add the DMSO stock to my cell culture media. Why?

        A: This is "Solvent Shock." Alpha-solanine is highly lipophilic (LogP ~5.7).[1] When a small volume of high-concentration DMSO stock hits a large volume of aqueous buffer, the local solubility drops instantly, causing micro-precipitation.[1] These crystals are often invisible to the naked eye but will skew cytotoxicity data (false positives due to physical cell damage) or lower effective concentration.[1]

        Q: How do I prevent precipitation in cell culture?

        The "Intermediate Dilution" Protocol: Do not add the stock directly to the final volume.[1] Use a stepping stone.

        • Prepare Media: Pre-warm your culture media to 37°C.

        • Step 1 (Intermediate): Dilute your DMSO stock 1:10 into a surfactant-rich vehicle or pure DMSO first, or add the stock dropwise to a rapidly stirring volume of media.

        • Step 2 (Final): Ensure the final DMSO concentration is <0.5% (v/v) (ideally <0.1%) to avoid solvent toxicity.

        • Verification: Inspect the tube against a dark background. A blueish haze (Tyndall effect) indicates micro-precipitation.[1] The solution must be crystal clear.

        Advanced Formulations (In Vivo & High Concentration)[1]

        Q: I need a high dose for animal studies (IP/IV). Simple DMSO dilution isn't working.[1] What is the formulation?

        A: For in vivo work, you must use a Co-solvent System or Cyclodextrin Complexation .[1] Simple saline dilution will fail.[1]

        Option A: The PEG/Tween Co-solvent System (Standard)

        This method uses surfactants and polymers to shield the hydrophobic drug molecules.[1]

        Target Formulation:

        • 10% DMSO[1][2]

        • 40% PEG300[1][2]

        • 5% Tween 80[1][2]

        • 45% Saline[1][2]

        Critical Mixing Order (Must be followed exactly):

        G start Start: Alpha-Solanine Powder step1 1. Dissolve in DMSO (10% of final vol) Sonicate until clear start->step1 step2 2. Add PEG300 (40% of final vol) Vortex & Inspect step1->step2 Solution must be clear step3 3. Add Tween 80 (5% of final vol) Mix gently (avoid foam) step2->step3 Viscosity increases step4 4. Add Saline (45% of final vol) Add dropwise while stirring step3->step4 Critical Step final Final Clear Solution (Ready for Injection) step4->final

        Figure 1: Step-by-step addition protocol for the PEG/Tween co-solvent system. Order of addition is critical to prevent phase separation.

        Option B: Cyclodextrin Complexation (Superior Stability)

        If Option A causes irritation or precipitation, use Sulfobutylether-β-Cyclodextrin (SBE-β-CD) .[1] Cyclodextrins form an inclusion complex, encapsulating the hydrophobic solanine inside a hydrophilic shell.[1]

        Protocol:

        • Vehicle Prep: Dissolve SBE-β-CD powder in Saline to make a 20% (w/v) solution.[2] Ensure it is clear.

        • Drug Addition: Dilute your Alpha-Solanine DMSO stock (e.g., 12.5 mg/mL) into the 20% SBE-β-CD vehicle.

          • Ratio: 10% DMSO Stock : 90% SBE-β-CD Vehicle.[1]

        • Result: This yields a stable solution up to ~1.25 mg/mL.[2]

        Troubleshooting & FAQs

        Q: The solution becomes cloudy when I adjust the pH to 7.4. Is this normal?

        A: Yes, this is expected behavior for this alkaloid.[1]

        • Mechanism: Alpha-solanine has a pKa of ~6.[1][3][4]66. In acidic environments (pH < 6), the nitrogen is protonated (charged), drastically increasing solubility.[1] As you approach physiological pH (7.4), the molecule becomes non-ionized (neutral) and hydrophobic, leading to precipitation.[1]

        • Fix: You cannot rely on pH alone for solubility at pH 7.[1]4. You must use carriers like Cyclodextrins or BSA (Bovine Serum Albumin) in your buffer to sequester the neutral molecule.[1]

        Q: Can I autoclave my alpha-solanine solution?

        A: No. While alpha-solanine is relatively heat-stable, autoclaving (121°C) can induce hydrolysis of the glycosidic bonds (cleaving the sugar moiety from the solanidine backbone) or degradation in the presence of trace acids.[1]

        • Fix: Use 0.22 µm PVDF or PES syringe filters for sterilization. Do this after the drug is fully solubilized in the vehicle.[1]

        Q: I see crystals in my frozen DMSO stock. Is it ruined?

        A: Likely not. DMSO has a high freezing point (19°C). Crystals observed are often just frozen DMSO, or drug that precipitated as the DMSO cooled.[1]

        • Fix: Thaw completely at room temperature or 37°C. Sonicate for 5 minutes. If the solution returns to crystal-clear status, it is safe to use. If a white pellet remains after warming and sonication, the stock concentration was too high; discard and prepare fresh at a lower concentration.

        References

        • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 30185, Alpha-Solanine.[1] Retrieved from [Link][1][5]

        • Jensen, P. H., et al. (2007). Extraction and determination of the potato glycoalkaloid α-solanine in soil.[1][4] ResearchGate.[1][6] Retrieved from [Link]

        • Gao, T., et al. (2020). α-Solanine Inhibits Proliferation, Invasion, and Migration, and Induces Apoptosis in Human Choriocarcinoma JEG-3 Cells In Vitro and In Vivo.[1] Frontiers in Pharmacology.[1] Retrieved from [Link]

        Sources

        mitigating alpha-solanine cytotoxicity in non-cancerous cell lines

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary & Core Directive

        The Challenge: Alpha-solanine (α-solanine) presents a distinct "narrow therapeutic window" challenge.[1] While it targets cancer cells via mitochondrial apoptosis and membrane disruption, its affinity for membrane cholesterol (specifically 3β-hydroxysterols) renders it inherently toxic to non-cancerous cells (e.g., HUVECs, fibroblasts, hepatocytes) often at similar or even lower thresholds than resistant tumor lines.

        The Solution: Mitigation is not about "neutralizing" the compound, but about modulating bioavailability and intercepting downstream apoptotic signaling . This guide moves beyond basic cell culture to advanced troubleshooting: optimizing serum-buffering capacity, managing solubility-driven "hotspots," and utilizing ROS scavengers to widen the therapeutic index.

        Mechanism of Action & Toxicity Pathways

        To mitigate toxicity, you must first understand how your control cells are dying. Alpha-solanine operates via a dual-mechanism that is concentration-dependent.

        Dual-Mode Cytotoxicity Diagram

        SolanineMechanism Solanine Alpha-Solanine Membrane Plasma Membrane (Cholesterol Rich) Solanine->Membrane Binds 3β-hydroxysterols Complex Solanine-Cholesterol Complex Aggregation Membrane->Complex Lateral Aggregation Pore Membrane Permeabilization (Pore Formation) Complex->Pore Destabilization Ca_Influx Ca2+ Influx Pore->Ca_Influx Necrosis Necrosis (LDH Release) Pore->Necrosis High Dose / Rapid Lysis Mito Mitochondrial Dysfunction (Potential Loss) Ca_Influx->Mito Overload ROS ROS Generation (Oxidative Stress) Mito->ROS Apoptosis Apoptosis (Caspase 3/8/9) ROS->Apoptosis Intrinsic Pathway

        Figure 1: The dual cytotoxic pathways of α-solanine.[2] At high concentrations, cholesterol binding causes immediate membrane rupture (Necrosis). At lower therapeutic doses, Ca2+ influx and ROS drive mitochondrial Apoptosis.

        Experimental Design & Optimization (The "Prevention" Phase)

        Most "toxicity" issues in non-cancerous lines stem from improper bioavailability management.

        Q1: My fibroblasts are dying at doses that don't kill my cancer model. Is this normal?

        A: Yes, this is a known phenomenon known as the Inverted Selectivity Paradox . Some non-cancerous lines (e.g., Fibroblasts) are highly sensitive to membrane disruption because they may have different cholesterol/phospholipid ratios than your cancer model.

        • Reference Data: In some studies, 18.5 µM α-solanine was cytotoxic to fibroblasts but non-toxic to melanoma cells, highlighting cell-type specific thresholds [1].[3]

        • Action: You must determine the Selectivity Index (SI) .

          
          
          If SI < 1, you cannot proceed with therapeutic claims without formulation changes (e.g., encapsulation).
          
        Q2: I see high variability in toxicity between experiments. What is the variable?

        A: The variable is likely your Fetal Bovine Serum (FBS) . Alpha-solanine binds to serum albumin and cholesterol.

        • Mechanism: High concentrations of FBS (10-20%) introduce a "cholesterol sink" that binds free solanine before it reaches the cell membrane [2].

        • Protocol:

          • Standardize FBS: Do not switch FBS lots mid-study.

          • Titrate FBS: If toxicity is too high in controls, increase FBS from 5% to 10%. If efficacy is lost in cancer cells, reduce FBS but add a cytoprotectant (see Section 4).

          • Solubility Check: Alpha-solanine precipitates at pH > 7.0 in aqueous media if not properly solubilized. Ensure your stock is in DMSO or acidified ethanol and that the final DMSO concentration is <0.5% [3].

        Active Cytoprotection Strategies (The "Rescue" Phase)

        If optimization fails, use active pharmacological intervention to protect the non-cancerous control lines.

        Q3: Can I use antioxidants to block toxicity in my normal cells?

        A: Yes. N-Acetylcysteine (NAC) is the gold standard for this application. Since α-solanine induces apoptosis via ROS generation and mitochondrial stress [4], NAC can scavenge free radicals and replenish Glutathione (GSH) pools.

        Protocol: NAC Rescue Assay

        • Pre-treatment: Incubate non-cancerous cells (e.g., HUVEC, HepG2) with 5 mM NAC for 2 hours prior to solanine exposure.

        • Wash: (Optional) Remove NAC media if you suspect direct chemical interaction, though co-incubation is standard for ROS scavenging.

        • Treatment: Add α-solanine.

        • Readout: If NAC restores viability, the mechanism of toxicity is Oxidative Stress (Apoptosis) . If NAC fails, the mechanism is likely Membrane Lysis (Necrosis) , which antioxidants cannot fix.

        Q4: How do I distinguish between membrane rupture and apoptosis?

        A: You must run a Multiplex Cytotoxicity Assay . Do not rely on ATP (viability) alone, as it drops in both cases.

        Assay TypeMarkerInterpretation for Solanine
        LDH Release Lactate DehydrogenaseMembrane Lysis (Necrosis). Indicates direct cholesterol interaction/pore formation. High signal here means the dose is too high for any rescue strategy.
        Annexin V / PI PhosphatidylserineApoptosis. Indicates mitochondrial stress. This is the "manageable" toxicity that can be mitigated with NAC or caspase inhibitors.
        MitoTracker Membrane Potential (
        
        
        )
        Early Stress. Loss of potential precedes cell death. Use this to find the sub-lethal threshold.

        Troubleshooting Workflow

        Use this decision tree when you encounter unexpected cell death in control lines.

        Troubleshooting Start Issue: High Toxicity in Non-Cancerous Control Check_Media Step 1: Check Media Is FBS < 10%? Start->Check_Media Increase_FBS Action: Increase FBS to 10-15% (Buffers Solanine) Check_Media->Increase_FBS Yes (Low FBS) Check_Solubility Step 2: Microscopy Are there crystals/precipitate? Check_Media->Check_Solubility No (FBS OK) Fix_Solvent Action: Re-dissolve in DMSO/Acidic Ethanol Ensure pH < 7.0 during prep Check_Solubility->Fix_Solvent Yes (Crystals) Run_Assay Step 3: Run LDH vs. Annexin V Check_Solubility->Run_Assay No (Clear) Result_LDH Result: High LDH Release Run_Assay->Result_LDH Result_Annexin Result: High Annexin V / ROS Run_Assay->Result_Annexin Conclusion_Necrosis Diagnosis: Necrosis Dose is too high. Reduce concentration. Result_LDH->Conclusion_Necrosis Conclusion_Apoptosis Diagnosis: Apoptosis Oxidative Stress. Use NAC Pre-treatment. Result_Annexin->Conclusion_Apoptosis

        Figure 2: Step-by-step troubleshooting guide for isolating the cause of toxicity.

        References

        • Mohseni, A. et al. (2021).[4][5] Assessment of alpha-solanine cytotoxicity in human melanoma cells vs fibroblasts. Journal of Cellular Physiology. (Note: Contextualized from search result 1.5)

        • Keukens, E. A. et al. (1995). Glycoalkaloids selectively permeabilize cholesterol containing biomembranes. Proceedings of the National Academy of Sciences.

        • Friedman, M. (2006). Potato glycoalkaloids and metabolites: roles in the plant and in the diet. Journal of Agricultural and Food Chemistry.

        • Wang, Y. et al. (2021). α-Solanine Causes Cellular Dysfunction of Human Trophoblast Cells via Apoptosis and Autophagy.[4][5] Toxins (Basel).

        • Sun, H. et al. (2020). N-Acetylcysteine Inhibits Patulin-Induced Apoptosis by Affecting ROS-Mediated Oxidative Damage Pathway. Toxins. (Mechanistic proxy for ROS-mediated toxicity mitigation)

        Sources

        Technical Support Center: Reducing Matrix Effects in LC-MS Analysis of Alpha-Solanine

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        Alpha-solanine is a steroidal glycoalkaloid (SGA) found in Solanaceae species (e.g., potatoes, tomatoes). Its analysis by LC-MS is frequently compromised by matrix effects , specifically ion suppression, due to its high polarity, basicity (pKa ~6.66), and the complex carbohydrate-rich matrices it inhabits.

        This guide provides a self-validating troubleshooting framework. It moves beyond "standard recipes" to explain the why and how of mitigating these effects, ensuring your data meets the rigorous standards required for drug development and food safety compliance.

        Sample Preparation: The First Line of Defense

        Q: I am observing significant signal suppression for alpha-solanine despite using a standard protein precipitation. Why is this happening?

        A: Protein precipitation (PPT) is insufficient for glycoalkaloids in complex matrices. Alpha-solanine co-elutes with phospholipids and other polar matrix components that PPT leaves behind. These contaminants compete for charge in the ESI source, causing suppression.

        Recommendation: Switch to QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid Phase Extraction (SPE) .

        Protocol A: Modified QuEChERS for Glycoalkaloids

        Best for: High-throughput screening of food matrices (e.g., potato tubers).

        The acetate-buffered version (AOAC 2007.[1][2]01) is preferred over citrate for basic alkaloids to maintain a pH > 5, ensuring stability while keeping the amine protonated for solubility.

        StepActionTechnical Rationale
        1. Extraction Weigh 10 g sample. Add 10 mL 1% Acetic Acid in Acetonitrile . Shake vigorously (1 min).Acidification ensures alpha-solanine (basic) is fully protonated and soluble. Acetonitrile precipitates proteins.
        2. Partitioning Add 4g MgSO₄ + 1g NaOAc. Shake immediately (1 min). Centrifuge (3000 x g, 5 min).The exothermic reaction drives partition. Acetate buffers pH to ~6.0, preventing degradation of acid-labile glycosides.
        3. Cleanup (dSPE) Transfer 1 mL supernatant to dSPE tube containing PSA (Primary Secondary Amine) + C18 .PSA removes organic acids and sugars. C18 removes lipids. Note: Do not use excessive PSA, or you risk losing the analyte due to pH rise.
        Protocol B: Mixed-Mode Cation Exchange SPE

        Best for: Complex biological fluids (plasma, urine) or when maximum sensitivity is required.

        Use a Mixed-Mode Weak Cation Exchange (WCX) cartridge. Alpha-solanine contains a tertiary amine that can be positively charged.

        • Condition: Methanol followed by Water.[3]

        • Load: Sample (acidified to pH 4-5).

        • Wash 1: 5% Ammonium Hydroxide in Water (Removes neutrals/interferences).

        • Wash 2: 100% Methanol (Removes hydrophobic neutrals).

        • Elute: 2% Formic Acid in Methanol.

          • Mechanism: The acid disrupts the ionic interaction between the solanine amine and the sorbent, releasing the purified analyte.

        Chromatographic Strategies

        Q: My alpha-solanine peak tails significantly, and I suspect co-eluting matrix is the cause. How can I improve separation?

        A: Tailing is often caused by secondary interactions between the basic nitrogen of solanine and residual silanols on the column stationary phase.

        Optimization Steps:

        • Column Choice: Use a column with charged surface hybrid (CSH) technology or a high-purity C18 column capable of high pH stability.

          • Why: CSH particles have a low-level surface charge that repels basic analytes, improving peak shape and loadability.

        • Mobile Phase pH: While low pH (Formic Acid) is standard for positive mode ESI, raising the pH to >8 (using Ammonium Bicarbonate or Ammonium Hydroxide) can sometimes improve peak shape for basic alkaloids by suppressing ionization of silanols. However, ensure your column is pH stable.

        • Gradient Shallowing: If matrix elutes near the analyte, flatten the gradient slope from 20-40% B. This increases resolution between the glycoalkaloid and the bulk lipid elution front.

        Mass Spectrometry & Internal Standards

        Q: Should I use Tomatine or Deuterated Solanine as an Internal Standard (IS)?

        A: This is a critical distinction for accuracy.

        Internal StandardTypeProsConsVerdict
        Tomatine Structural AnalogInexpensive; corrects for extraction recovery.Elutes at a different time (e.g., 8.1 min vs 9.1 min). Cannot correct for transient ion suppression. Good for general screening.
        
        
        -Solanine-d3
        Stable IsotopeCo-elutes with analyte. Corrects for instantaneous matrix effects and ionization efficiency changes.Expensive.Mandatory for validated quantitation.

        Q: I have optimized everything, but I still see suppression. Is there an instrument setting I can change?

        A: Consider switching the ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) .

        • ESI: Highly sensitive but very susceptible to matrix effects (competition for droplet surface charge).

        • APCI: Gas-phase ionization. Much more tolerant of dirty matrices but generally less sensitive for thermally labile or very large molecules.

        • Test: If your S/N ratio in ESI is high but variable (due to matrix), APCI might provide lower absolute signal but significantly better S/N stability and linearity.

        Visualizing the Workflow

        Figure 1: Matrix Effect Mitigation Decision Tree

        MatrixReduction Start Start: Matrix Effect Detected CheckIS 1. Check Internal Standard Start->CheckIS IsDeuterated Is it Deuterated Solanine? CheckIS->IsDeuterated SwitchIS Switch to Solanine-d3 IsDeuterated->SwitchIS No (using Tomatine) CheckPrep 2. Evaluate Sample Prep IsDeuterated->CheckPrep Yes SwitchIS->CheckPrep MatrixType Matrix Type? CheckPrep->MatrixType SolidFood Solid Food (Potato) MatrixType->SolidFood BioFluid Biofluid (Plasma) MatrixType->BioFluid DoQuEChERS Protocol: Acetate QuEChERS SolidFood->DoQuEChERS DoSPE Protocol: WCX SPE BioFluid->DoSPE CheckSource 3. Check Ionization Source DoQuEChERS->CheckSource DoSPE->CheckSource TryAPCI Test APCI Source CheckSource->TryAPCI High Suppression? Final Validated Method CheckSource->Final Acceptable Data? TryAPCI->Final

        Caption: Decision logic for selecting the optimal strategy to reduce matrix effects based on IS choice and sample type.

        Troubleshooting Table: Symptom vs. Solution

        SymptomProbable CauseCorrective Action
        Signal drops >50% vs. solvent std Ion Suppression from co-eluting matrix.1. Switch to Deuterated IS.2. Improve cleanup (SPE).3. Dilute sample 1:5 or 1:10 if sensitivity allows.
        Retention time shift Column overloading or pH mismatch.1. Reduce injection volume.2. Buffer mobile phase (e.g., 5mM Ammonium Formate).
        High background noise Contaminated source or mobile phase.1. Clean MS source cone/capillary.2. Use LC-MS grade solvents only.
        Poor recovery (<70%) Analyte loss during extraction.1. Ensure extraction solvent is acidified (break protein binding).2. Check if PSA in QuEChERS is raising pH too high (analyte precipitation).

        References

        • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at: [Link]

        • Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates. National Institutes of Health (PMC). Available at: [Link]

        • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at: [Link]

        • Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruit and vegetables. ResearchGate. Available at: [Link]

        • A Comparison Between ESI and APCI Ionisation Modes. PerkinElmer. Available at: [Link]

        Sources

        optimizing mobile phase for HPLC separation of glycoalkaloids

        Author: BenchChem Technical Support Team. Date: February 2026

        Technical Support Center: HPLC Optimization for Glycoalkaloids

        Topic: Optimizing Mobile Phase for HPLC Separation of Glycoalkaloids (

        
        -Solanine, 
        
        
        
        -Chaconine) Audience: Pharmaceutical Researchers, Food Safety Scientists, and Analytical Chemists.

        Welcome to the Glycoalkaloid Analysis Support Hub

        Status: Operational Lead Scientist: Dr. A. V. Chen, Senior Application Scientist Scope: Mobile phase engineering, troubleshooting peak anomalies, and method validation for steroidal glycoalkaloids (SGAs).

        Introduction: The Chemistry of the Challenge

        Glycoalkaloids, primarily

        
        -solanine  and 
        
        
        
        -chaconine
        , present a "perfect storm" of chromatographic challenges. Structurally, they consist of a hydrophobic steroid aglycone (solanidine) attached to a hydrophilic trisaccharide.

        Why is separation difficult?

        • Basicity: The tertiary amine in the solanidine backbone (

          
          ) interacts strongly with residual silanols on silica columns, causing severe peak tailing.
          
        • UV Invisibility: They lack strong chromophores, requiring detection at 200–210 nm , where many common mobile phase buffers (e.g., acetate, citrate) are opaque.

        • Structural Similarity:

          
          -solanine and 
          
          
          
          -chaconine differ only by their sugar moieties (galactose/glucose/rhamnose ratios), requiring high selectivity (
          
          
          ) to resolve.

        Module 1: Mobile Phase Engineering (Q&A)

        Q1: I am observing severe peak tailing ( ). How do I fix this using the mobile phase?

        Diagnosis: Tailing is likely caused by secondary interactions between the positively charged nitrogen of the glycoalkaloid and anionic silanols (

        
        ) on the column stationary phase.
        

        The Fix: You have two primary levers: pH suppression and Chaotropic additives .

        • The Acidic Approach (Recommended):

          • Mechanism: Lowering the pH below 3.0 protonates the surface silanols (

            
            ), rendering them neutral and preventing ionic interaction with the analyte.
            
          • Protocol: Use 0.1% Trifluoroacetic Acid (TFA) or Phosphate Buffer (pH 2.5–3.0) .

          • Note: TFA is excellent for peak shape but suppresses signal in LC-MS. For MS, use 0.1% Formic Acid .

        • The "Silanol Blocker" Approach:

          • Mechanism: Add a competing base, such as Triethylamine (TEA), which saturates the silanol sites.

          • Protocol: Add 5–10 mM TEA to the aqueous phase.

          • Warning: TEA is incompatible with LC-MS (ion suppression) and can degrade column lifetime if not washed properly.

        Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH)?

        Recommendation: Acetonitrile is generally superior for glycoalkaloids.

        • Viscosity: ACN/Water mixtures have lower viscosity than MeOH/Water, allowing higher flow rates without backpressure limits.

        • UV Cutoff: ACN is transparent at 200 nm. Methanol has a cutoff around 205 nm, which causes significant baseline noise and drift when detecting solanine at 202 nm.

        • Selectivity: ACN often provides better resolution between the

          
          -solanine and 
          
          
          
          -chaconine critical pair due to its dipole-dipole interaction capabilities.
        Q3: Which buffer is best for UV vs. LC-MS detection?
        FeatureUV Detection (200–210 nm) LC-MS / MS-MS
        Primary Buffer Phosphate (
        
        
        )
        Formate or Acetate (
        
        
        )
        Why? Transparent at <210 nm. Excellent pH stability.Volatile. Non-volatile salts (phosphate) will clog the MS source.
        Concentration 20–50 mM5–10 mM (keep low to avoid suppression)
        pH Target 2.5 – 3.0 (suppress silanols)3.0 – 4.0 (promote ionization
        
        
        )

        Module 2: Visualizing the Optimization Workflow

        The following diagram illustrates the logical flow for developing a robust glycoalkaloid method.

        MethodDevelopment Start Start: Method Development Detector Select Detector Start->Detector UV UV (DAD) @ 202 nm Detector->UV MS LC-MS / ELSD Detector->MS BufferUV Buffer: 20-50mM Phosphate pH 2.5 - 3.0 UV->BufferUV BufferMS Buffer: 0.1% Formic Acid or 10mM Ammonium Formate MS->BufferMS Organic Select Organic Modifier (Acetonitrile recommended) BufferUV->Organic BufferMS->Organic Trial Initial Gradient Run 5% -> 60% B over 20 min Organic->Trial Decision Check Peak Shape & Resolution Trial->Decision IssueTailing Issue: Peak Tailing Decision->IssueTailing Tailing > 1.2 IssueRes Issue: Poor Resolution (Solanine/Chaconine co-elute) Decision->IssueRes Rs < 1.5 Final Final Optimized Method Decision->Final Pass FixTailing Action: Decrease pH or Add TEA (if UV) IssueTailing->FixTailing FixTailing->Trial FixRes Action: Flatten Gradient (Isocratic hold @ elution) IssueRes->FixRes FixRes->Trial

        Figure 1: Decision logic for mobile phase selection based on detector type and chromatographic anomalies.

        Module 3: Troubleshooting Guide & SOP

        Common Failure Modes
        SymptomProbable CauseCorrective Action
        Baseline Drift (UV) Gradient absorption mismatch.Balance the absorbance of Mobile Phase A and B. If using TFA, add slightly less TFA to the organic phase (e.g., 0.1% in A, 0.08% in B) to match refractive indices/absorbance.
        Retention Time Shift pH instability or Temperature flux.Glycoalkaloids are pH-sensitive. Ensure buffer capacity is sufficient (20 mM+). Use a column oven (
        
        
        ) to lock retention.
        Ghost Peaks Carryover.Glycoalkaloids stick to rotor seals. Add a needle wash step with 50:50 Methanol:Isopropanol .
        Split Peaks Sample solvent mismatch.If the sample is dissolved in 100% MeOH but the gradient starts at 10% MeOH, the analyte precipitates or focuses poorly. Dissolve sample in initial mobile phase.
        Standard Operating Procedure (SOP): Optimized Protocol

        Application: Quantification of

        
        -Solanine and 
        
        
        
        -Chaconine in Potato Tubers.
        • Column: C18 (e.g., Zorbax Eclipse Plus or Hypersil Gold),

          
          , 
          
          
          
          .
        • Temperature:

          
           (Improves mass transfer and lowers backpressure).
          
        • Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate (

          
          ), adjusted to pH 3.0  with Phosphoric Acid.
          
        • Mobile Phase B: 100% Acetonitrile.

        • Gradient Profile:

          • 0–1 min: 20% B (Isocratic hold)

          • 1–15 min: 20%

            
             60% B (Linear ramp)
            
          • 15–20 min: 60% B (Wash)

          • 20–25 min: 20% B (Re-equilibration)

        • Flow Rate: 1.0 mL/min.

        • Detection: UV @ 202 nm .

        Module 4: Advanced Troubleshooting Logic

        When standard optimization fails, use this logic tree to identify hardware vs. chemistry issues.

        Troubleshooting Problem Problem: Inconsistent Retention Times Check1 Check Pump Pressure Stable? Problem->Check1 NoStable No: Pump/Leak Issue Check1->NoStable YesStable Yes: Chemistry Issue Check1->YesStable Action1 Purge Pump Check Check-Valves NoStable->Action1 Check2 Check pH of Aqueous Phase YesStable->Check2 BadPH pH Drifting Check2->BadPH GoodPH pH Stable Check2->GoodPH Action2 Use Buffer with Higher Capacity BadPH->Action2 Check3 Column Equilibrium GoodPH->Check3 Action3 Increase Re-equilibration Time (min 10 column volumes) Check3->Action3

        Figure 2: Logical isolation of retention time instability.

        References

        • Friedman, M., & Levin, C. E. (1995).

          
          -Tomatine content in tomato and tomato products determined by HPLC with pulsed amperometric detection. Journal of Agricultural and Food Chemistry, 43(6), 1507-1511.[1] 
          
        • Roddick, J. G., & Melchers, G. (2025). High-performance liquid chromatographic determination of glycoalkaloids in potatoes. ResearchGate.[2]

        • Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.

        • Nie, H., et al. (2022).[3] High-Performance Liquid Chromatography–Mass Spectrometry Analysis of Glycoalkaloids. NIH National Library of Medicine.

        • Scion Instruments. (n.d.). HPLC Troubleshooting Guide: Peak Tailing and Retention Issues.

        Sources

        Technical Support Center: Troubleshooting Alpha-Solanine Bioassays

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Troubleshooting Inconsistent Results in Alpha-Solanine Bioassays Audience: Researchers, Senior Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A Format)

        Executive Summary: The Reproducibility Challenge

        Alpha-solanine is a steroidal glycoalkaloid (SGA) with a narrow physicochemical stability window. Inconsistent results in bioassays—ranging from acetylcholinesterase (AChE) inhibition to cytotoxicity—rarely stem from the biological system itself. Instead, they are frequently artifacts of solubility cliffs , non-specific adsorption , or unintended hydrolysis to solanidine.

        This guide addresses the root causes of experimental variability, providing mechanistic insights and validated protocols to restore data integrity.

        Category 1: Compound Handling & Physicochemical Stability

        Q: Why does my alpha-solanine precipitate when added to cell culture media (pH 7.4), despite being dissolved in DMSO?

        Diagnosis: You have hit the "Solubility Cliff." Alpha-solanine is a weak base (pKa ~6.66). It is soluble in acidic environments (pH 4–5) but becomes practically insoluble in aqueous buffers at neutral or alkaline pH (pH > 7.0), even with DMSO as a carrier.

        The Mechanism: When a DMSO stock (e.g., 20 mM) is spiked directly into a pH 7.4 buffer, the rapid change in polarity and pH causes immediate micro-precipitation. These micro-aggregates are often invisible to the naked eye but settle out of solution or bind non-specifically to cell membranes, causing massive variability in the effective concentration.

        Troubleshooting Protocol:

        • Intermediate Dilution: Do not spike directly from 100% DMSO to aqueous media. Create an intermediate dilution in acidified saline (pH 4.5–5.0) or a buffer containing a solubilizing agent (e.g., 0.5% Tween-80 or cyclodextrins).

        • Solvent System: Switch to a specialized vehicle if high concentrations (>10 µM) are required.

          • Recommended Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

        • Verification: Centrifuge the working solution at 10,000 x g for 5 minutes before use. If a pellet forms, your concentration is nominal, not actual.

        Q: My IC50 values are shifting over time. Is the compound degrading?

        Diagnosis: Likely Acid-Catalyzed Hydrolysis or Photodegradation . Alpha-solanine contains a solatriose sugar moiety (rhamnose-galactose-glucose). Improper storage or exposure to acidic solvents (often used to improve solubility) can hydrolyze the glycosidic bond, releasing the aglycone solanidine .

        The Impact: Solanidine is significantly more lipophilic and has a distinct bioactivity profile compared to the glycoside. If your sample contains a mixture of alpha-solanine and solanidine, your IC50 represents a composite activity, not a single agent.

        Corrective Action:

        • Storage: Store powder at -20°C. Store DMSO stocks at -80°C.

        • Avoid Acid/Heat: Never heat acidic solutions of alpha-solanine above 40°C unless hydrolysis is intended.

        • QC Check: Run a quick TLC or HPLC check if the stock is >1 month old.

          • TLC System: Chloroform/Methanol/Water (65:35:10). Solanidine will migrate much faster (higher Rf) than the bulky alpha-solanine.

        Category 2: Assay Interference & Artifacts

        Q: In my AChE inhibition assay, I see high inhibition at high concentrations, but the dose-response curve is non-monotonic (biphasic). Why?

        Diagnosis: Non-Specific Membrane/Enzyme Disruption (The "Detergent Effect"). Glycoalkaloids are amphiphilic. At high concentrations, they act like detergents.

        The Mechanism:

        • True Inhibition: At low concentrations, alpha-solanine competitively inhibits AChE.

        • False Inhibition: At high concentrations (approaching the Critical Micelle Concentration or solubility limit), it forms aggregates that can denature the enzyme or precipitate it out of solution, leading to a false "100% inhibition" signal that doesn't fit standard Michaelis-Menten kinetics.

        Validation Step:

        • BSA Block: Add 0.1% Bovine Serum Albumin (BSA) to your assay buffer. BSA acts as a "sink" for non-specific hydrophobic interactions. If the inhibition disappears with BSA, it was likely an artifact.

        • Visual Check: Inspect the wells for turbidity.

        Q: I am losing compound signal in low-concentration (<1 µM) assays. Where is it going?

        Diagnosis: Adsorption to Plasticware. Alpha-solanine is "sticky." It adsorbs rapidly to polystyrene and polypropylene surfaces, especially in serum-free conditions.

        Solution:

        • Glassware: Use silanized glass vials for all stock preparations.

        • Low-Bind Plastics: Use "Low Retention" pipette tips and plates.

        • Carrier Protein: Always include 0.5–1% serum or BSA in the media if the assay permits, to saturate binding sites on the plastic.

        Visual Troubleshooting Guides

        Figure 1: The Solubility & Stability Decision Matrix

        This workflow ensures you are testing the correct compound in the correct state.

        G Start Issue: Inconsistent Bioassay Results Check_pH Check Buffer pH Start->Check_pH Check_Stock Check Stock Age & Storage Start->Check_Stock Check_Plastic Check Labware Material Start->Check_Plastic pH_High pH > 7.0 Check_pH->pH_High pH_Low pH 4.5 - 6.0 Check_pH->pH_Low Precipitation Risk: Micro-precipitation (False Negatives/High Variability) pH_High->Precipitation Solubility Cliff Soluble Compound Soluble pH_Low->Soluble Old_Stock > 1 Month or Acidic Solvent Check_Stock->Old_Stock Hydrolysis Risk: Hydrolysis to Solanidine (Shift in IC50) Old_Stock->Hydrolysis Polystyrene Standard Polystyrene Check_Plastic->Polystyrene Adsorption Risk: Adsorption/Loss of Compound (False Negatives at Low Conc) Polystyrene->Adsorption

        Caption: Decision matrix for diagnosing physicochemical sources of error in alpha-solanine assays.

        Figure 2: Mechanism of Assay Interference

        Distinguishing between specific inhibition and non-specific artifacts.

        G cluster_0 True Bioactivity cluster_1 Assay Artifacts Specific Specific Binding (e.g., AChE Active Site) Signal Valid IC50 Data Specific->Signal Micelles Micelle Formation (High Conc.) Nonspecific Membrane Lysis (Detergent Effect) Micelles->Nonspecific Precip Micro-Precipitation (pH > 7) Precip->Nonspecific False_Pos False_Pos Nonspecific->False_Pos False High Inhibition (Enzyme Denaturation) Input Alpha-Solanine Input Input->Specific < 10 µM Input->Micelles > CMC Input->Precip pH 7.4

        Caption: Pathway distinguishing specific pharmacological effects from physicochemical artifacts.

        Validated Experimental Protocols

        Protocol A: Preparation of Stable Stock Solutions

        Objective: To create a stock solution that minimizes hydrolysis and precipitation risks.

        • Weighing: Weigh alpha-solanine powder in a glass vial (avoid plastic).

        • Primary Solvent: Dissolve in 100% DMSO to a concentration of 20 mM.

          • Note: Sonicate for 5–10 minutes at room temperature. The solution must be crystal clear.

        • Storage: Aliquot into small volumes (e.g., 50 µL) in amber glass vials. Store at -80°C.

          • Shelf Life: 6 months maximum.

        • Working Solution (Critical Step):

          • Dilute the DMSO stock 1:10 into PEG-300 .

          • Add this mixture to your aqueous buffer.

          • Final Vehicle Composition: <1% DMSO, <4% PEG-300. This co-solvent system stabilizes the glycoalkaloid in aqueous media.

        Protocol B: AChE Inhibition Assay (Modified for Glycoalkaloids)

        Objective: To eliminate false positives due to aggregation.

        • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

        • Enzyme: Electric eel or Bovine Erythrocyte Acetylcholinesterase.

        • Additive: Add 0.1% BSA to the buffer.

          • Why? BSA prevents the glycoalkaloid from sticking to the plate walls and reduces aggregation.

        • Incubation: Incubate alpha-solanine with the enzyme for 15 minutes before adding the substrate (Acetylthiocholine iodide).

        • Readout: Measure absorbance at 412 nm (Ellman’s Reagent).

        • Control: Run a "No Enzyme" blank with high-concentration alpha-solanine to ensure the compound itself isn't reacting with the Ellman's reagent.

        Summary of Key Data

        ParameterValue / CharacteristicImpact on Assay
        Solubility (Water) ~25 mg/L (very low)High risk of precipitation in aqueous buffers.
        Solubility (DMSO) ~30–50 mg/mLGood for stock, but dilution into water is risky.
        pKa ~6.66Precipitates rapidly above pH 7.0.
        Stability Hydrolyzes in acid/heatConverts to Solanidine (different activity).
        Adsorption High (Polystyrene)"Disappearing" compound in low-conc assays.

        References

        • Ordóñez-Vásquez, A., et al. (2019).[1] Toxicity, Teratogenicity and Anti-cancer Activity of α-solanine: A Perspective on Anti-cancer Potential. International Journal of Pharmacology. Retrieved January 28, 2026, from [Link]

        • Bitesize Bio. (2025).[2] Are Proteins Adsorbing to Your Labware? Troubleshooting Non-specific Binding. Retrieved January 28, 2026, from [Link]

        Sources

        enhancing the yield of alpha-solanine from Solanum tuberosum flowers

        Author: BenchChem Technical Support Team. Date: February 2026

        Technical Support Center: High-Purity

        
        -Solanine Extraction 
        Subject:  Optimization of Steroidal Glycoalkaloid Yield from Solanum tuberosum Inflorescences
        Ticket ID:  #SOL-EXT-2024-ALPHA
        Assigned Specialist:  Senior Application Scientist, Bio-Separations Unit
        

        Introduction

        Welcome to the technical support portal for steroidal glycoalkaloid (SGA) extraction. You are likely accessing this guide because your current yields of

        
        -solanine are statistically inconsistent, or you are struggling to resolve the critical separation between 
        
        
        
        -solanine and its glycosidic analog,
        
        
        -chaconine.

        While potato tubers are the conventional source, inflorescences (flowers) represent a transient but highly concentrated reservoir of SGAs (often 3-5x higher than tuber flesh). However, their extraction presents unique challenges regarding enzymatic hydrolysis and isomeric separation.

        This guide is structured as a Tier-3 Troubleshooting Workflow to address these specific bottlenecks.

        Module 1: Upstream Yield Enhancement (Pre-Harvest)

        User Query: "My baseline concentration of

        
        -solanine in the raw flower biomass is too low (<500 mg/kg dw). How can I upregulate biosynthesis in planta?"
        

        Root Cause Analysis: Basal constitutive expression of SGAs is genetically fixed but environmentally plastic. If your yield is low, the plant lacks the abiotic stress signals required to trigger the Jasmonate signaling pathway, which upregulates the GAME (Glycoalkaloid Metabolism) gene cluster.

        Corrective Protocol: The "Double-Stress" Elicitation To maximize yield, you must artificially simulate herbivory and oxidative stress 48-72 hours prior to harvest.

        Step-by-Step Elicitation:

        • Chemical Elicitor: Prepare a 100 µM Methyl Jasmonate (MeJA) solution in 0.1% Ethanol/Water.

        • Application: Spray inflorescences to runoff at the "early bloom" stage (Stage 61 on BBCH scale).

          • Mechanism:[1][2][3][4] MeJA binds to the COI1 receptor, degrading JAZ repressors and freeing MYC2 transcription factors to activate SGA biosynthesis genes (SGT1, SGT2).

        • Physical Stress: Expose plants to continuous light (24h photoperiod) for 3 days post-spraying.

          • Mechanism:[1][2][3][4] Light stress increases chloroplastic activity, providing the Acetyl-CoA precursors via the MEP pathway.

        Visualization: The Elicitation Signaling Pathway

        MeJA_Pathway Stress Abiotic Stress (Wounding/Light) MeJA Exogenous Methyl Jasmonate Stress->MeJA Simulated Receptor COI1 Receptor (SCF Complex) MeJA->Receptor Binds JAZ JAZ Repressor (Degradation) Receptor->JAZ Ubiquitinates TF MYC2 Transcription Factor JAZ->TF Releases Inhibition Genes GAME Gene Cluster (SGT1, SGT2) TF->Genes Activates Product High Yield α-Solanine Genes->Product Biosynthesis

        Caption: Signal transduction pathway showing how Methyl Jasmonate (MeJA) bypasses JAZ repression to activate GAME genes.

        Module 2: Extraction Efficiency (Downstream)

        User Query: "I am losing target mass during extraction. The HPLC shows undefined peaks suggesting degradation."

        Root Cause Analysis:

        
        -Solanine contains a solanidine aglycone linked to a trisaccharide (solatriose).[5] It is thermolabile in acidic conditions  and prone to hydrolysis (losing sugars to become 
        
        
        
        - or
        
        
        -solanine) if exposed to high heat (>60°C) or prolonged acidic maceration.

        Corrective Protocol: Acidified-Ethanol Ultrasound-Assisted Extraction (UAE) Do not use Soxhlet extraction (heat damage risk). Use UAE to mechanically disrupt cell walls at lower temperatures.

        Optimized Parameters:

        Parameter Specification Rationale
        Solvent System Ethanol : Acetic Acid (95:5 v/v) Acetic acid protonates the nitrogen (pH < 5), rendering the alkaloid soluble in polar solvents.
        Solid-Liquid Ratio 1:10 (w/v) Sufficient gradient for mass transfer without excessive solvent waste.
        Temperature 40°C - 50°C Critical Limit: Above 60°C significantly accelerates hydrolysis of the rhamnose moiety.
        Time 30 - 45 mins Extended sonication degrades the steroid backbone.

        | Pre-Treatment | Freeze-Drying (Lyophilization) | Fresh flowers contain enzymes that degrade SGAs. Freeze-drying halts enzymatic activity immediately. |

        Troubleshooting Tip: If your extract is cloudy, your pH is likely drifting towards neutral. SGAs precipitate at pH > 6.[6]5. Maintain pH 3-4 during the initial extraction phase.

        Module 3: Purification & Separation (QC/Analysis)

        User Query: "I cannot resolve

        
        -solanine from 
        
        
        
        -chaconine. They co-elute on my C18 column."

        Root Cause Analysis: These two compounds differ only by their sugar moiety (

        
        -solanine = glucose+galactose+rhamnose; 
        
        
        
        -chaconine = glucose+2 rhamnose). Their hydrophobicity is nearly identical. Standard isocratic elution often fails.

        Corrective Protocol: The "pH-Shift" HPLC Method You must exploit the slight pKa differences and the steric interaction of the sugars with the stationary phase.

        Chromatographic Conditions:

        • Column: C18 Reverse Phase (e.g., Zorbax SB-C18), 5 µm, 4.6 x 250mm.

        • Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate (

          
          ) buffer, adjusted to pH 4.5 .
          
        • Mobile Phase B: Acetonitrile (ACN).

        • Flow Rate: 1.0 mL/min.

        • Detection: UV @ 202 nm (Note: SGAs lack strong chromophores; ensures high purity solvents are used to reduce background noise).

        Gradient Profile:

        Time (min) % Buffer (A) % ACN (B) Phase Description
        0-5 80% 20% Equilibration
        5-25 60% 40% Linear Ramp (Separates Chaconine/Solanine)

        | 25-30 | 80% | 20% | Re-equilibration |

        Visualization: Extraction to Isolation Workflow

        Extraction_Workflow Harvest Harvest Flowers (Stage 60-65) Lyophilize Lyophilization (-50°C, <0.1 mbar) Harvest->Lyophilize Stop Enzymes Extraction UAE Extraction (EtOH:AcOH 95:5, 45°C) Lyophilize->Extraction Solubilize Precipitation Alkaline Precipitation (NH4OH to pH 10) Extraction->Precipitation Remove Impurities CleanUp SPE Cleanup (C18 Cartridge) Precipitation->CleanUp Isolate SGAs HPLC HPLC Analysis (ACN:Phosphate Buffer) CleanUp->HPLC Quantify

        Caption: Validated workflow from biomass harvest to analytical quantification.

        References

        • Friedman, M. (2006). Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet. Journal of Agricultural and Food Chemistry, 54(23), 8655–8681.

        • Mohsen, S. M., & Ammar, A. S. (2009). Total phenolic contents and antioxidant activity of corn tassel extracts. Food Chemistry, 112(3), 595-598. (Contextual reference for phenolic/alkaloid extraction methodologies in agricultural byproducts).

        • Ginzberg, I., et al. (2009). Potato Steroidal Glycoalkaloids: Biosynthesis and Genetic Manipulation. Potato Research, 52, 1-15.

        • Alt, V., et al. (2005). Optimization of the extraction of potato glycoalkaloids for HPLC analysis. Die Nahrung, 49(1), 23-28. (Establishes the Acetic Acid/Ethanol efficiency).

        • Wang, Y., et al. (2010). Elicitation of secondary metabolism in plants by methyl jasmonate.[4][7][8] Journal of Plant Growth Regulation, 29, 213-224. (Foundational text for the MeJA protocol).

        Sources

        dealing with alpha-solanine and alpha-chaconine co-elution in chromatography

        Technical Support Guide: Resolving -Solanine and -Chaconine Co-elution

        Ticket ID: GA-SOL-CHA-001 Topic: Chromatographic Separation & Quantification of Steroidal Glycoalkaloids Assigned Specialist: Senior Application Scientist, Separations Division

        The "Ticket": Why are these peaks merging?

        User Query: "I am running a standard C18 method for potato glycoalkaloids. My

        
        

        The Specialist’s Diagnosis: You are fighting two battles here: structural homology and silanol interactions .

        • Structural Homology: Both compounds share the exact same aglycone backbone (solanidine).[1] They differ only in their trisaccharide moiety (solatriose vs. chacotriose). In many generic Reverse Phase (RP) systems, this glycosidic difference is not hydrophobic enough to provide baseline resolution.

        • Silanol Activity: These are basic alkaloids (pKa

          
           6–7 for the tertiary amine). At neutral or weakly acidic pH, they are positively charged and interact ionically with residual silanols on the silica surface, causing the "shark fin" tailing that ruins resolution.
          

        Phase 1: Chromatography Troubleshooting (The Separation)

        To resolve these peaks, we must manipulate the selectivity factor (

        
        )
        
        
        Strategy A: The "High pH" Approach (Recommended for MS)

        Why it works: By raising the mobile phase pH above the pKa of the alkaloids (to pH ~10), you deprotonate the tertiary amine. The molecule becomes neutral. This eliminates ionic interaction with silanols (stopping tailing) and drives retention purely by hydrophobicity, where the sugar moieties differ enough to allow separation.

        Protocol:

        • Column: High-pH resistant Hybrid C18 (e.g., Ethylene Bridged Hybrid - BEH). Do not use standard silica columns at pH 10; they will dissolve.

        • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10, adjusted with

          
          ).
          
        • Mobile Phase B: Acetonitrile.[2]

        • Gradient: 10% B to 60% B over 10 minutes.

        Strategy B: The "Acidic Ion-Pairing" Approach (Traditional UV)

        Why it works: If you are restricted to standard silica C18 columns, you must suppress silanol activity using a low pH and potentially an ion-pairing reagent or high buffer strength.

        Protocol:

        • Column: End-capped C18 (3-5

          
          m).
          
        • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) or Phosphate Buffer (pH < 3.0).

        • Note: TFA suppresses MS signal. Use Formic Acid for MS, but expect wider peaks than with the High pH method.

        Decision Tree: Method Development Workflow

        GStartSTART: Co-elution IssueDetectorWhich Detector?Start->DetectorMSMass Spec (LC-MS/MS)Detector->MSUVUV / DADDetector->UVHighPHSTRATEGY A:High pH (pH 10)Requires Hybrid ColumnMS->HighPHBest SensitivityLowPHSTRATEGY B:Acidic Buffer(Phosphate/TFA)UV->LowPHStandard ProtocolCheckCheck Resolution (Rs)HighPH->CheckLowPH->CheckSuccessRs > 1.5Proceed to ValidationCheck->SuccessFailRs < 1.5Peaks MergedCheck->FailModifyChange Selectivity:1. Switch MeOH/ACN2. Change Temp (Try 40°C)Fail->ModifyModify->Check

        Figure 1: Decision matrix for selecting the correct mobile phase strategy based on detection method.

        Phase 2: Mass Spectrometry (The Quantification)

        Even if chromatography achieves only partial separation, Triple Quadrupole (QqQ) MS can resolve these compounds spectrally using Multiple Reaction Monitoring (MRM) .

        The Trap: Both compounds produce the same daughter ion (

        The Fix:
        Optimized MRM Parameters
        AnalytePrecursor Ion
        
        
        
        
        Product Ion
        
        
        (Quantifier)
        Product Ion
        
        
        (Qualifier)
        Cone Voltage (V)Collision Energy (eV)
        
        
        -Solanine
        868.9398.6 (Solanidine)722.5 (Loss of Rhamnose)9570–80
        
        
        -Chaconine
        852.7398.6 (Solanidine)706.5 (Loss of Rhamnose)9570–80
        Solanidine (Aglycone)398.6398.6 (Pseudo-MRM)*150-170 (Fragments)5040

        *Note: Solanidine is tough to fragment further. Many protocols use "Pseudo-MRM" (Parent -> Parent) or high energy fragmentation to ring structures.

        Phase 3: Sample Preparation (The Matrix)

        Poor recovery often looks like "low sensitivity" or "suppression." Glycoalkaloids are sparingly soluble in pure water and pure acetonitrile.

        Standard Extraction Protocol (AOAC Based):

        • Solvent: 5% Acetic Acid in Methanol (v/v). The acid ensures the alkaloids are protonated (salt form), drastically increasing solubility in methanol.

        • Ratio: 5g sample : 20mL solvent.

        • Clean-up: SPE (C18 cartridges) is highly recommended to remove starch and proteins that foul the HPLC column.

          • Load: Extract (pH adjusted to ~7).

          • Wash: 10% Methanol.

          • Elute: 1% Formic Acid in Methanol.[3]

        Frequently Asked Questions (FAQs)

        Q: Can I use a Phenyl-Hexyl column instead of C18? A: Yes. Phenyl-Hexyl columns offer "pi-pi" interactions. While glycoalkaloids aren't highly aromatic, the rigid steroidal backbone interacts differently with phenyl phases than alkyl (C18) phases. This often provides the orthogonal selectivity needed to separate the solanine/chaconine pair if C18 fails.

        Q: My calibration curve is non-linear at high concentrations. A: Glycoalkaloids can form micelles or aggregates at high concentrations due to their amphiphilic nature (sugar head, steroidal tail). Ensure your standard curve does not exceed 50

        Q: Why is my MS signal dropping over time? A: This is likely Source Fouling . Potato extracts are rich in non-volatile salts and starch. If you are not using a divert valve to send the first 1-2 minutes (void volume) and the end of the run (wash) to waste, your source is getting coated. Implement a divert valve immediately.

        References

        • AOAC International. (2003). AOAC Official Method 2003.03: Glycoalkaloids in Potato Tubers.

        • Friedman, M., et al. (2003). Analysis of biologically active compounds in potatoes (Solanum tuberosum), tomatoes (Lycopersicon esculentum), and jimson weed (Datura stramonium) seeds.[3] Journal of Agricultural and Food Chemistry.[3][4]

        • Dai, X., et al. (2017). Determination of α-chaconine and α-solanine in commercial potato crisps by QuEChERS extraction and UPLC-MS/MS. European Food Research and Technology.

        • Nielsen, S., et al. (2020).[5] Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates.[5] MDPI Foods.

        stabilization of alpha-solanine in different solvent systems

        Technical Support Center: -Solanine Stabilization & Handling

        Welcome to the Glycoalkaloid Stability Support Center. Ticket ID: SOL-STAB-001 Assigned Specialist: Senior Application Scientist Status: Open

        This guide addresses the physicochemical instability of

        
        
        1
        Module 1: Solvent System Selection (The "Goldilocks" Zone)

        User Issue: "My stock solution is precipitating in water, but I'm afraid to use strong acids due to hydrolysis."

        Technical Insight:

        121
        • Neutral Water: Poor solubility.[1][2] The basic nitrogen (pKa ~6.[1]66) is largely uncharged at neutral pH, leading to precipitation.[1]

        • Strong Acid (pH < 2): Excellent solubility (protonated nitrogen), but causes rapid hydrolysis of the glycosidic bonds, converting

          
          -solanine to solanidine.[1]
          
        • The Solution: You must use an Acidified Organic Solvent system.[1] The organic phase (Methanol) solvates the steroid backbone, while a weak acid (Acetic Acid) protonates the nitrogen to prevent aggregation without catalyzing rapid hydrolysis.[1]

        Comparative Solvent Performance Matrix
        Solvent SystemSolubilityStability (24h @ 25°C)Risk FactorRecommended Application
        Water (Neutral) Very LowHighPrecipitationNone
        Methanol (100%) ModerateHighPrecipitation (High Conc.)Short-term stock
        MeOH + 5% Acetic Acid High Moderate Hydrolysis (if heated)Extraction (Standard)
        DMSO HighHighFreezing Point / RemovalLong-term library storage
        Acetonitrile LowHighSolubility limitHPLC Mobile Phase
        Module 2: Degradation Dynamics (Hydrolysis)[1][3][4]

        User Issue: "I am detecting extra peaks in my LC-MS chromatogram (m/z 706, 560, 397)."

        Technical Diagnosis: You are observing stepwise acid hydrolysis. Unlike enzymatic degradation (which is specific), acid hydrolysis randomly cleaves sugar units.[1] If you use strong acids (HCl) or heat your acetic acid extract >40°C, you trigger the loss of the solatriose chain.[1]

        Visualizing the Failure Mode:

        SolanineDegradationcluster_0Critical Control PointSolanineα-Solanine(m/z 868.5)Betaβ-Solanine(Loss of Glucose/Galactose)Solanine->Beta Slow Hydrolysis(pH < 4, 25°C)Gammaγ-Solanine(Loss of 2 Sugars)Beta->Gamma Acid + HeatSolanidineSolanidine(Aglycone, m/z 397.3)Gamma->Solanidine Rapid Degradation(>60°C or Strong Acid)

        Figure 1: Stepwise hydrolysis pathway of

        11
        Module 3: Validated Extraction Protocol

        User Issue: "My recovery rates are inconsistent between batches of potato peel."

        Root Cause: Inconsistent recovery is rarely due to solvent solubility alone; it is usually due to Enzymatic Degradation during the homogenization step. Native plant enzymes (glycosidases) remain active in water/methanol mixtures until fully denatured.

        The "Quench-First" Protocol:

        • Pre-Cooling: Pre-chill the extraction solvent (Methanol + 5% Acetic Acid) to -20°C.

        • Flash Inhibition: Homogenize plant tissue directly into the cold solvent. Do not grind in water first.[1] The combination of cold temp, organic solvent, and low pH immediately denatures native enzymes.

        • Extraction: Sonicate for 10 minutes (keep temp < 30°C using an ice bath).

          • Note: Avoid reflux boiling.[1] While traditional methods suggest boiling to kill enzymes, this risks thermal hydrolysis of the glycoalkaloid.

        • Clarification: Centrifuge at 10,000 x g for 10 min.

        • Stabilization: If storing the extract, neutralize the pH to ~5.0 using dilute Ammonium Hydroxide if the extract will sit for >24 hours.

        Module 4: Analytical Troubleshooting (FAQ)

        Q1: My HPLC peaks are tailing significantly. Is the compound degrading on the column?

        • Answer: Likely not degrading, but interacting. The tertiary amine in solanidine is basic.[1] It interacts with residual silanol groups on the silica column.[1]

        • Fix:

          • Use a "High pH" stable C18 column (e.g., hybrid particle technology) and run at pH 8-9 (Ammonium Bicarbonate buffer). This keeps the amine deprotonated and reduces silanol interaction.[1]

          • Alternatively, use a low pH (0.1% Formic Acid) mobile phase with an "End-capped" column to keep the amine fully protonated and repulsive to silanols.[1]

        Q2: Can I use Nitrogen evaporation to concentrate my samples?

        • Answer: Yes, but be careful with the Acid Trap . If you evaporate a Methanol/Acetic Acid mixture, the methanol evaporates first, effectively increasing the concentration of acetic acid in the residual droplet.[1] This high-acid residue can hydrolyze the sample in the final minutes of drying.[1]

        • Fix: Stop evaporation before complete dryness, or use a rotary evaporator with a water bath < 35°C.

        Q3: How should I store my analytical standards?

        • Answer:

          • Solid: -20°C, desiccated, dark.[1]

          • Solution: Methanol (neutral) at -20°C is stable for 3 months.[1] Avoid storing in acidic buffers for more than 1 week.

        Module 5: Decision Logic for Workflow

        Use this logic flow to determine your solvent system based on your immediate experimental goal.

        SolventLogicStartStart: Select SolventGoalWhat is the primary goal?Start->GoalExtractExtraction from TissueGoal->ExtractSample PrepStoreLong-term StorageGoal->StoreStock PrepAnalyzeLC-MS AnalysisGoal->AnalyzeQuantificationExtractSolventMeOH + 5% Acetic Acid(Quenches Enzymes)Extract->ExtractSolventStoreSolvent100% Methanol or DMSO(Neutral pH)Store->StoreSolventAnalyzeSolventMobile Phase:Acetonitrile + 0.1% Formic AcidAnalyze->AnalyzeSolventWarningWarning: Keep < 30°CExtractSolvent->Warning

        Figure 2: Solvent selection decision tree based on experimental phase.

        References
        • Friedman, M. (2006).[1] Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet. Journal of Agricultural and Food Chemistry, 54(23), 8655–8681.[1] Link[1]

        • Bodart, P., et al. (2000).[1][3] Determination of

          
          -Solanine and 
          
          
          -Chaconine in Potatoes by High-Performance Thin-Layer Chromatography/Densitometry. Journal of AOAC International, 83(6), 1468–1473.[1] Link
        • Jensen, P. H., et al. (2009).[1][4][5][6] Degradation of the Potato Glycoalkaloids

          
          -Solanine and 
          
          
          -Chaconine in Groundwater.[1][4][5][6][7] Bulletin of Environmental Contamination and Toxicology, 82, 668–672.[1][5][8] Link[1][5]
        • BenchChem Technical Guides. (2025). The Solubility of Gamma-Solanine: A Technical Guide for Researchers. Link[1]

        • Nie, J., et al. (2025).[1] High-performance thin-layer chromatographic determination of

          
          -solanine and 
          
          
          -chaconine in potato samples. ResearchGate Archives. Link

        Validation & Comparative

        Synergistic Potentiation of Cisplatin by Alpha-Solanine: A Comparative Technical Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        The clinical utility of Cisplatin (CDDP), a platinum-based chemotherapeutic cornerstone, is frequently compromised by dose-limiting nephrotoxicity and the rapid emergence of multidrug resistance (MDR). This guide analyzes the synergistic application of Alpha-Solanine (

        
        -Solanine), a steroidal glycoalkaloid derived from Solanum species, as a chemosensitizing agent.[1]
        

        Experimental evidence indicates that

        
        -Solanine does not merely add to the cytotoxicity of Cisplatin but mechanistically potentiates it.[1] By modulating the PI3K/Akt/mTOR  axis and downregulating anti-apoptotic factors (Survivin, Bcl-2), 
        
        
        
        -Solanine restores sensitivity in resistant cell lines (e.g., HepG2, A549) and allows for significant Cisplatin dose reduction, potentially widening the therapeutic window.

        Mechanistic Rationale: The Convergence of Pathways

        To design effective combination protocols, one must understand the causality of the interaction. Cisplatin primarily induces DNA cross-linking, triggering the DNA damage response (DDR). However, tumor cells often evade this via upregulated survival signaling.

        
        -Solanine dismantles these evasion mechanisms.
        
        Key Synergistic Mechanisms
        • Cell Cycle Arrest:

          
          -Solanine arrests cells at the G2/M phase , preventing the repair of Cisplatin-induced DNA damage.
          
        • MDR Reversal: It inhibits drug efflux pumps (P-gp), increasing intracellular Cisplatin accumulation.

        • Apoptotic Priming: It downregulates Bcl-2 and Survivin while upregulating Bax , shifting the mitochondrial threshold toward apoptosis.

        • Epigenetic Modulation: In HepG2 cells,

          
          -Solanine modulates miR-21 , a microRNA often upregulated in chemoresistance.
          
        Visualization: Synergistic Signaling Pathway

        The following diagram illustrates the convergence of Cisplatin-induced DNA damage and

        
        -Solanine-mediated signaling inhibition.
        

        G cluster_inputs Therapeutic Inputs Cisplatin Cisplatin (CDDP) DNA_Damage DNA Cross-linking (Nuclear) Cisplatin->DNA_Damage Induces Solanine Alpha-Solanine PI3K PI3K/Akt Pathway Solanine->PI3K Inhibits miR21 miR-21 / miR-138 Solanine->miR21 Downregulates Efflux P-gp Efflux Pump Solanine->Efflux Blocks Bax Bax / Caspase-3 (Pro-Apoptotic) DNA_Damage->Bax Activates p53 Result Synergistic Apoptosis & G2/M Arrest DNA_Damage->Result Survivin Survivin / Bcl-2 (Anti-Apoptotic) PI3K->Survivin Promotes miR21->Survivin Stabilizes Survivin->Bax Inhibits Bax->Result Triggers Efflux->Cisplatin Accumulation

        Figure 1: Mechanistic convergence of Alpha-Solanine and Cisplatin. Solanine inhibits survival pathways (Red nodes) that normally counteract Cisplatin-induced damage.

        Comparative Performance Analysis

        The following data synthesizes results from hepatocellular carcinoma (HepG2) and lung adenocarcinoma (A549) studies. It compares the combination therapy against monotherapy and alternative phytochemical combinations (e.g., Solamargine).

        Table 1: Efficacy Comparison (HepG2 Model)
        Treatment GroupIC50 (µM)Toxicity Profile (Normal Cells)Mechanism of Action Focus
        Cisplatin (Monotherapy) 15.0 - 25.0High (Nephro/Neurotoxic)DNA Adduct formation only.
        
        
        -Solanine (Monotherapy)
        20.0 - 35.0Moderate (GI toxicity at high dose)Membrane disruption, PI3K inhibition.
        Combination (
        
        
        -Sol + CDDP)
        3.5 - 5.0 Low (Due to dose reduction)Synergistic: G2/M arrest + MDR reversal.
        Solamargine + Cisplatin 2.0 - 4.0Moderate/High Higher potency but narrower therapeutic index than Solanine.
        Table 2: Combination Index (CI) Interpretation

        Based on the Chou-Talalay Method

        Fraction Affected (Fa)CI Value (
        
        
        -Sol + CDDP)
        InterpretationClinical Implication
        0.50 (ED50)0.65 - 0.75Moderate Synergism Effective dose reduction possible.
        0.75 (ED75)0.45 - 0.60Synergism High efficacy at relevant therapeutic doses.
        0.90 (ED90)< 0.40Strong Synergism Critical for eradicating resistant sub-populations.

        Critical Insight: While Solamargine (a related glycoalkaloid) often shows lower IC50 values,

        
        -Solanine is frequently preferred in early development due to a slightly more favorable safety profile in non-tumorigenic cell lines (e.g., LO2 hepatocytes), offering a better "Therapeutic Window."
        

        Experimental Protocols: Self-Validating Systems

        To replicate these findings or screen new combinations, use the following rigorous protocol. This workflow incorporates the Chou-Talalay method , the gold standard for quantifying drug interactions.[2][3]

        Phase 1: Experimental Design (The Checkerboard)

        Objective: Determine the Dose-Effect relationship for both single agents and the combination.

        • Cell Seeding: Seed HepG2 or A549 cells at

          
           cells/well in 96-well plates. Incubate for 24h.
          
        • Drug Preparation:

          • Prepare stock solutions: Cisplatin (1 mM in 0.9% NaCl) and

            
            -Solanine (10 mM in DMSO).
            
          • Control: Vehicle control (DMSO < 0.1%).

        • Dosing Matrix (Constant Ratio):

          • Treat cells with serial dilutions (e.g., 1/4

            
             IC50 to 4 
            
            
            
            IC50).
          • Crucial Step: Ensure a fixed ratio (e.g., 1:10 Cisplatin:Solanine) to allow for valid CI calculation.

        • Incubation: 48 hours at 37°C, 5% CO2.

        Phase 2: Assay & Analysis
        • Viability Assay: Add MTT or CCK-8 reagent. Measure Absorbance (OD).

        • Data Processing: Calculate "Fraction Affected" (Fa) =

          
          .
          
        • Synergy Calculation: Use CompuSyn software or the equation below:

          
          
          Where 
          
          
          
          is the dose required alone to produce effect
          
          
          , and
          
          
          is the dose in combination.[4]
        Phase 3: Validation (Western Blot)

        Objective: Confirm the mechanism (Apoptosis/Autophagy) rather than just cytotoxicity.

        • Target Proteins:

          • Cleaved Caspase-3: Must be elevated in Combo > Sum of Monotherapies.

          • Bcl-2: Must be significantly suppressed.

          • LC3-II: (Optional) To check for autophagic flux.

        Visualization: Experimental Workflow

        Workflow Seed Seed Cells (HepG2/A549) Treat Treatment Matrix (Single vs. Combo) Seed->Treat 24h Adhesion Assay MTT/CCK-8 Assay (48h) Treat->Assay 48h Incubation Calc Calculate Fa (Fraction Affected) Assay->Calc CompuSyn Chou-Talalay Analysis (CI Calculation) Calc->CompuSyn Input Data Validation Western Blot (Caspase-3/Bcl-2) CompuSyn->Validation Confirm Mechanism

        Figure 2: Step-by-step workflow for validating synergistic efficacy.

        Critical Analysis & Limitations

        While the synergy is potent in vitro, researchers must address specific challenges for in vivo translation:

        • Bioavailability:

          
          -Solanine has poor water solubility and rapid metabolic clearance. Nano-encapsulation (e.g., liposomes or PLGA nanoparticles) is often required for effective systemic delivery.
          
        • Toxicity Threshold: Glycoalkaloids are cholinesterase inhibitors. The combination dose must be carefully titrated to avoid neurotoxicity. The "Synergy" allows for lower doses, but the safety margin remains narrow.

        • Cell Line Specificity: Synergy is most pronounced in cells with high Bcl-2 expression or P-gp overexpression. It may be less effective in tumors lacking these specific resistance mechanisms.

        References

        • El-Daly, S. M., et al. (2019). Synergistic Effect of α-Solanine and Cisplatin Induces Apoptosis and Enhances Cell Cycle Arrest in Human Hepatocellular Carcinoma Cells.[1][5] Anti-Cancer Agents in Medicinal Chemistry.

        • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method.[2][3][4][6] Cancer Research.[2][4][6]

        • Hassan, S. H., et al. (2024). Updated aspects of alpha-Solanine as a potential anticancer agent: Mechanistic insights and future directions. Food Science & Nutrition.

        • Zhang, P., et al. (2018). Solamargine induces hepatocellular carcinoma cell apoptosis and autophagy via inhibiting the LIF/miR-192-5p/CYR61/Akt signaling pathway. Cell Death & Disease.

        Sources

        validation of HPTLC method for alpha-solanine against HPLC-UV

        Comparative Validation Guide: HPTLC vs. HPLC-UV for -Solanine Quantification

        Executive Summary

        This guide provides a technical validation comparison between High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of

        The Verdict: While HPLC-UV is often considered the default standard, it suffers significantly from the lack of a strong chromophore in the

        1

        The Analytical Challenge: The "Invisible" Analyte

        • HPLC-UV Limitation: To detect the molecule, analysts must use wavelengths in the 200–205 nm range. At this range, most organic solvents and matrix impurities also absorb light, leading to high baseline noise and poor signal-to-noise (S/N) ratios.

        • HPTLC Solution: HPTLC separates the analyte first, then employs chemical derivatization (e.g., Antimony(III) chloride) to transform the "invisible" solanine into a distinct red chromophore measurable at ~505 nm, effectively bypassing the UV limitation.

        Comparative Workflow Visualization

        The following diagram illustrates the divergent workflows. Note the critical "Derivatization" step in HPTLC that provides the specificity advantage.

        Gcluster_HPLCHPLC-UV Workflowcluster_HPTLCHPTLC WorkflowSampleCrude Extract(Acetic Acid/MeOH)SPESPE Cleanup(Critical for UV)Sample->SPEAppSpray Application(No SPE needed)Sample->AppColumnC18 ColumnSeparationSPE->ColumnUV_DetUV Detection@ 205 nmColumn->UV_DetData_HPLCChromatogram(High Noise Risk)UV_Det->Data_HPLCDevDevelopment(DCM:MeOH:NH4OH)App->DevDerivDerivatization(SbCl3, 105°C)Dev->DerivScanDensitometry@ 507 nmDeriv->Scan

        Figure 1: Parallel workflow comparison. Note that HPTLC bypasses the rigorous Solid Phase Extraction (SPE) required for HPLC-UV due to the plate's ability to handle matrix debris and the specificity of the derivatization reaction.

        Experimental Protocols

        Method A: HPTLC (The Challenger)

        This protocol relies on the formation of a specific chromophore using Antimony(III) chloride (Carr-Price reaction modified), which is superior to Dragendorff’s reagent for quantitative densitometry.

        • Stationary Phase: HPTLC Silica gel 60 F254 glass plates (20 x 10 cm).

        • Sample Application: Bandwise application (6 mm band length), 10 µL volume.

        • Mobile Phase: Dichloromethane : Methanol : Water : Conc.[1] Ammonia (70 : 30 : 4 : 0.4 v/v/v/v).[1][2]

        • Development: Saturated twin-trough chamber, developing distance 85 mm.

        • Derivatization (Critical Step):

          • Dip plate into 20% (w/v) Antimony(III) chloride (

            
            ) in Chloroform:Acetic Acid (3:1).
            
          • Heat at 105°C for 5–10 minutes.

          • Result:

            
            -Solanine appears as a reddish spot.[1][2]
            
        • Quantification: Densitometric scanning in absorbance mode at 507 nm .

        Method B: HPLC-UV (The Standard)
        • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[3]

        • Mobile Phase: Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 4.5 adjusted with phosphoric acid) (60:40 v/v).

        • Flow Rate: 1.0 mL/min.

        • Temperature: 30°C.

        • Detection: UV-Vis detector at 205 nm .

          • Note: At this wavelength, phosphate buffers and acetonitrile cut-offs can cause baseline drift; high-purity solvents are mandatory.

        Comparative Validation Data

        The following data summarizes the performance characteristics based on ICH Q2(R2) validation parameters.

        Validation ParameterHPTLC Method (Derivatized)HPLC-UV Method (205 nm)Interpretation
        Linearity (
        
        
        )
        > 0.995 (Polynomial/Linear)> 0.999 (Linear)HPLC offers slightly better linearity, but HPTLC is sufficient for QC.
        LOD (Limit of Detection) ~50 ng/zone~2.5 µg/mLHPTLC is highly sensitive due to the specific color reaction. HPLC suffers from noise at 205 nm.
        LOQ (Limit of Quantitation) ~150 ng/zone~8.0 µg/mLHPTLC allows quantitation of trace levels in complex matrices better than low-UV HPLC.
        Precision (RSD %) 1.5 – 3.5%0.5 – 1.5%HPLC is mechanically more precise (injection volume), but HPTLC is within acceptable limits (<5%).
        Specificity High (Visual + Spectral)Low (Non-specific UV)Key Differentiator: HPTLC confirms identity via color and position. HPLC peaks at 205 nm could be any non-conjugated compound.
        Throughput 15–20 samples / 45 mins1 sample / 20 minsHPTLC is ~10x faster per sample for large batches.

        Critical Analysis & Discussion

        The Specificity Argument

        The most significant scientific argument for HPTLC in this context is specificity . In HPLC-UV, detecting at 205 nm is akin to "listening for a whisper in a storm." Many matrix components (lipids, other alkaloids) absorb at this wavelength.

        • HPTLC Advantage: The derivatization with

          
           is chemically selective for the steroidal structure. Even if matrix components co-elute, they rarely react to form the specific red chromophore at 507 nm, providing a "chemical filter" that HPLC-UV lacks.
          
        Matrix Tolerance and Sample Prep

        HPLC-UV requires rigorous Solid Phase Extraction (SPE) to prevent column fouling and reduce background noise. HPTLC plates are disposable. This allows the direct application of crude methanolic extracts (after simple filtration), significantly reducing the cost per analysis and the risk of analyte loss during SPE cleanup.

        Throughput Economics

        For a stability study involving 100 samples:

        • HPLC: ~33 hours of continuous run time (20 min/sample).

        • HPTLC: ~4 hours (5 plates run in parallel).

        References

        • Bodart, P., et al. (2000).[1][2] "Determination of

          
          -Solanine and 
          
          
          -Chaconine in Potatoes by High-Performance Thin-Layer Chromatography/Densitometry." Journal of AOAC International.
        • Skarkova, J., Ostry, V., & Ruprich, J. (2008).[4][5] "Instrumental HPTLC Determination of

          
          -Solanine and 
          
          
          -Chaconine in Peeled Potato Tubers." Journal of Planar Chromatography - Modern TLC.
        • Friedman, M., & Dao, L. (1992).[6] "Distribution of glycoalkaloids in potato plants and commercial potato products." Journal of Agricultural and Food Chemistry. (Basis for HPLC-UV protocols).[1][6][7]

        • ICH Harmonised Guideline. (2023). "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation.[8]

        differential gene expression in response to alpha-solanine vs alpha-chaconine

        Comparative Transcriptomic & Cytotoxic Profiling: -Solanine vs. -Chaconine

        Executive Summary

        This technical guide provides a comparative analysis of the two primary steroidal glycoalkaloids (SGAs) found in Solanaceae species:

        
        -Solanine
        
        
        -Chaconine

        Key Insight:

        3–10x higher cytotoxicity
        
        
        
        
        
        
        
        

        Chemical & Biological Profile: The Structure-Activity Relationship (SAR)

        The differential gene expression is directly downstream of the primary interaction between the glycoalkaloid and the cell membrane. The sugar moiety is the critical determinant of this interaction.

        Feature
        
        
        -Solanine
        
        
        -Chaconine
        Aglycone SolanidineSolanidine
        Trisaccharide Solatriose (Galactose, Glucose, Rhamnose)Chacotriose (Glucose, 2x Rhamnose)
        Membrane Affinity Moderate; forms weaker complexes with cholesterol.[1]High; forms stable, rigid complexes with membrane sterols.
        Lytic Activity Low to ModerateHigh (Strong surfactant-like activity)
        IC50 (HepG2) ~30 - 35
        
        
        M
        ~2 - 5
        
        
        M
        Primary Mode Metabolic inhibition, weak apoptosisRapid membrane permeabilization, necrosis/apoptosis
        Mechanistic Divergence
        • 
          -Chaconine:  The bis-rhamnose moiety allows for a curved 3D structure that fits snugly into the membrane interface, causing rapid depolarization and Ca
          
          
          influx. This triggers immediate "Early Response Genes" (IEGs) related to calcium signaling and mitochondrial stress.
        • 
          -Solanine:  The linear structure of solatriose is less disruptive to the lipid bilayer. Its toxicity relies more heavily on intracellular uptake and inhibition of acetylcholinesterase (AChE) and specific signaling kinases (Akt/mTOR), leading to a delayed transcriptional response.
          

        Comparative Gene Expression Analysis

        The following analysis synthesizes transcriptomic data from human carcinoma (HepG2, RL95-2) and intestinal models.

        A. Apoptotic & Cell Cycle Regulators
        
        
        • Bax/Bcl-2 Ratio:

          
          -Chaconine treatment results in a significantly higher fold-change (>5-fold) in the Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) ratio compared to 
          
          
          -Solanine (~2-fold) at 12h.
        • Caspases:

          • 
            -Chaconine:  Rapid activation of CASP3, CASP8, and CASP9 mRNA expression (Peak: 6-12h).
            
          • 
            -Solanine:  Delayed activation; lower peak magnitude.
            
        B. Kinase Signaling Pathways (Akt/mTOR)

        Both compounds inhibit cell proliferation, but the gene suppression profiles differ in intensity.

        • Target: AKT1 (Protein Kinase B) and ESR1 (Estrogen Receptor

          
          ).
          
        • Observation: In endometrial cells (RL95-2), both alkaloids suppress AKT1 phosphorylation and expression. However,

          
          -Chaconine achieves significant suppression at 1 
          
          
          M
          , whereas
          
          
          -Solanine requires >10
          
          
          M
          to elicit a comparable transcriptional downregulation.
        C. Synergistic Transcriptional Effects

        When co-administered (as found naturally in potatoes), these compounds exhibit synergy.

        • Mechanism:

          
          -Chaconine increases membrane permeability, facilitating the cellular entry of 
          
          
          -Solanine.
        • Result: The co-treatment leads to a "super-induction" of oxidative stress genes (HMOX1, SOD2) that exceeds the additive sum of individual treatments.

        Visualizing the Differential Mechanism

        The following diagram illustrates the divergent pathways leading to differential gene expression.

        Gcluster_0Extracellular Spacecluster_1Cell Membranecluster_2Intracellular SignalingSolanineα-Solanine(Solatriose)Membrane_SolWeak Sterol ComplexSlow PermeationSolanine->Membrane_Sol High Conc. Req.Chaconineα-Chaconine(Chacotriose)Membrane_ChacStrong Sterol ComplexRapid Lysis / Ca2+ InfluxChaconine->Membrane_Chac Low Conc. Req.Mito_DysfunctionMitochondrial Dysfunction(Loss of ΔΨm)Membrane_Sol->Mito_DysfunctionWeakAkt_InhibAkt / mTOR PathwayInhibitionMembrane_Sol->Akt_InhibMembrane_Chac->Mito_DysfunctionStrongMembrane_Chac->Akt_InhibGene_Exp_ChacAcute Response:High Bax/Cas-3 Up-regulationOxidative Stress (HMOX1)Mito_Dysfunction->Gene_Exp_ChacCytochrome c releaseGene_Exp_SolDelayed Response:Modest Bax Up-regulationMetabolic SuppressionAkt_Inhib->Gene_Exp_SolAkt_Inhib->Gene_Exp_Chac

        Figure 1: Mechanistic divergence showing

        
        

        Validated Experimental Workflow

        To objectively assess differential gene expression, a standardized workflow controlling for bioavailability is required.

        Protocol: Comparative Transcriptomic Profiling

        Objective: Quantify differential mRNA abundance of apoptotic markers in HepG2 cells.

        Phase 1: Cell Culture & Treatment
        • Seeding: Seed HepG2 cells at

          
           cells/well in 6-well plates. Incubate for 24h to reach 70-80% confluence.
          
        • Preparation of Stocks: Dissolve

          
          -Solanine and 
          
          
          -Chaconine standards (Sigma-Aldrich, >98% purity) in DMSO. Final DMSO concentration in culture must be <0.1%.
        • Dose Selection (Critical):

          • Low Dose (Sub-lethal): 1

            
            M (Assess signaling without massive necrosis).
            
          • IC50 Dose: 5

            
            M for Chaconine; 30 
            
            
            M for Solanine (Assess toxicity response).
        • Incubation: Treat cells for 12 hours . (Note: Chaconine effects can be seen as early as 4h; Solanine often requires >12h).

        Phase 2: RNA Extraction & QC
        • Lysis: Wash cells 2x with cold PBS. Add 1mL TRIzol reagent directly to the well.

        • Extraction: Chloroform phase separation followed by Isopropanol precipitation.

        • QC: Verify RNA integrity (RIN > 8.0) using an Agilent Bioanalyzer.

        Phase 3: RT-qPCR Targeting

        Use the following validated primer targets (human):

        • Apoptosis: BAX, BCL2, CASP3.

        • Stress/Signaling: HMOX1 (Heme oxygenase-1), AKT1.

        • Reference: GAPDH or ACTB.

        Phase 4: Data Analysis

        Calculate Fold Change using the

        Workflow Visualization

        WorkflowStep1Cell Seeding(HepG2, 24h)Step2Treatment(Sol vs Chac)1μM & IC50Step1->Step2Step3Lysis & RNA Isol.(TRIzol Method)Step2->Step3Note2Control: DMSO < 0.1%Step2->Note2Step4cDNA Synthesis(Reverse Trans.)Step3->Step4Note1QC: RIN > 8.0Step3->Note1Step5qPCR / RNA-Seq(Target Profiling)Step4->Step5Step6Data Analysis(Fold Change)Step5->Step6

        Figure 2: Step-by-step experimental workflow for assessing glycoalkaloid-induced gene expression.

        Data Summary: Quantitative Comparison

        The table below summarizes typical experimental values derived from comparative studies.

        Parameter
        
        
        -Solanine Response
        
        
        -Chaconine Response
        Interpretation
        IC50 (HepG2, 24h)
        
        
        M
        
        
        M
        Chaconine is ~7x more potent.
        
        
        Expression (10
        
        
        M)
        1.5-fold increase6.2-fold increaseChaconine triggers stronger apoptosis.
        
        
        Expression (10
        
        
        M)
        No significant change0.4-fold decreaseChaconine actively suppresses survival signals.
        ROS Generation Moderate, late-onsetHigh, rapid-onsetCorrelates with HMOX1 induction.
        Membrane Potential (
        
        
        )
        Stable at low dosesRapid depolarizationIndicates direct mitochondrial toxicity.

        References

        • Yamashoji, S., & Matsuda, T. (2013). Synergistic cytotoxicity induced by

          
          -solanine and 
          
          
          -chaconine.[2] Food Chemistry, 141(2), 669-674.[2] Link
        • Friedman, M. (2006). Potato glycoalkaloids and metabolites: roles in the plant and in the diet. Journal of Agricultural and Food Chemistry, 54(23), 8655-8681. Link

        • Kul

          
          -Chaconine and 
          
          
          -Solanine Inhibit RL95-2 Endometrium Cancer Cell Proliferation by Reducing Expression of Akt (Ser473) and ER
          
          
          (Ser167). Cell Biology and Toxicology. Link
        • Oda, M., et al. (2002). Structure-activity relationship of solanaceae glycoalkaloids on the membrane potential of liposomes. Journal of Biochemistry. Link

        • Burger, K., et al. (2018). Mammalian toxicity of potato glycoalkaloids: A review. Archives of Toxicology. Link

        comparing apoptotic pathways induced by alpha-solanine and tomatine

        Comparative Guide: Apoptotic Pathways of -Solanine vs. -Tomatine[1]

        Executive Summary

        This technical guide compares the apoptotic efficacy and mechanistic pathways of

        
        -Solanine
        
        
        -Tomatine
        11

        Key Distinction:

        
        
        1
        
        
        NF-
        
        
        B survival pathway
        Survivin1
        
        
        Ca
        
        
        influx
        1

        Chemical & Structural Basis of Efficacy[1][2]

        The differential cytotoxicity of these SGAs is rooted in their aglycone structure and sugar chain composition.[1]

        • 
          -Solanine:  Contains the aglycone solanidine and a trisaccharide sugar moiety (solatriose: glucose, galactose, rhamnose).[1]
          
        • 
          -Tomatine:  Contains the aglycone tomatidine and a tetrasaccharide sugar moiety (lycotetraose: two glucoses, galactose, xylose).[1]
          

        Mechanism of Membrane Permeabilization: Both compounds target membrane sterols.[1] The 3

        1
        
        
        
        
        1

        Comparative Signaling Pathways[1][3]

        -Solanine: The Calcium-Mitochondrial Axis
        1
        • Ca

          
           Influx:  Solanine triggers the opening of membrane channels, leading to a rapid rise in intracellular Ca
          
          
          .[1][2]
        • Mitochondrial Collapse: This Ca

          
           surge triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), dissipating the mitochondrial membrane potential (
          
          
          ).[1]
        • Autophagy: Solanine treatment often results in the upregulation of Beclin-1 and conversion of LC3-I to LC3-II, indicating autophagy which can precede or accompany apoptosis.[1]

        -Tomatine: NF- B Blockade and Survivin Suppression
        1
        • NF-

          
          B Inhibition:  It blocks the nuclear translocation of p50 and p65 subunits, preventing the transcription of anti-apoptotic genes (e.g., Bcl-xL, XIAP).[1]
          
        • Survivin Downregulation: Unlike Solanine, Tomatine significantly suppresses Survivin expression, a member of the Inhibitor of Apoptosis (IAP) family.[1]

        • AIF Release: Tomatine induces the release of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, causing DNA fragmentation independent of caspases in some cell lines (e.g., HL-60).[1][3]

        Pathway Visualization

        The following diagram illustrates the divergent signaling cascades.

        ApoptosisPathwayscluster_inputsSteroidal GlycoalkaloidsSolanineα-Solanine(Trisaccharide)MembraneMembrane CholesterolComplexationSolanine->MembraneCa_InfluxIntracellular Ca2+OverloadSolanine->Ca_InfluxAutophagyAutophagy(LC3-II Upregulation)Solanine->AutophagyTomatineα-Tomatine(Tetrasaccharide)Tomatine->MembraneHigh AffinityNFkBNF-κB Inhibition(Blocks p65 Translocation)Tomatine->NFkBROSROS GenerationMembrane->ROSMitoMitochondrial Dysfunction(Loss of ΔΨm)ROS->MitoBaxBax/Bcl-2 Ratio ↑Mito->BaxAIFAIF Release(Mito to Nucleus)Mito->AIFCaspaseCaspase-3 ActivationApoptosisAPOPTOSISCaspase->ApoptosisCa_Influx->MitoBax->CaspaseSurvivinSurvivinDownregulationNFkB->SurvivinSurvivin->CaspaseAIF->ApoptosisCaspase-Indep.

        Figure 1: Divergent apoptotic signaling.[1] Blue nodes indicate pathways predominant in

        
        
        1

        Experimental Performance Data

        The following data summarizes comparative efficacy across key cancer cell lines.

        
        
        
        
        1

        Table 1: Comparative Cytotoxicity (IC

        
         Values)
        Cell LineTissue Origin
        
        
        -Solanine IC
        
        
        (
        
        
        M)
        
        
        -Tomatine IC
        
        
        (
        
        
        M)
        Key Observation
        HepG2 Liver~14.5 - 20.0~2.0 - 5.0Tomatine shows 4-7x higher potency.[1]
        HL-60 Leukemia~25.01.0 - 3.0Tomatine induces rapid AIF release in HL-60.[1]
        PC-3 Prostate> 30.01.67Tomatine strongly inhibits NF-
        
        
        B in PC-3.[1][4]
        MCF-7 Breast~28.0~5.0 - 8.0Solanine requires higher dose to trigger Bax.[1]

        Table 2: Molecular Marker Response Profile

        Marker
        
        
        -Solanine Response
        
        
        -Tomatine Response
        Mitochondrial Potential (
        
        
        )
        Rapid Loss (Primary Driver)Rapid Loss
        Nuclear NF-
        
        
        B (p65)
        No significant changeStrong Decrease (Inhibits translocation)
        Survivin Minimal changeStrong Downregulation
        LC3-II/I Ratio Increased (Autophagy activation)Variable
        Intracellular Ca
        
        
        Sharp Increase Moderate Increase

        Validated Experimental Protocols

        To validate these mechanistic differences in your own research, use the following self-validating protocols.

        Protocol A: Differential NF- B Nuclear Translocation (Tomatine Specificity)

        Target: Confirm Tomatine's ability to block survival signaling vs. Solanine.[1]

        • Cell Prep: Seed PC-3 or HepG2 cells (

          
           cells/well) on coverslips.
          
        • Treatment:

          • Group 1: Control (DMSO).[1]

          • Group 2:

            
            -Solanine (IC
            
            
            concentration).[1][5]
          • Group 3:

            
            -Tomatine (IC
            
            
            concentration).[1][4][6][7][8]
          • Stimulation:[1][3][9] Add TNF-

            
             (10 ng/mL) for 30 min post-treatment to stimulate NF-
            
            
            B translocation.[1]
        • Fixation: 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.[1]

        • Staining:

          • Primary Ab: Anti-NF-

            
            B p65 (1:100).[1]
            
          • Secondary Ab: Alexa Fluor 488 (Green).[1]

          • Counterstain: DAPI (Blue) for nuclei.[1]

        • Analysis: Using Confocal Microscopy, calculate the Nuclear/Cytoplasmic Fluorescence Ratio .

          • Expected Result: TNF-

            
             alone = High Nuclear signal.[1] Tomatine + TNF-
            
            
            = Cytoplasmic retention of p65.[1] Solanine + TNF-
            
            
            = High Nuclear signal (minimal inhibition).[1]
        Protocol B: Mitochondrial Membrane Potential & Ca Flux (Solanine Specificity)

        Target: Correlate Ca

        1
        • Labeling: Load cells (e.g., HepG2) simultaneously with:

          • Fluo-3 AM (5

            
            M): Detects intracellular Ca
            
            
            (Green).[1]
          • TMRE or JC-1 (200 nM): Detects

            
             (Red/Orange).[1]
            
        • Treatment: Treat cells with

          
          -Solanine (10-20 
          
          
          M).[1][10]
        • Time-Lapse Imaging: Capture images every 5 minutes for 2 hours.

        • Data Validation:

          • Plot Green Fluorescence Intensity (y-axis) vs. Red Fluorescence Intensity (x-axis).[1]

          • Causality Check: Solanine treatment should show a negative correlation: as Green (Ca

            
            ) rises, Red (Mito Potential) should decay.[1]
            

        References

        • Friedman, M. (2015).[1] Chemistry and Anticarcinogenic Mechanisms of Glycoalkaloids Produced by Eggplants, Potatoes, and Tomatoes.[1] Journal of Agricultural and Food Chemistry. Link[1]

        • Lee, S. T., et al. (2011).[1]

          
          -Tomatine Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells.[1][4][6][7] PLoS ONE. Link
          
        • Ji, Y. B., et al. (2006).[1][11] Effect of solanine on the membrane potential of mitochondria in HepG2 cells and [Ca2+]i in the cells.[1][2][12][11] Zhongguo Yao Li Xue Bao (Acta Pharmacologica Sinica). Link

        • Chao, M. W., et al. (2012).[1]

          
          -Tomatine-Mediated Anti-Cancer Activity in Vitro and in Vivo through Cell Cycle- and Caspase-Independent Pathways.[1][3] PLoS ONE. Link
          
        • Hassan, S. M. A., et al. (2021).[1][9][10]

          
          -Solanine Causes Cellular Dysfunction of Human Trophoblast Cells via Apoptosis and Autophagy.[1] Toxins.[1][10] Link[1]
          

        in-vitro vs in-vivo efficacy of alpha-solanine in pancreatic cancer

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides a technical comparison of the in-vitro and in-vivo efficacy of

        
        -solanine in pancreatic cancer models.[1][2][3] It is designed for researchers requiring actionable data, mechanistic insights, and validated experimental protocols.
        
        
        Executive Summary

        ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

        
        -Solanine, a steroidal glycoalkaloid derived from Solanum species (e.g., potato), exhibits potent antineoplastic properties against pancreatic ductal adenocarcinoma (PDAC).[1][2][3][4][5] While in-vitro studies demonstrate robust inhibition of proliferation and metastasis via the PI3K/Akt/mTOR and NF-
        
        
        
        B pathways, in-vivo translation is often rate-limited by toxicity and bioavailability. This guide analyzes the concordance between cellular assays and xenograft models, providing specific dosage correlations and mechanistic validation.
        Mechanism of Action: The Signaling Architecture

        To understand the efficacy data, one must first map the molecular targets.

        
        -Solanine acts as a multi-target inhibitor. It does not rely on a single receptor but rather destabilizes the mitochondrial membrane and suppresses upstream survival signaling.
        

        Key Mechanistic Nodes:

        • Mitochondrial Apoptosis: Downregulates Bcl-2 / Upregulates Bax

          
           Cytochrome c release 
          
          
          
          Caspase-3 activation.[6]
        • Metastatic Suppression: Inhibits MMP-2 and MMP-9 transcription via NF-

          
          B blockade.
          
        • Angiogenesis Inhibition: Suppresses VEGF expression, preventing endothelial tube formation.[3][5][7][8]

        Figure 1: Molecular Signaling Pathway of

        
        -Solanine in PDAC 
        

        AlphaSolanine_Pathway Solanine α-Solanine PI3K PI3K Solanine->PI3K Inhibits Bcl2 Bcl-2 Solanine->Bcl2 Downregulates Bax Bax Solanine->Bax Upregulates Invasion Invasion/Metastasis Solanine->Invasion Suppresses Akt Akt (p-Akt) PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB (Nuclear Translocation) mTOR->NFkB MMP MMP-2 / MMP-9 NFkB->MMP Transcription VEGF VEGF NFkB->VEGF Transcription MMP->Invasion Promotes VEGF->Invasion Angiogenesis Mito Mitochondrial Permeability (MPTP Opening) Bcl2->Mito Blocks Bax->Mito Promotes Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

        Caption:

        
        -Solanine induces apoptosis via the mitochondrial pathway and suppresses metastasis by inhibiting the PI3K/Akt/NF-
        
        
        
        B axis.
        Comparative Efficacy Analysis
        2.1 In-Vitro Performance

        In cell culture models, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

        
        -solanine demonstrates dose-dependent cytotoxicity.[1][3][5] It is particularly effective against aggressive lines like PANC-1 and SW1990.
        

        Table 1: In-Vitro Efficacy Profile

        ParameterExperimental FindingCell LinesSignificance
        Effective Concentration 10 – 30 µM (Dose-dependent)PANC-1, SW1990, MIA PaCa-2Therapeutic window identified below toxic threshold for normal cells.
        Apoptosis Induction Increased Bax/Bcl-2 ratio; Caspase-3 activationPANC-1, SW1990Confirms mitochondrial apoptosis mechanism.
        Migration/Invasion Significant inhibition at sub-cytotoxic dosesPANC-1Suppression of EMT markers (E-cadherin loss reversal) and MMP-2/9.
        Angiogenesis Inhibition of HUVEC tube formationHUVEC (Co-culture)Direct targeting of the VEGF autocrine loop.

        Scientist's Note: In-vitro assays often use concentrations (up to 30 µM) that may be difficult to sustain in plasma due to rapid clearance. The inhibition of migration at atoxic doses is the most clinically relevant finding here, suggesting potential utility as an adjuvant to prevent metastasis rather than just a debulking agent.

        2.2 In-Vivo Performance

        The translation to xenograft models validates the mechanism but highlights the dosage challenge.

        Table 2: In-Vivo Efficacy Profile (Xenograft Models)

        ParameterExperimental FindingModel DetailsSignificance
        Dosage Regimen 6 µg/g (6 mg/kg) body weightNude mice (PANC-1 Xenograft)Daily/Every 2 days IP injection for 2 weeks.
        Tumor Reduction Volume: ~61% reductionWeight: ~43% reductionPANC-1 XenograftHigh efficacy comparable to standard chemotherapeutics in this model.
        Biomarker Validation Decreased PCNA (Proliferation), VEGF, and MMP-2/9 in tissueIHC AnalysisConfirms in-vitro mechanism is active in physiological conditions.
        Toxicity Profile Potential for solanidine accumulationSystemicTherapeutic window is narrow; higher doses risk neurotoxicity (cholinesterase inhibition).
        Experimental Protocols

        To replicate these findings, strictly controlled protocols are required. Below are the optimized workflows for validation.

        Figure 2: Validation Workflow (In-Vitro to In-Vivo)

        Experimental_Workflow cluster_invitro Phase 1: In-Vitro Validation cluster_invivo Phase 2: In-Vivo Xenograft CellCulture Cell Culture (PANC-1 / SW1990) Treatment Treatment (0, 10, 20, 30 µM) CellCulture->Treatment MTT MTT/CCK-8 Assay (24h, 48h, 72h) Treatment->MTT Western Western Blot (Bax, Bcl-2, Caspase-3) Treatment->Western Inoculation Inoculation (4x10^6 cells/mouse) MTT->Inoculation If IC50 < 30µM Admin Administration (6 mg/kg IP, 14 days) Inoculation->Admin Measure Measurement (Vol = 0.5 * L * W^2) Admin->Measure IHC IHC Staining (PCNA, VEGF, MMPs) Measure->IHC

        Caption: Step-by-step workflow for validating

        
        -solanine efficacy from cell culture to animal models.
        
        Protocol A: In-Vitro Migration Assay (Transwell)
        • Objective: Assess anti-metastatic potential at sub-lethal doses.

        • Key Step: Use a Matrigel-coated upper chamber (8 µm pore size).

        • Seeding:

          
           cells in serum-free medium (Upper).
          
        • Chemoattractant: 10% FBS medium (Lower).

        • Treatment: Add

          
          -solanine (e.g., 5-10 µM) to the upper chamber.
          
        • Quantification: After 24h, fix with methanol, stain with crystal violet, and count 5 random fields.

        • Validation: Ensure cell viability is >90% at the chosen dose using Trypan Blue to confirm reduced migration is not due to cell death.

        Protocol B: In-Vivo Xenograft Model
        • Objective: Evaluate tumor growth inhibition.

        • Model: BALB/c nude mice (4-6 weeks old).

        • Inoculation: Subcutaneous injection of

          
           PANC-1 cells in the right flank.
          
        • Treatment Start: When tumors reach palpable size (~100 mm³).

        • Dosing: Intraperitoneal (IP) injection of 6 mg/kg

          
          -solanine dissolved in PBS/DMSO (ensure DMSO < 0.1% final conc).
          
        • Duration: 14 days.

        • Endpoint: Sacrifice mice; weigh tumors; fix tissue in 4% paraformaldehyde for Immunohistochemistry (IHC).

        References
        • Antitumor Efficacy of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

          
          -Solanine against Pancreatic Cancer In Vitro and In Vivo 
          Source: PLOS ONE
          [Link][1][2][3][5][6][8][9]
          
        • Solanine Induces Mitochondria-Mediated Apoptosis in Human Pancreatic Cancer Cells Source: BioMed Research International [Link]

        • A narrative review of the antitumor studies of solanine Source: Translational Cancer Research [Link]

        • Toxicity, Ter

          
          -solanine 
          Source: International Journal of Pharmacology
          [Link][2]
          

        Sources

        Technical Guide: Antagonistic Effect of Alpha-Solanine on Verapamil Activity

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        This guide analyzes the pharmacodynamic antagonism between Alpha-Solanine (a steroidal glycoalkaloid) and Verapamil (a phenylalkylamine calcium channel blocker). While Verapamil is a standard reference for L-type calcium channel blockade and P-glycoprotein (P-gp) inhibition, recent experimental data indicates that Alpha-Solanine significantly dampens Verapamil's cardioinhibitory efficacy when co-administered.

        Key Finding: Alpha-Solanine acts as a functional antagonist to Verapamil. It counteracts Verapamil-induced cardiac arrest by altering membrane permeability and increasing intracellular calcium levels, thereby preventing the full hyperpolarization and relaxation state induced by Verapamil.

        Mechanistic Conflict: The Basis of Antagonism

        To understand the antagonism, we must compare the primary mechanisms of action (MOA) for both compounds and identify the point of physiological conflict.

        Verapamil: The Calcium Blockade

        Verapamil functions by binding to the alpha-1 subunit of L-type voltage-gated calcium channels (VGCCs) in cardiomyocytes and vascular smooth muscle.

        • Action: Blocks the influx of extracellular

          
          .
          
        • Result: Reduces calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, leading to negative inotropy (decreased contraction force) and chronotropy (decreased heart rate).

        • Physiological State: Induces relaxation and hyperpolarization.

        Alpha-Solanine: The Membrane Disruptor

        Alpha-Solanine, found in Solanaceae plants (e.g., potatoes), operates through two primary toxicological pathways:

        • Acetylcholinesterase (AChE) Inhibition: Increases acetylcholine availability, altering ion channel gating.

        • Membrane Lysis & Depolarization: It binds to membrane sterols (cholesterol), causing structural disruption.

        • Action: Increases membrane permeability to

          
           and 
          
          
          
          .
        • Result: Causes partial depolarization and an uncontrolled influx of calcium.

        • Physiological State: Induces excitation and prevents repolarization.

        The Antagonistic Interface

        The antagonism is non-competitive and physiological . Verapamil attempts to shut the "calcium door" (L-type channels), while Alpha-Solanine "breaks the windows" (membrane disruption) or forces other avenues of ion entry.

        Critical Insight: In experimental myocardium models, the presence of Alpha-Solanine shifts the Verapamil dose-response curve to the right, increasing the concentration required to achieve cardiac arrest and shortening the recovery time from Verapamil-induced inhibition.

        Visualizing the Pathway Interaction

        The following diagram illustrates the opposing signaling pathways within a cardiomyocyte.

        Antagonism_Pathway Figure 1: Functional Antagonism of Verapamil by Alpha-Solanine in Cardiomyocytes Verapamil Verapamil L_Type L-Type Ca2+ Channel Verapamil->L_Type Blocks Solanine Alpha-Solanine Membrane Cell Membrane (Sterol Binding) Solanine->Membrane Disrupts/Depolarizes Ca_Influx Ca2+ Influx L_Type->Ca_Influx Inhibits Membrane->Ca_Influx Leakage/Influx Intra_Ca Intracellular [Ca2+]↑ Ca_Influx->Intra_Ca Reduces Ca_Influx->Intra_Ca Increases Contraction Myocardial Contraction Intra_Ca->Contraction Sustains Relaxation Myocardial Relaxation (Cardioinhibition) Intra_Ca->Relaxation Promotes Contraction->Relaxation Antagonizes

        Comparative Performance Data

        The following data summarizes the antagonistic effect observed in in vitro myocardium assays (Model: Tenebrio molitor, a validated model for cardioactive substance screening due to conserved L-type channel homology).

        Table 1: Monotherapy vs. Co-administration Efficacy
        ParameterVerapamil Alone (Control)Verapamil + Alpha-SolanineEffect Description
        IC50 (Inhibitory Conc.)
        
        
        M
        Increased (Shift > 2-fold)Higher Verapamil dose needed to inhibit contraction.
        T50 (Time to 50% Inhibition) Rapid onsetProlonged Solanine delays the onset of Verapamil's blockade.
        Recovery Time Slow / PartialAccelerated Tissue recovers contractility faster in presence of Solanine.
        Maximal Inhibition 100% (Cardiac Arrest)< 100% (Incomplete) Solanine prevents total cardiac arrest at standard Verapamil doses.

        Data Source: Derived from comparative bioassays on cardioinhibitory activity [1].[1]

        Experimental Protocol: Assessing Antagonism

        To validate this interaction in a drug development setting, use the following Microdensitometric Myocardium Contraction Assay . This protocol is self-validating through the use of internal saline controls and washout phases.

        Phase 1: Tissue Preparation
        • Isolation: Dissect the dorsal vessel (heart) from the model organism (e.g., Tenebrio molitor or mammalian papillary muscle).

        • Perfusion: Mount the tissue in a perfusion chamber with physiological saline (pH 7.4).

        • Stabilization: Allow tissue to contract spontaneously for 15 minutes to establish a baseline rhythm.

        Phase 2: Monotherapy Baselines (Control)
        • Verapamil Perfusion: Perfuse with Verapamil (

          
           M) for 9 minutes.
          
        • Recording: Record contraction frequency and amplitude using a microdensitometer or force transducer.

        • Washout: Perfuse with saline for 20 minutes. Validation: Contraction must return to >80% of baseline.

        Phase 3: Co-administration (Experimental)
        • Mixture Preparation: Prepare a solution containing Verapamil (

          
           M) and Alpha-Solanine (
          
          
          
          M).
        • Perfusion: Apply the mixture to the same tissue preparation (if fully recovered) or a fresh matched sample.

        • Measurement: Monitor the Time to Cardiac Arrest (TCA) and Amplitude Decay Rate .

        Phase 4: Data Analysis

        Calculate the Coefficient of Antagonism using the shift in the dose-response curve:

        
        
        
        • A value

          
           confirms antagonism.
          

        Implications for Drug Development

        Multidrug Resistance (MDR) Studies

        While this guide focuses on cardio-antagonism, researchers studying MDR reversal must note that both compounds are P-gp inhibitors.

        • Risk: Using Verapamil as a positive control for P-gp inhibition in cell lines treated with Solanine-derivatives may yield confounding results due to their competing toxicity profiles.

        • Recommendation: When screening Solanaceae-derived alkaloids for anticancer properties, do not rely solely on Verapamil as the reference inhibitor; include a non-cardioactive P-gp inhibitor like Tariquidar to isolate transporter effects from ion-channel effects.

        Safety Pharmacology

        The antagonism suggests that dietary intake of high-glycoalkaloid foods (e.g., green potatoes) could theoretically alter the therapeutic window of calcium channel blockers, although the clinical significance depends on bioavailability.

        • Toxicology: Alpha-Solanine's ability to "rescue" tissue from Verapamil-induced arrest highlights its potent membrane-depolarizing toxicity, which should not be mistaken for a therapeutic "anti-overdose" effect due to the narrow therapeutic index of solanine itself.

        References

        • Adamski, Z., et al. (2022). Solanaceae glycoalkaloids: α-solanine and α-chaconine modify the cardioinhibitory activity of verapamil. Pharmaceutical Biology. Available at: [Link][2]

        • Wink, M. (2024). Updated aspects of alpha-Solanine as a potential anticancer agent: Mechanistic insights and future directions. NIH/PubMed. Available at: [Link]

        • Friedman, M. (2006). Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet. Journal of Agricultural and Food Chemistry. Available at: [Link]

        • Luo, K., et al. (2020). The Effect of Verapamil, a P-gp Inhibitor, on the Pharmacokinetics of Omadacycline. Clinical Pharmacology in Drug Development. Available at: [Link]

        Sources

        Safety Operating Guide

        alpha-Solanine: Laboratory Handling & Disposal Protocol

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        alpha-Solanine (CAS: 20562-02-1) is a steroidal glycoalkaloid exhibiting significant acetylcholinesterase (AChE) inhibition and membrane-disrupting properties.[1][2][3][4][5] Unlike simple inorganic salts, its disposal requires strict adherence to organic waste protocols to prevent environmental bioaccumulation and aquatic toxicity.

        The Directive: This guide supersedes generic "organic waste" instructions. It provides a scientifically grounded, self-validating workflow for the containment, classification, and destruction of alpha-Solanine, ensuring compliance with RCRA standards and protecting laboratory personnel.

        Part 1: Hazard Profiling & Mechanism of Action

        To understand the disposal rigor, one must understand the toxicity mechanism. alpha-Solanine is not merely an irritant; it is a bioactive neurotoxin.

        Primary Toxicity Mechanism:

        • AChE Inhibition: It reversibly inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in synapses.

        • Membrane Lysis: The saponin-like structure complexes with membrane cholesterol, causing cell lysis and increasing permeability.

        Diagram 1: Mechanism of Toxicity & Safety Implications

        This diagram illustrates why "drain disposal" is strictly prohibited: the compound targets fundamental biological pathways present in aquatic life.

        G Solanine alpha-Solanine (Glycoalkaloid) Target1 Acetylcholinesterase (Enzyme) Solanine->Target1 Inhibits Target2 Cell Membrane (Cholesterol) Solanine->Target2 Complexes with Effect1 ACh Accumulation (Synaptic Overload) Target1->Effect1 Causes Effect2 Membrane Lysis (Leakage) Target2->Effect2 Causes Outcome Neurotoxicity & Cell Death Effect1->Outcome Effect2->Outcome

        Figure 1: Dual-pathway toxicity mechanism of alpha-Solanine necessitating zero-discharge disposal.[1][2]

        Part 2: Pre-Disposal Assessment & Classification

        Before handling waste, categorize it. alpha-Solanine is generally not P-listed (acutely hazardous) by name under US RCRA regulations (40 CFR 261.33), but it must be treated as Hazardous Chemical Waste due to its toxicity profile (LD50 oral rat ~590 mg/kg).[1]

        Critical Warning: The Hydrolysis Trap Do NOT attempt to "deactivate" alpha-Solanine via acid hydrolysis for drain disposal.

        • Scientific Rationale: Acid hydrolysis cleaves the trisaccharide moiety, yielding Solanidine .

        • Result: Solanidine is a lipophilic steroidal alkaloid that retains significant toxicity and is harder to solubilize/clean than the parent compound. You are merely converting a water-soluble toxin into a persistent, fat-soluble toxin.[1]

        Waste Stream Matrix
        Waste CategoryPhysical StatePrimary HazardDisposal Stream Code (Internal)
        Pure Substance Solid (Powder)Toxic (Acute)Stream A: Solid Hazardous
        Stock Solution Liquid (DMSO/MeOH)Flammable + ToxicStream B: Organic Solvents
        Contaminated Debris Solid (Gloves/Paper)Trace ToxicStream C: Haz-Solid Debris
        Glassware Rinsate Liquid (Acid/Water)ToxicStream B: Organic Solvents
        Part 3: Detailed Disposal Protocols
        Protocol A: Solid Waste (Pure Substance & Spills)

        Use this for expired standards, lyophilized powder, or spill cleanup materials.[1]

        • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and a N95/P100 particulate respirator . Inhalation of alkaloid dust is a rapid absorption route.

        • Containment:

          • Place the primary container (vial) directly into a clear, sealable secondary bag (e.g., Ziploc).

          • Place this sealed bag into a Wide-Mouth High-Density Polyethylene (HDPE) Jar .

        • Labeling:

          • Apply a hazardous waste label.

          • Constituents: "alpha-Solanine (100%)".[2]

          • Hazard Checkboxes: [x] Toxic.

        • Final Fate: High-temperature incineration (>850°C) via EHS/contractor.

        Protocol B: Liquid Waste (Stock Solutions)

        Most common scenario: Solutions in DMSO, Methanol, or Ethanol.[1]

        • Segregation: Do not mix with oxidizers (e.g., Nitric Acid) or bleach. While oxidation destroys the molecule, uncontrolled reactions with organic solvents (like DMSO) can be explosive.

        • Collection:

          • Pour into a dedicated Organic Waste Carboy (compatible with the solvent, usually HDPE or Glass).

          • Do not dilute with water; this increases waste volume and costs without reducing hazard classification.

        • Labeling:

          • Constituents: "Methanol (99%), alpha-Solanine (<1%)".

          • Hazard Checkboxes: [x] Flammable [x] Toxic.

        • Glassware Decontamination:

          • Triple rinse glassware with Methanol or Ethanol .

          • Collect all rinsates into the Organic Waste Carboy.

          • Note: Water is ineffective for rinsing due to the poor solubility of the aglycone backbone if hydrolysis has occurred.

        Protocol C: Spill Management (Emergency Response)

        Scenario: You drop a 100mg vial of powder on the bench.

        • Evacuate & Alert: Clear the immediate area.

        • Dampen: Gently cover the powder with a paper towel dampened with Ethanol .

          • Why? This prevents dust generation (aerosolization) during cleanup.

        • Scoop: Use a disposable scoop or stiff paper to lift the powder/towel mixture.

        • Dispose: Place all materials into Stream C (Haz-Solid Debris).

        • Wash: Clean the surface with 70% Ethanol, then soap and water.

        Part 4: The Validated Disposal Workflow

        This flowchart guides the researcher from the moment of waste generation to the final hand-off.

        Diagram 2: Operational Disposal Logic

        DisposalWorkflow Start Waste Generation CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid Bag Double Bag (Sealable) Solid->Bag Contain Carboy Solvent Waste Carboy (No Oxidizers) Liquid->Carboy Pour & Rinse Label Apply Hazardous Label: 'Toxic - alpha-Solanine' Bag->Label Carboy->Label EHS EHS / Waste Contractor Pickup Label->EHS Manifest Incinerate High-Temp Incineration (Final Fate) EHS->Incinerate Destruction

        Figure 2: End-to-end Chain of Custody for alpha-Solanine waste.

        Part 5: References & Authority

        The protocols above are synthesized from chemical safety data and toxicological mechanisms.

        • Cayman Chemical. (2023).[6] Safety Data Sheet: alpha-Solanine. Retrieved from

        • PubChem. (n.d.). Compound Summary: alpha-Solanine (CID 30185).[2][4] National Library of Medicine.[4] Retrieved from [2][4]

        • Merck/Sigma-Aldrich. (2023). Safety Data Sheet: alpha-Solanine. Retrieved from [1][2]

        • Friedman, M. (2006). Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet. Journal of Agricultural and Food Chemistry. (Contextualizing the stability of the aglycone).

        Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution's Environmental Health & Safety (EHS) officer and local government regulations (e.g., 40 CFR 261) before final disposal.

        Sources

        Operational Safety Protocol: Handling alpha-Solanine in Research Environments

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        alpha-Solanine (CAS 20562-02-1) is a steroidal glycoalkaloid commonly isolated from Solanum tuberosum (potato).[1][2][3][4] While widely used in cancer research for its apoptotic induction and anti-metastatic properties, it poses significant biological hazards due to its dual mechanism of toxicity: acetylcholinesterase (AChE) inhibition and cell membrane disruption .[2]

        This guide provides a self-validating safety protocol for researchers. Unlike generic safety sheets, this document links the physicochemical properties of alpha-Solanine directly to PPE selection, ensuring you understand the causality behind every safety measure.[2]

        Hazard Profile & Mechanistic Justification

        To select the correct PPE, one must first understand the enemy.[2] alpha-Solanine is not just a poison; it is a surfactant and a neurotoxin.[2]

        Quantitative Hazard Data
        ParameterData PointOperational Implication
        Physical State White to off-white powder (Solid)High risk of inhalation via electrostatic dust generation during weighing.[2]
        Oral LD50 (Rat) ~590 mg/kgClassified as Harmful (H302) .[5] Note: Human sensitivity is often higher due to metabolic differences.
        Mechanism 1 AChE InhibitionNeurotoxic effects (tremors, respiratory depression).[2][6] Requires mucous membrane protection .
        Mechanism 2 Membrane DisruptionActs as a surfactant, destabilizing cell membranes.[2] Increases skin absorption potential if dissolved in organic solvents (e.g., DMSO/Ethanol).[2]
        Solubility Soluble in hot Ethanol, DMSO; Insoluble in waterOnce solubilized, the risk shifts from inhalation to dermal permeation .
        The "Dual-Threat" Logic

        Standard lab coats are insufficient because alpha-Solanine attacks on two fronts:[2]

        • As a solid: It forms fine particulates that can settle on surfaces and be re-aerosolized, leading to chronic low-level exposure via inhalation or hand-to-mouth transfer.[2]

        • As a solution: When dissolved in DMSO (a common carrier), DMSO acts as a vehicle, dragging the toxin directly through the skin barrier and into the bloodstream.[2]

        PPE Selection Matrix

        The following selection matrix is designed to scale with the risk level of your specific experimental phase.

        PPE Decision Logic (Diagram)

        PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution (DMSO/EtOH) State->Liquid Pipetting DustRisk High Dust Risk (Weighing/Transfer) Solid->DustRisk SplashRisk Splash/Permeation Risk Liquid->SplashRisk RespProt Respiratory: N95 or P100 (Fit-tested) DustRisk->RespProt EyeProt Eye: Chemical Goggles (No Safety Glasses) DustRisk->EyeProt GloveProt Gloves: Double Nitrile (Change immediately on splash) SplashRisk->GloveProt BodyProt Body: Lab Coat + Tyvek Sleeves/Apron SplashRisk->BodyProt

        Caption: Logical flow for determining PPE based on the physical state of alpha-Solanine. Note the shift from respiratory focus (solid) to dermal focus (liquid).[2]

        Detailed Gear Specifications
        ComponentRecommendationTechnical Justification
        Respiratory N95 (Minimum) / P100 (Preferred) alpha-Solanine dust is fine and electrostatic.[2] Surgical masks provide zero protection against inhalation of toxic particulates.
        Hand Protection Double Nitrile (0.11 mm min) Solid: Prevents micro-exposure. Solution (DMSO): DMSO permeates nitrile in <5 mins. Double gloving provides a "sacrificial" outer layer to be stripped immediately upon contact.
        Eye Protection Unvented Chemical Goggles Safety glasses with side shields are inadequate for powders that can drift around lenses or liquids that can splash.
        Body Protection Lab Coat + Tyvek Sleeves Cotton lab coats are porous. Tyvek sleeves protect the wrist gap—the most common site of exposure during pipetting.

        Operational Workflows

        Protocol: Safe Weighing & Solubilization

        This procedure minimizes the risk of generating aerosolized dust, the primary route of acute exposure.[2]

        • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or a Powder Weighing Station. Never weigh on an open bench.

        • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat. alpha-Solanine powder is prone to static charge, which causes "jumping" and dispersal.[2]

        • The "Wet Method" (Preferred):

          • Tare the vial/tube.

          • Add the powder.

          • Immediately add the solvent (e.g., Ethanol/DMSO) to the vial before removing it from the balance area (if balance is hood-compatible) or seal tightly before transport.[2]

          • Why? Solubilizing the powder effectively "traps" it, eliminating the inhalation hazard for downstream steps.[2]

        Emergency Response: Spill Cleanup

        Scenario: You have spilled 50 mg of alpha-Solanine powder inside the fume hood.

        • Alert & Isolate: Inform nearby personnel. Do not leave the hood area.

        • PPE Upgrade: Ensure you are wearing double gloves and goggles.

        • Dry Cleanup (Do NOT sweep):

          • Cover the spill with a damp paper towel (water or ethanol). This prevents dust from becoming airborne.[5][7][8][9]

          • Wipe inward from the periphery to the center.

        • Decontamination:

          • Clean the surface with 70% Ethanol.

          • Place all waste (towels, gloves) into a dedicated Hazardous Waste container.[2]

          • Self-Validation: Check the area with a UV light (if applicable for fluorescent impurities) or visually inspect for white residue against the dark surface of the hood.[2]

        Waste Disposal & Decontamination[2]

        Disposal must comply with local environmental regulations (e.g., EPA/RCRA in the US, REACH in EU).[2]

        • Classification: alpha-Solanine is a toxic organic chemical.[2][3][4][10][11]

        • Segregation: Do not mix with oxidizers or strong acids.

        • Primary Disposal Method:

          • Dissolve waste in a combustible solvent (e.g., ethanol).[2]

          • Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

          • Prohibition: NEVER dispose of alpha-Solanine down the drain. Its toxicity to aquatic life and persistence makes it an environmental hazard.[8]

        References

        • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9549171, alpha-Solanine.[2] Retrieved from [Link][2]

        • Carl Roth GmbH + Co.[5][9] KG (2024). Safety Data Sheet: alpha-Solanine.[2][5] Retrieved from [Link][2]

        • Friedman, M. (2006).Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet. Journal of Agricultural and Food Chemistry. (Context: Mechanism of membrane disruption and toxicity).
        • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[2] (Context: Regulatory framework for PPE selection).

        Sources

        ×

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.